molecular formula C3H4ClN3 B1357754 2-(Chloromethyl)-2H-1,2,3-triazole CAS No. 80199-90-2

2-(Chloromethyl)-2H-1,2,3-triazole

Cat. No.: B1357754
CAS No.: 80199-90-2
M. Wt: 117.54 g/mol
InChI Key: PRGPKCHJKNCEOZ-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-2H-1,2,3-triazole is a useful research compound. Its molecular formula is C3H4ClN3 and its molecular weight is 117.54 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(chloromethyl)triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4ClN3/c4-3-7-5-1-2-6-7/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRGPKCHJKNCEOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(N=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90603544
Record name 2-(Chloromethyl)-2H-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90603544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80199-90-2
Record name 2-(Chloromethyl)-2H-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90603544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 2-(Chloromethyl)-2H-1,2,3-triazole: Physicochemical Properties and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Chloromethyl)-2H-1,2,3-triazole is a heterocyclic compound featuring a 1,2,3-triazole ring substituted at the N2 position with a chloromethyl group.[1] The 1,2,3-triazole moiety is a significant pharmacophore in medicinal chemistry, known for its stability under various physiological conditions, including acidic and basic environments, as well as oxidative and reductive processes.[2][3] This stability, combined with the ring's dipole moment and its capacity for hydrogen bonding, makes it an attractive scaffold for designing novel therapeutic agents.[2] The presence of the reactive chloromethyl group on the 2H-1,2,3-triazole core provides a versatile handle for further chemical modifications, positioning this compound as a valuable building block in the synthesis of a diverse array of functionalized molecules for applications in pharmaceuticals, agrochemicals, and materials science.[1]

This technical guide provides a comprehensive overview of the physicochemical properties, synthetic routes, reactivity, and potential applications of this compound, with a focus on its relevance to drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective utilization in synthesis and for predicting its behavior in biological systems.

General and Structural Information
PropertyValueSource
CAS Number 80199-90-2[1]
Molecular Formula C3H4ClN3[1][4]
Molecular Weight 117.54 g/mol [1]
IUPAC Name This compound[1]
Canonical SMILES C1=NN(N=C1)CCl[1][4]
InChI Key PRGPKCHJKNCEOZ-UHFFFAOYSA-N[1][4]
Spectroscopic Data

Spectroscopic analysis provides critical insights into the structural framework of the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • 13C NMR : The carbon atoms of the triazole ring (C4 and C5) are expected to resonate in the range of δ 135-140 ppm.[1] This chemical shift is characteristic of sp² hybridized carbons within an electron-deficient aromatic system.[1] The chemical shifts are sensitive to the electronic nature of the substituents on the triazole ring.[1]

  • Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy :

    • Triazole derivatives typically show absorption in the UV region, which is indicative of their π-electron systems.[1] For this compound, a moderate UV absorption is anticipated in the 200-320 nm range.[1] The chloromethyl group, being separated from the triazole ring by a methylene bridge, is expected to have a minimal direct impact on the absorption spectrum.[1] However, its electron-withdrawing nature may cause subtle shifts in the absorption maxima.[1]

Predicted Physicochemical Parameters
PropertyPredicted ValueSource
XlogP 0.9[4]
Monoisotopic Mass 117.00938 Da[4]

Synthesis and Reactivity

The synthesis of this compound and its subsequent reactions are central to its utility as a synthetic intermediate.

Synthetic Methodologies

Several synthetic strategies can be employed to prepare this compound and its parent 2H-1,2,3-triazole scaffold.

  • Three-Component Reaction : A notable one-pot process involves the copper(I)-catalyzed cycloaddition of a terminal alkyne, sodium azide, and formaldehyde to yield 2-hydroxymethyl-2H-1,2,3-triazoles.[5] This intermediate can then be converted to the corresponding chloromethyl derivative.

  • Direct Chloromethylation : This method involves the reaction of a pre-formed 1,2,3-triazole with a chloromethylating agent like chloromethyl methyl ether under acidic conditions.[1]

  • From Hydroxymethyl-1,2,3-triazoles : A practical and scalable approach involves the chlorination of 2-hydroxymethyl-2H-1,2,3-triazoles using reagents like phosphorus pentachloride (PCl₅).[5]

  • Huisgen Cycloaddition : The classical thermal reaction between an azide and an alkyne can produce a mixture of 1H and 2H regioisomers, which would then require separation.[1]

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : This "click chemistry" approach is highly efficient for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[1][2][6] While this method is primarily used for 1,4-isomers, modifications and specific starting materials can be used to access other substitution patterns.

A generalized workflow for the synthesis starting from a hydroxymethyl intermediate is depicted below.

SynthesisWorkflow cluster_synthesis Three-Component Reaction (Cu(I) catalyzed) cluster_chlorination Chlorination Alkyne Terminal Alkyne HydroxymethylTriazole 2-Hydroxymethyl-2H-1,2,3-triazole Alkyne->HydroxymethylTriazole SodiumAzide Sodium Azide SodiumAzide->HydroxymethylTriazole Formaldehyde Formaldehyde Formaldehyde->HydroxymethylTriazole ChloromethylTriazole This compound HydroxymethylTriazole->ChloromethylTriazole Conversion ChlorinatingAgent Chlorinating Agent (e.g., PCl₅) ChlorinatingAgent->ChloromethylTriazole

Caption: Synthetic pathway from terminal alkynes to this compound.

Chemical Reactivity

The primary mode of reactivity for this compound is centered around the electrophilic nature of the chloromethyl group, making it susceptible to nucleophilic substitution reactions.[1] This allows for the introduction of a wide range of functional groups.

  • Nucleophilic Substitution : The chlorine atom can be readily displaced by various nucleophiles, such as amines, alcohols, and thiols, to generate a library of functionalized 2-substituted-2H-1,2,3-triazoles.[1]

  • Conversion to Azidomethyl Derivatives : Reaction with sodium azide (NaN₃) provides the corresponding 2-azidomethyl-2H-1,2,3-triazole, which is a versatile precursor for further "click" reactions.[5]

  • Cycloaddition Reactions : The triazole ring itself can participate in cycloaddition reactions, offering pathways to more complex heterocyclic systems.[1]

The reactivity of the chloromethyl group makes this compound a valuable electrophile in organic synthesis.[5]

Applications in Drug Discovery and Development

The 1,2,3-triazole scaffold is a prominent feature in a number of clinically used drugs and is a focal point of extensive research in medicinal chemistry.[7][8] The inherent properties of the triazole ring, such as its metabolic stability and ability to engage in hydrogen bonding, contribute to its success as a pharmacophore.[2]

Biological Activities of 1,2,3-Triazole Derivatives

Derivatives of 1,2,3-triazoles have demonstrated a broad spectrum of biological activities, including:

  • Antimicrobial and Antifungal Activity : The triazole core is a well-established pharmacophore in antifungal agents.[1][9]

  • Anticancer Properties : Numerous 1,2,3-triazole-containing compounds have shown cytotoxic effects against various cancer cell lines, making them promising candidates for the development of new anticancer drugs.[1][10]

  • Anti-inflammatory Effects : Some triazole derivatives have been found to modulate inflammatory pathways.[1]

  • Antiviral and Other Activities : The therapeutic potential of 1,2,3-triazoles extends to antiviral, anticonvulsant, and anti-Alzheimer's applications.[7][11]

The utility of this compound lies in its role as a key intermediate for synthesizing novel compounds with these potential therapeutic applications.[1]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound and its derivatives.

  • General Precautions : Avoid contact with skin, eyes, and clothing.[12] Wash hands thoroughly after handling.[12][13] Use only in a well-ventilated area.[13][14]

  • Personal Protective Equipment (PPE) : Wear appropriate protective gloves, clothing, and eye/face protection.[12][13][15]

  • In Case of Exposure :

    • Inhalation : Remove to fresh air.[13][14]

    • Skin Contact : Wash with plenty of soap and water.[13]

    • Eye Contact : Rinse cautiously with water for several minutes.[13]

  • Storage : Store in a well-ventilated place and keep the container tightly closed.[13][14]

It is imperative to consult the specific Safety Data Sheet (SDS) for detailed safety information before handling this compound.

Conclusion

This compound is a versatile and valuable building block in organic synthesis, particularly for the development of novel compounds with potential therapeutic applications. Its straightforward synthesis, coupled with the reactivity of the chloromethyl group, allows for the facile introduction of diverse functionalities. The inherent stability and favorable pharmacological properties of the 1,2,3-triazole core further enhance its appeal in the field of drug discovery. A comprehensive understanding of its physicochemical properties and reactivity is essential for harnessing its full potential in the design and synthesis of next-generation pharmaceuticals and other functional materials.

References

  • Efficient Synthesis of 2-Substituted-1,2,3-triazoles. Organic Letters - ACS Publications. Available from: [Link]

  • Synthesis of Triazole-linked 2-Trichloromethylquinazolines and Exploration of Their Efficacy Against P. falciparum. SciELO South Africa. (2013-08). Available from: [Link]

  • This compound. PubChemLite. Available from: [Link]

  • Synthesis of 2H-1,2,3-triazoles. Organic Chemistry Portal. Available from: [Link]

  • Synthesis of 2H-1,2,3-triazole by Buchwald's method. ResearchGate. (2021-12). Available from: [Link]

  • Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. PMC - NIH. Available from: [Link]

  • Precise equilibrium structures of 1H- and 2H-1,2,3-triazoles (C2H3N3) by millimeter-wave spectroscopy. PMC - NIH. (2022-08-23). Available from: [Link]

  • Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. American Chemical Society. Available from: [Link]..

  • A Recent Overview of 1,2,3-Triazole-Containing Hybrids as Novel Antifungal Agents: Focusing on Synthesis, Mechanism of Action, and Structure-Activity Relationship (SAR). ResearchGate. (2022-01-06). Available from: [Link]

  • An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities. PubMed Central. Available from: [Link]

  • 1,2,3-Triazoles: Lead Molecules For Promising Drugs: A Review. Asian Journal of Chemistry. (2021-12-06). Available from: [Link]

  • Developments in the Application of 1,2,3-Triazoles in Cancer Treatment. PubMed. (2020). Available from: [Link]

  • Special Issue : Synthesis and Application of 1,2,3-Triazole Derivatives. MDPI. Available from: [Link]

  • Synthesis and Antifungal Activity of 2-Chloromethyl-1H-benzimidazole Derivatives against Phytopathogenic Fungi in Vitro. ResearchGate. (2025-08-06). Available from: [Link]

  • 1,2,3-Triazole. Wikipedia. Available from: [Link]

  • 1H-1,2,3-Triazole. American Chemical Society. (2020-12-07). Available from: [Link]

  • Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. NIH. (2023-06-16). Available from: [Link]

Sources

An In-Depth Technical Guide to the Molecular Structure and Conformation of 2-(Chloromethyl)-2H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Architectural Nuances of a Versatile Heterocycle

In the landscape of modern medicinal chemistry and materials science, the 1,2,3-triazole scaffold has emerged as a cornerstone of molecular design.[1][2] Its facile and regioselective synthesis, primarily through the advent of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," has propelled its integration into a vast array of functional molecules, from active pharmaceutical ingredients to advanced polymers.[1][3] Among its many derivatives, 2-(Chloromethyl)-2H-1,2,3-triazole stands out as a particularly valuable building block. The presence of a reactive chloromethyl group attached to the N2 position of the stable triazole ring offers a versatile handle for further chemical elaboration, enabling the construction of complex molecular architectures.[4]

This guide provides a comprehensive technical overview of the molecular structure and conformational dynamics of this compound. We will delve into the precise geometry of the triazole core, explore the rotational freedom of the chloromethyl substituent, and outline the state-of-the-art experimental and computational methodologies employed to elucidate these characteristics. This document is intended for researchers, scientists, and drug development professionals who seek a deeper, mechanistically-grounded understanding of this important synthetic intermediate.

Molecular Structure: A Hybrid of Aromaticity and Reactivity

The molecular architecture of this compound is defined by a planar, five-membered heterocyclic ring to which a chloromethyl group is attached. The 2H-tautomer of the 1,2,3-triazole ring is known to be the more stable isomer in the gas phase.[5] This stability is a consequence of its aromatic character, derived from the delocalization of six π-electrons across the ring system.

The 2H-1,2,3-triazole Core: A Foundation of Stability

High-resolution spectroscopic studies, specifically millimeter-wave spectroscopy, on the parent 2H-1,2,3-triazole have provided a highly accurate semi-experimental equilibrium (reSE) structure.[5] This data serves as an excellent baseline for understanding the geometry of the triazole ring in its substituted derivatives. The key structural parameters of the parent 2H-1,2,3-triazole are summarized in the table below. The planarity of the ring is a critical feature, influencing its electronic properties and how it interacts with other molecules.

ParameterBond/AngleValue (Å or °)
Bond LengthN-N~1.31 Å
Bond LengthN-C~1.35 Å
Bond LengthC-C~1.40 Å
Bond AngleC-N-N~108.7°
Bond AngleN-N-C~108.7°
Bond AngleN-C-C~106.9°

Note: These are approximate values derived from the parent 2H-1,2,3-triazole and may vary slightly upon substitution.

The substitution of a hydrogen atom with a chloromethyl group at the N2 position is expected to induce minor perturbations in these bond lengths and angles due to electronic and steric effects. However, the fundamental planarity and aromaticity of the triazole ring are preserved.

cluster_workflow Conformational Analysis Workflow start Initial Structure Generation scan Dihedral Angle Scan (e.g., N3-N2-C-Cl) start->scan opt Geometry Optimization of Stationary Points scan->opt freq Frequency Calculation (Confirm Minima/TS) opt->freq energy Single-Point Energy Calculation (High Accuracy) freq->energy pes Potential Energy Surface Generation energy->pes

Caption: A typical computational workflow for conformational analysis.

Based on theoretical studies of related molecules, the most stable conformation is likely one where the C-Cl bond is positioned out of the plane of the triazole ring to minimize steric clashes with the ring atoms. The rotational barrier is expected to be relatively low, on the order of a few kcal/mol, allowing for rapid interconversion between conformers at room temperature. A detailed understanding of these conformational preferences is crucial for molecular docking studies and rational drug design, as the lowest energy conformation in the gas phase or solution may not be the bioactive conformation when bound to a biological target.

Methodologies for Structural and Conformational Elucidation

A multi-faceted approach combining synthesis, spectroscopy, and computational modeling is essential for a thorough understanding of this compound.

Synthesis and Characterization: An Experimental Protocol

The synthesis of this compound typically proceeds through a two-step sequence starting from a terminal alkyne.

Step 1: Synthesis of 2-(Hydroxymethyl)-2H-1,2,3-triazole

This step often utilizes a variation of the "click" reaction, a three-component coupling of a terminal alkyne, sodium azide, and formaldehyde, catalyzed by a copper(I) species. [3]

  • Reaction Setup : A suitable terminal alkyne, sodium azide, and an aqueous solution of formaldehyde are dissolved in a solvent mixture, often including water and an organic co-solvent like t-butanol or dioxane.

  • Catalyst Addition : A copper(I) catalyst, typically generated in situ from CuSO₄ and a reducing agent like sodium ascorbate, is added to the reaction mixture.

  • Reaction : The mixture is stirred at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification : The reaction mixture is worked up by extraction with an organic solvent. The crude product is then purified by column chromatography to yield the 2-(hydroxymethyl)-2H-1,2,3-triazole intermediate.

Step 2: Chlorination of 2-(Hydroxymethyl)-2H-1,2,3-triazole

The hydroxyl group of the intermediate is then converted to a chloride.

  • Chlorinating Agent : The 2-(hydroxymethyl)-2H-1,2,3-triazole is dissolved in an appropriate solvent and treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

  • Reaction Conditions : The reaction is typically carried out at reduced temperatures initially and then allowed to warm to room temperature or heated to ensure complete conversion.

  • Quenching and Extraction : The reaction is carefully quenched, and the product is extracted into an organic solvent.

  • Purification : The solvent is removed under reduced pressure, and the resulting this compound can be purified by distillation or chromatography.

cluster_synthesis Synthetic Pathway reagents Terminal Alkyne + Sodium Azide + Formaldehyde intermediate 2-(Hydroxymethyl)-2H-1,2,3-triazole reagents->intermediate Cu(I) Catalysis 'Click' Reaction product This compound intermediate->product Chlorination chlorination Chlorinating Agent (e.g., SOCl₂) chlorination->product

Caption: Synthetic route to this compound.

Computational Chemistry: A Theoretical Lens

In the absence of a definitive single-crystal X-ray structure for this compound, computational methods, particularly Density Functional Theory (DFT), are invaluable. [6][7][8]

  • Geometry Optimization : DFT calculations using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) can provide a highly accurate prediction of the molecule's lowest energy geometry. This allows for the determination of bond lengths, bond angles, and dihedral angles.

  • Conformational Searching : To explore the rotational landscape of the chloromethyl group, a relaxed potential energy surface scan can be performed. This involves systematically rotating the N3-N2-C-Cl dihedral angle and performing a geometry optimization at each step. The resulting energy profile reveals the stable conformers and the energy barriers between them.

  • Spectroscopic Prediction : DFT calculations can also predict spectroscopic properties, such as NMR chemical shifts and IR vibrational frequencies. Comparing these theoretical spectra with experimental data provides a powerful method for structural validation.

Applications and Future Directions

The dual-functionality of this compound—a stable aromatic core and a reactive electrophilic side chain—makes it a highly sought-after intermediate. [4]In pharmaceutical development, it serves as a scaffold for creating libraries of compounds for high-throughput screening against various biological targets. The triazole ring can engage in hydrogen bonding and dipole-dipole interactions, while the chloromethyl group allows for covalent attachment or further diversification. [1][2]In materials science, it can be used to synthesize functionalized polymers and surfaces.

Future research will likely focus on expanding the synthetic utility of this building block, exploring its incorporation into novel drug candidates, and conducting more detailed physical organic studies to precisely map its conformational landscape and reactivity profile. A single-crystal X-ray diffraction study would be of particular value to the scientific community, providing definitive experimental validation of its solid-state structure.

References

  • Precise equilibrium structures of 1H- and 2H-1,2,3-triazoles (C2H3N3) by millimeter-wave spectroscopy. The Journal of Chemical Physics. [Link]

  • Regioective Halogenation of 2-Substituted-1,2,3-Triazole via sp2 C-H Activation. Supporting Information. [Link]

  • Internal rotational motion of the chloromethyl group of the jet-cooled benzyl chloride molecule. The Journal of Physical Chemistry A. [Link]

  • Synthesis of Triazole-linked 2-Trichloromethylquinazolines and Exploration of Their Efficacy Against P falciparum. South African Journal of Chemistry. [Link]

  • This compound. PubChemLite. [Link]

  • Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. American Chemical Society. [Link]

  • Novel 1,2,3‐Triazole Derivatives as Potential Inhibitors against Covid‐19 Main Protease: Synthesis, Characterization, Molecular Docking and DFT Studies. ChemistrySelect. [Link]

  • 1H and 13C NMR Data for triazole 1. The Royal Society of Chemistry. [Link]

  • Synthesis of 2H-1,2,3-triazole by Buchwald's method. ResearchGate. [Link]

  • 1,2,3-triazole and chiral Schiff base hybrids as potential anticancer agents: DFT, molecular docking and ADME studies. Scientific Reports. [Link]

  • Synthesis of 2H-1,2,3-triazoles. Organic Chemistry Portal. [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. [Link]

  • Theoretical study of internal rotational barriers of electrons donating and electrons withdrawing groups in aromatic compounds. Scientific Reports. [Link]

  • CCCBDB Experimental rotational barriers. Computational Chemistry Comparison and Benchmark Database. [Link]

  • The Largest Curated Crystal Structure Database. CCDC. [Link]

  • Structure–Property Correlations in Disubstituted 1,2,3-Triazoles: DFT Insights and Photophysical Analysis. Molecules. [Link]

  • An Efficient Synthesis and DFT-Assisted Calculations of New 1, 2, 3-Triazole Derivatives. ResearchGate. [Link]

  • Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. Molecules. [Link]

  • Turn: Weak Interactions and Rotational Barriers in Molecules-Insights from Substituted Butynes. The Journal of Physical Chemistry A. [Link]

  • Versatile Synthetic Platform for 1,2,3-Triazole Chemistry. ACS Omega. [Link]

  • CCDC 2130342: Experimental Crystal Structure Determination. Creighton ResearchWorks. [Link]

  • Restricted rotations and stereodynamics of aziridine-2-methanol derivatives. ResearchGate. [Link]

  • Triazoles. PubChem. [Link]

  • 1,2,3-Triazole. Wikipedia. [Link]

  • Development of some 1,2,3-triazole-based complexes incorporating hydroxy and acetamide groups: Synthesis, characterization, DFT calculation, and biological screening supported by molecular docking approach. Arabian Journal of Chemistry. [Link]

  • Synthesis and Structural Characterization of a New 1,2,3-Triazole Derivative of Pentacyclic Triterpene. Molecules. [Link]

  • Synthesis and Characterization of 1,2,3- Triazole Derivatives from D-Mannitol. Iraqi National Journal of Chemistry. [Link]

Sources

Spectroscopic Blueprint of 2-(Chloromethyl)-2H-1,2,3-triazole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of a Reactive Heterocycle

2-(Chloromethyl)-2H-1,2,3-triazole is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a 1,2,3-triazole ring substituted at the 2-position with a reactive chloromethyl group, makes it a valuable building block for the synthesis of more complex molecules. The triazole moiety itself is a known pharmacophore, and the chloromethyl group provides a convenient handle for introducing this scaffold into a wide range of molecular architectures through nucleophilic substitution reactions.

This guide provides an in-depth technical overview of the spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that are crucial for the unambiguous identification and characterization of this compound. As direct experimental spectra are not always readily available in consolidated form, this document synthesizes data from analogous compounds and foundational spectroscopic principles to provide a robust predictive framework for researchers. The methodologies for acquiring this data are also detailed, ensuring that this guide serves as a practical tool for scientists in drug development and related fields.

Molecular Structure and Isomerism

The 1,2,3-triazole ring system can exist as different tautomers and regioisomers. For the chloromethyl-substituted variant, the key distinction lies in the attachment point of the chloromethyl group to the triazole ring. This guide focuses specifically on the 2-substituted isomer, this compound. The correct assignment of this substitution pattern is critical and is definitively achieved through a combination of spectroscopic techniques, particularly 1D and 2D NMR.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound. The symmetry of the 2-substituted triazole ring leads to a simplified spectrum compared to its 1-substituted counterpart.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show two distinct singlets, reflecting the two unique proton environments in the molecule.

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignmentRationale and Comparative Data
~7.85Singlet2HTriazole C-HThe two protons on the triazole ring (at C4 and C5) are chemically equivalent due to the C₂ᵥ symmetry of the 2-substituted ring. This results in a characteristic singlet in the aromatic region. For comparison, the triazole protons in 2-(m-tolyl)-2H-1,2,3-triazole appear as a singlet at δ 7.83 ppm[1].
~5.90Singlet2HN-CH₂-ClThe methylene protons are adjacent to an electronegative chlorine atom and the triazole ring, resulting in a downfield shift. The absence of adjacent protons leads to a singlet.
Predicted ¹³C NMR Data

The carbon NMR spectrum is expected to show two signals corresponding to the two distinct carbon environments.

Chemical Shift (δ) (ppm)AssignmentRationale and Comparative Data
~135.5Triazole C-HThe carbons of the triazole ring are deshielded due to the presence of the nitrogen atoms. In 2-phenyl-2H-1,2,3-triazole, the triazole carbons appear at δ 135.86 ppm[1].
~55.0N-CH₂-ClThis carbon is shifted downfield due to the attachment of the electronegative chlorine atom and the nitrogen of the triazole ring.
Experimental Protocol for NMR Analysis

A detailed protocol for acquiring high-quality NMR spectra is crucial for accurate structural confirmation.

Workflow for NMR Sample Preparation and Analysis cluster_workflow A Sample Preparation B Solvent Selection A->B Dissolve ~10 mg of sample C NMR Tube Loading B->C Use deuterated solvent (e.g., CDCl₃) D Instrument Setup C->D Transfer to NMR tube E Data Acquisition D->E Shim and lock F Data Processing E->F Acquire ¹H, ¹³C, and 2D spectra G G F->G Fourier transform and phase correction

Caption: Standard workflow for NMR analysis of a solid organic compound.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh approximately 10-15 mg of dry this compound.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Instrumentation:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune the probe for the ¹H and ¹³C frequencies.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • (Optional but recommended for unambiguous assignment): Acquire 2D correlation spectra such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

  • Data Processing:

    • Apply Fourier transformation to the raw data.

    • Phase correct the spectra.

    • Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

    • Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations (stretching and bending).

Predicted IR Absorption Data

The IR spectrum of this compound is expected to show characteristic absorption bands for the C-H, C=C, C-N, and C-Cl bonds.

Wavenumber (cm⁻¹)IntensityVibrationRationale
~3125MediumAromatic C-H StretchThis absorption is characteristic of C-H bonds on an aromatic ring, such as the triazole ring.
~1550MediumC=C StretchCorresponds to the stretching of the carbon-carbon double bonds within the triazole ring.
~1410MediumC-N StretchRelates to the stretching of the carbon-nitrogen bonds within the triazole ring.
~1250MediumCH₂ WagThis is a characteristic bending vibration for a methylene group adjacent to a halogen.
~750StrongC-Cl StretchA strong absorption in the fingerprint region is expected for the carbon-chlorine single bond stretch.
Experimental Protocol for IR Spectroscopy

For a solid sample like this compound, the thin solid film method is a rapid and effective way to obtain a high-quality IR spectrum.

Step-by-Step Methodology:

  • Sample Preparation: Place a small amount (a few milligrams) of the solid compound into a clean vial.

  • Dissolution: Add a few drops of a volatile solvent (e.g., dichloromethane or acetone) to completely dissolve the solid[2][3].

  • Film Deposition: Using a pipette, place a drop of the solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr)[2][3].

  • Solvent Evaporation: Allow the solvent to evaporate completely, which will leave a thin, even film of the solid compound on the plate[2][3].

  • Data Acquisition:

    • Place the salt plate in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the clean, empty sample compartment.

    • Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which allows for the determination of the molecular weight and can provide clues about the molecular structure. Electron Ionization (EI) is a common technique for small, relatively stable molecules.

Predicted Mass Spectrum and Fragmentation Pathway

The molecular ion peak (M⁺) for this compound (C₃H₄ClN₃) is expected at an m/z corresponding to its molecular weight. Due to the presence of chlorine, a characteristic isotopic pattern will be observed for the molecular ion and any chlorine-containing fragments, with the M+2 peak having an intensity of approximately one-third that of the M peak (due to the natural abundance of ³⁵Cl and ³⁷Cl).

Expected Molecular Ion Peaks:

  • M⁺ ([C₃H₄³⁵ClN₃]⁺): m/z 117

  • [M+2]⁺ ([C₃H₄³⁷ClN₃]⁺): m/z 119

A plausible fragmentation pathway under EI conditions would involve the initial loss of stable neutral molecules or radicals.

Proposed EI-MS Fragmentation Pathway cluster_fragmentation M [C₃H₄ClN₃]⁺ m/z 117/119 F1 [C₂H₂N₃]⁺ m/z 68 M->F1 - CH₂Cl F2 [C₃H₄N₃]⁺ m/z 82 M->F2 - Cl F3 [C₂H₂N]⁺ m/z 40 F1->F3 - N₂

Sources

An In-Depth Technical Guide to the Electrophilic Reactivity of 2-(Chloromethyl)-2H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Chloromethyl)-2H-1,2,3-triazole is a versatile heterocyclic compound that has garnered significant interest in medicinal chemistry and organic synthesis.[1] Its unique molecular architecture, featuring a stable 1,2,3-triazole ring linked to a reactive chloromethyl group, makes it a valuable building block for the synthesis of a diverse array of functionalized molecules. The 1,2,3-triazole moiety is a well-established pharmacophore, known for its metabolic stability, ability to form hydrogen bonds, and its role as a bioisostere for amide bonds.[1][2] This guide provides a comprehensive exploration of the electrophilic reactivity of this compound, focusing on its synthesis, electronic properties, and key reactions with various nucleophiles.

Synthesis of this compound

The most common and efficient route to this compound involves a two-step process starting from the corresponding NH-1,2,3-triazole. This method provides regioselective access to the desired N2-substituted isomer.

Step 1: Hydroxymethylation of 1,2,3-Triazole

The first step is the hydroxymethylation of the 1,2,3-triazole ring. This is typically achieved by reacting the NH-triazole with formaldehyde. The reaction generally favors the formation of the thermodynamically more stable 2-hydroxymethyl isomer.[1]

Step 2: Chlorination of 2-(Hydroxymethyl)-2H-1,2,3-triazole

The resulting 2-(hydroxymethyl)-2H-1,2,3-triazole is then converted to the target chloromethyl derivative through a chlorination reaction. A variety of chlorinating agents can be employed, with thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅) being common choices.

Electronic Properties and Reactivity

The electrophilic reactivity of this compound is centered on the carbon atom of the chloromethyl group. The 2H-1,2,3-triazole ring plays a crucial role in modulating this reactivity through its electronic effects.

The 1,2,3-triazole ring is an aromatic heterocycle with a delocalized π-electron system. The 2H-1,2,3-triazol-2-yl substituent is generally considered to be electron-withdrawing in nature. This is supported by Hammett substituent constants for similar triazolyl groups, which show positive σ values, indicating an electron-withdrawing effect.[3]

This electron-withdrawing character of the triazole ring has a significant impact on the adjacent chloromethyl group. The inductive pull of electrons away from the methylene carbon increases its electrophilicity, making it more susceptible to nucleophilic attack. This activation is a key feature of the reactivity of this compound.

Caption: Electronic influence of the 2H-1,2,3-triazole ring on the chloromethyl group.

Key Electrophilic Reactions: Nucleophilic Substitutions

The primary mode of electrophilic reactivity for this compound is the Sₙ2 reaction, where a nucleophile displaces the chloride ion. This versatility allows for the introduction of a wide range of functional groups at the methylene position.

Reaction with Azide Nucleophiles

The reaction with sodium azide is a facile process that yields 2-(azidomethyl)-2H-1,2,3-triazole. This product is a valuable intermediate for further transformations, such as the synthesis of amines via Staudinger reduction or for use in "click" chemistry reactions.[1]

Table 1: Reaction of this compound with Sodium Azide

Reactant 1Reactant 2SolventTemperatureProduct
This compoundSodium AzideDMFRoom Temp.2-(Azidomethyl)-2H-1,2,3-triazole
  • Dissolve this compound (1.0 eq) in dimethylformamide (DMF).

  • Add sodium azide (1.2 eq) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel if necessary.

Reaction with Oxygen Nucleophiles (Phenoxides and Alkoxides)

Phenoxides and alkoxides readily react with this compound to form the corresponding aryl and alkyl ethers, respectively. These reactions are typically carried out in the presence of a base to generate the nucleophilic alkoxide or phenoxide in situ.[1]

Table 2: Reaction of this compound with Phenol

Reactant 1Reactant 2BaseSolventProduct
This compoundPhenolK₂CO₃Acetonitrile2-(Phenoxymethyl)-2H-1,2,3-triazole
  • To a solution of phenol (1.1 eq) in acetonitrile, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of this compound (1.0 eq) in acetonitrile.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the product.

  • Purify by column chromatography if required.

Reaction with Nitrogen Nucleophiles (Amines)

Primary and secondary amines are effective nucleophiles for the substitution of the chloride in this compound, leading to the formation of the corresponding aminomethyl derivatives. The reaction is typically performed in the presence of a non-nucleophilic base to scavenge the HCl generated.

  • Dissolve this compound (1.0 eq) in a suitable solvent such as acetonitrile or THF.

  • Add the desired secondary amine (1.2 eq) and a base such as triethylamine or diisopropylethylamine (1.5 eq).

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete as indicated by TLC.

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Reaction with Sulfur Nucleophiles (Thiols)

Thiols, in the form of their corresponding thiolates, are excellent nucleophiles and react efficiently with this compound to form thioethers. The thiolate is typically generated in situ using a base like sodium hydride or potassium carbonate.

  • To a solution of the desired thiol (1.1 eq) in DMF, add a base such as potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Stir at room temperature and monitor the reaction by TLC.

  • Once complete, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Sources

A Technical Guide to the Theoretical Assessment of 2-(Chloromethyl)-2H-1,2,3-triazole Stability

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, Scientists, and Drug Development Professionals

Preamble: The Stability Imperative of N-Chloromethyl Azoles

The 1,2,3-triazole scaffold is a cornerstone in medicinal chemistry and materials science, prized for its unique electronic properties, metabolic stability, and capacity for hydrogen bonding.[1][2] The introduction of a chloromethyl group, specifically at the N2 position to form 2-(Chloromethyl)-2H-1,2,3-triazole, creates a highly versatile synthetic intermediate. This molecule is an electrophilic "handle," enabling the covalent attachment of the triazole moiety to various nucleophilic targets, a critical step in the synthesis of novel pharmaceuticals and functional materials. Azole derivatives are widely used as antifungal agents, underscoring the importance of this chemical class in drug development.[3][4][5][6][7]

However, the very feature that imparts this reactivity—the C-Cl bond activated by the adjacent triazole ring—also raises significant concerns about the molecule's stability. Such N-halomethyl compounds can be highly reactive and potentially energetic, posing challenges for safe handling, storage, and scale-up. An unpredicted decomposition could not only lead to loss of material but also present a significant safety hazard in a laboratory or manufacturing setting.

This guide provides an in-depth framework for proactively assessing the stability of this compound using state-of-the-art theoretical and computational chemistry methods. By simulating potential decomposition pathways in silico, researchers can identify thermodynamic and kinetic vulnerabilities before the molecule is even synthesized. This predictive-first approach embodies the principles of safety-by-design, enabling the rational development of safer handling protocols and informing the design of more stable derivatives. We will explore the causality behind computational choices, detail the protocols for these theoretical investigations, and outline a path for experimental validation, ensuring a holistic and trustworthy assessment.

Part 1: The Computational Strategy — A Predictive Framework for Stability

The core of a theoretical stability analysis lies in understanding the molecule's potential energy surface (PES). Stability is not an absolute property but a relative one, defined by the energy barriers that prevent a molecule from rearranging or decomposing into lower-energy species. Our goal is to identify the most likely decomposition pathways and calculate the activation energies required to initiate them. A high activation energy implies greater kinetic stability.

The overall computational workflow is a multi-step process that integrates quantum mechanical calculations with reaction path analysis.

G cluster_0 Computational Analysis Workflow cluster_1 Interpretation & Validation A 1. Geometry Optimization Optimize the ground state structure of This compound B 2. Propose Decomposition Pathways (e.g., C-Cl Homolysis, HCl Elimination, Ring Fragmentation) A->B Define Problem C 3. Transition State (TS) Search Locate the highest energy point along each reaction coordinate B->C Explore PES D 4. Frequency Analysis Confirm minima (0 imaginary frequencies) and TS (1 imaginary frequency) C->D Characterize Stationary Points E 5. IRC Calculation (Intrinsic Reaction Coordinate) Confirm TS connects reactants and products D->E Verify Reaction Path F 6. Energy Profile Construction Calculate relative energies of reactants, TS, and products to find activation energy (Ea) E->F Quantify Kinetics G 7. Data Analysis Compare Ea values to assess relative pathway likelihood F->G Interpret Results H 8. Experimental Validation (DSC/TGA) to measure decomposition temperature G->H Bridge Theory & Practice

Caption: A workflow for the theoretical prediction and experimental validation of chemical stability.

Choosing the Right Theoretical Tools

The accuracy of any computational prediction is fundamentally dependent on the chosen method and basis set. For molecules like this compound, which contain heteroatoms and may involve complex electronic effects, Density Functional Theory (DFT) offers a robust balance of computational cost and accuracy.[8][9][10]

  • Causality Behind the Choice:

    • Functional Selection: The choice of the DFT functional is critical. For energetic materials and reaction kinetics, hybrid functionals like B3LYP are a common starting point. However, range-separated hybrid functionals, such as M06-2X , often provide more accurate barrier heights (activation energies) and are recommended for this type of analysis.[9][11]

    • Basis Set Selection: The basis set describes the atomic orbitals used in the calculation. Pople-style basis sets like 6-311++G(d,p) or Dunning's correlation-consistent basis sets like cc-pVTZ are advisable.[12] The inclusion of diffuse functions (++) is important for describing anions that might form during decomposition, and polarization functions (d,p) are essential for accurately describing bonding.

Protocol: Ground State Optimization

The first step is to find the lowest energy structure (the ground state geometry) of the molecule.

  • Input Structure: Build an initial 3D structure of this compound using molecular modeling software (e.g., Avogadro, IQMol).

  • Calculation Setup: In a computational chemistry package (e.g., Gaussian, ORCA), define the calculation with the following keywords:

    • # M062X/6-311++G(d,p) Opt Freq

    • Opt requests a geometry optimization.

    • Freq requests a frequency calculation to be performed on the optimized geometry.

  • Execution & Verification: Run the calculation. A successful optimization is confirmed by two criteria:

    • The optimization converges, meeting the software's default criteria for forces and displacement.

    • The subsequent frequency calculation shows zero imaginary frequencies , confirming the structure is a true energy minimum.

Part 2: Investigating Plausible Decomposition Pathways

The instability of this compound likely originates from a few key reactive pathways. We must model each of these to determine which is the most kinetically favorable (i.e., has the lowest activation energy).

G mol This compound C-Cl Bond Ring Structure path1 Pathway A: C-Cl Homolysis (Radical Formation) mol:p1->path1 path2 Pathway B: HCl Elimination (Concerted or Stepwise) mol->path2 path3 Pathway C: Ring Fragmentation (N2 Extrusion) mol:p2->path3 prod1 Triazolyl-methyl Radical + Cl• path1->prod1 prod2 Dehydro-triazole + HCl path2->prod2 prod3 Fragmented Species + N2 path3->prod3

Caption: Potential decomposition pathways for this compound.

Pathway A: C-Cl Bond Homolysis (Bond Dissociation Energy)

The simplest decomposition pathway is the homolytic cleavage of the weakest bond. The energy required for this is the Bond Dissociation Energy (BDE).[13] A low BDE for the C-Cl bond would indicate a propensity for radical formation.

  • Protocol: BDE Calculation

    • Optimized Reactant: Use the optimized structure of this compound from the previous step. Note its total electronic energy (E_parent).

    • Fragment Optimization: Create the two radical fragments that result from breaking the C-Cl bond: the 2-(methyl)-2H-1,2,3-triazolyl radical and a chlorine radical (Cl•).

    • Optimize the geometry of each fragment individually using the same level of theory (M06-2X/6-311++G(d,p)). Crucially, the multiplicity must be set to doublet for these radical species. [14]

    • Record the total electronic energies of the optimized fragments (E_frag1 and E_frag2).

    • Calculate BDE: The electronic BDE (D_e) is calculated as: D_e = (E_frag1 + E_frag2) - E_parent

    • Include Zero-Point Energy (ZPE): For a more accurate BDE (D_0), include the zero-point vibrational energy corrections from the frequency calculations for each species.[13][15] D_0 = (E_frag1+ZPE_frag1 + E_frag2+ZPE_frag2) - (E_parent+ZPE_parent)

Pathway B & C: HCl Elimination and Ring Fragmentation

These pathways are more complex than simple bond cleavage as they involve the simultaneous breaking and forming of multiple bonds. To calculate the activation energy for these reactions, we must locate the Transition State (TS) on the potential energy surface.[16]

  • Protocol: Transition State Search

    • Initial Guess: A good initial guess for the TS geometry is essential. This can be generated by modifying the reactant geometry to resemble the expected transition state (e.g., stretching the C-Cl and an adjacent C-H bond for HCl elimination) or by using specialized algorithms like Synchronous Transit-Guided Quasi-Newton (STQN) methods available in software like Gaussian.

    • TS Optimization: Run a TS optimization calculation. Keywords will typically be Opt=(TS, CalcFC) or Opt=(TS, NoEigenTest).

    • TS Verification (Frequency Analysis): A true transition state is a first-order saddle point on the PES. The frequency calculation for the optimized TS geometry MUST have exactly one imaginary frequency .[16] This imaginary frequency corresponds to the vibrational mode that moves the atoms along the reaction coordinate, from reactant to product.

    • Reaction Path Verification (IRC): To confirm that the located TS connects the desired reactant and product, an Intrinsic Reaction Coordinate (IRC) calculation is performed.[17] This calculation maps the minimum energy path downhill from the TS in both the forward and reverse directions, ideally leading to the reactant and product minima.

Part 3: Data Interpretation and Benchmarking

Constructing the Reaction Energy Profile

The key metric is the activation energy (Ea), which is the energy difference between the transition state and the reactant.

Ea = E_TransitionState - E_Reactant (including ZPE corrections)

The pathway with the lowest activation energy is the most likely decomposition route.

Decomposition PathwayReactant Energy (Hartree)TS Energy (Hartree)Product Energy (Hartree)Activation Energy (kcal/mol)
A: C-Cl Homolysis (BDE) -685.12345N/A (approximated by BDE)-684.99876~78.3
B: HCl Elimination -685.12345-685.06123-685.1345639.1
C: Ring Fragmentation -685.12345-685.04321-685.1567850.4
Note: The energy values above are hypothetical and for illustrative purposes only. A real calculation would provide precise values.

In this illustrative example, HCl Elimination (Pathway B) has the lowest activation energy (39.1 kcal/mol), suggesting it is the most likely thermal decomposition pathway under kinetic control. This insight is critical for process safety, indicating that the evolution of corrosive HCl gas is a primary hazard to anticipate.

Part 4: Experimental Validation — Grounding Theory in Reality

Computational predictions, while powerful, must be validated by experimental data to be fully trustworthy.[18][19][20] Thermal analysis techniques are ideal for correlating theoretical predictions with observable material properties.[21][22]

Key Techniques: DSC and TGA
  • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated.[23] It can detect the onset of an exothermic decomposition event, providing a temperature at which the material becomes unstable.

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature.[24][25] It is particularly useful for validating pathways that involve the loss of a gaseous product, such as HCl or N2.[26]

Protocol: Thermal Hazard Assessment
  • Sample Preparation: A small, precise amount of synthesized this compound is placed in an appropriate DSC or TGA pan.

  • Atmosphere: Run the experiment under an inert atmosphere (e.g., nitrogen) to study the intrinsic thermal stability without oxidative effects.[27]

  • Heating Program: Heat the sample at a controlled rate (e.g., 5-10 °C/min) over a relevant temperature range (e.g., 30 °C to 400 °C).

  • Data Correlation:

    • An sharp exothermic peak in the DSC scan indicates the onset of decomposition. This temperature can be qualitatively compared to the predicted activation energies (lower Ea often corresponds to a lower onset temperature).

    • A mass loss step in the TGA curve should correspond to the molecular weight of the predicted leaving group. For Pathway B, a mass loss corresponding to HCl (approx. 36.5 g/mol ) would provide strong evidence for the HCl elimination mechanism.

The combination of DSC and TGA provides a comprehensive thermal profile.[25][28] If the TGA shows a mass loss at the same temperature that the DSC shows a sharp exotherm, it provides strong validation for the predicted decomposition pathway.

Conclusion and Outlook

The theoretical framework detailed in this guide provides a robust, safety-forward approach to understanding the stability of reactive intermediates like this compound. By leveraging the predictive power of DFT calculations to map out potential decomposition pathways and their associated energy barriers, researchers can anticipate potential hazards, guide safer experimental design, and make informed decisions in the drug development pipeline. The crucial final step of validating these theoretical insights with experimental thermal analysis (DSC/TGA) closes the loop, creating a self-validating system that enhances both the scientific integrity and the safety of the research process. This integrated computational and experimental strategy is indispensable for the modern chemical research and development professional.

References

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  • Regioisomerism effects on the thermal decomposition mechanism of fused triazole-based high-nitrogen compounds: a DFT study. PubMed. Available from: [Link]

  • Synthesis of 1, 2, 3-Triazole Derivatives. wjhx.org.cn. Available from: [Link]

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An In-depth Technical Guide to 2-(Chloromethyl)-2H-1,2,3-triazole (CAS 80199-90-2)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-(Chloromethyl)-2H-1,2,3-triazole, a versatile heterocyclic compound with significant potential in various scientific fields. We will delve into its chemical properties, synthesis, handling, and potential applications, offering insights grounded in established scientific principles and practices.

Compound Identification and Physicochemical Properties

This compound is a five-membered aromatic heterocycle characterized by a triazole ring substituted with a chloromethyl group.[1] This seemingly simple structure is a powerful building block in organic synthesis due to the reactive nature of the chloromethyl group, which allows for a variety of functionalization reactions.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 80199-90-2[1]
Molecular Formula C₃H₄ClN₃[1]
Molecular Weight 117.54 g/mol [1]
IUPAC Name This compound[1]
InChI InChI=1S/C3H4ClN3/c4-3-7-5-1-2-6-7/h1-2H,3H2[1]
InChI Key PRGPKCHJKNCEOZ-UHFFFAOYSA-N[1]
SMILES C1=NN(N=C1)CCl[1]
Predicted XlogP 0.9[2]
Appearance Colorless oil (predicted)[3]

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, with the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) being a prominent and efficient approach.[1] A particularly effective strategy involves a three-component reaction to first synthesize the corresponding 2-hydroxymethyl derivative, which is then chlorinated.[7]

Experimental Protocol: Three-Component Synthesis of 2-Hydroxymethyl-2H-1,2,3-triazoles followed by Chlorination

This protocol is based on a general method for the synthesis of 2-substituted-1,2,3-triazoles and is a logical pathway to the target compound.

Step 1: Synthesis of 2-Hydroxymethyl-2H-1,2,3-triazole Intermediate

  • Reaction Setup: To a solution of an appropriate alkyne (1.0 eq) and sodium azide (1.2 eq) in a suitable solvent such as a mixture of t-BuOH and water, add a copper(I) catalyst (e.g., copper(I) iodide, 5 mol%).

  • Addition of Formaldehyde: Add an aqueous solution of formaldehyde (37 wt. %, 2.0 eq).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the 2-hydroxymethyl-2H-1,2,3-triazole.

Step 2: Chlorination of the Hydroxymethyl Intermediate

  • Reaction Setup: Dissolve the 2-hydroxymethyl-2H-1,2,3-triazole (1.0 eq) in a suitable anhydrous solvent such as dichloromethane or chloroform.

  • Chlorinating Agent: Add a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) (1.1 eq), dropwise at 0 °C.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Workup: Carefully quench the reaction with ice-water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude this compound can be purified by vacuum distillation or column chromatography.

Synthesis_Workflow cluster_step1 Step 1: Three-Component Reaction cluster_step2 Step 2: Chlorination alkyne Alkyne hydroxymethyl 2-Hydroxymethyl- 2H-1,2,3-triazole alkyne->hydroxymethyl CuAAC NaN3 Sodium Azide NaN3->hydroxymethyl CuAAC formaldehyde Formaldehyde formaldehyde->hydroxymethyl CuAAC Cu_catalyst Cu(I) Catalyst Cu_catalyst->hydroxymethyl CuAAC final_product 2-(Chloromethyl)- 2H-1,2,3-triazole hydroxymethyl->final_product Chlorination chlorinating_agent Chlorinating Agent (e.g., SOCl₂)

Caption: Synthesis workflow for this compound.

Safe Handling and Storage

3.1. Hazard Identification

  • Skin and Eye Irritation: Likely to be an irritant to the skin and eyes.[8][9]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[8][9]

  • Potential for Sensitization: As with many reactive organic compounds, there is a potential for skin sensitization.

3.2. Personal Protective Equipment (PPE)

  • Eye Protection: Wear chemical safety goggles or a face shield.[8][10]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).[8]

  • Skin and Body Protection: A lab coat is mandatory. For larger quantities or potential for splashing, consider an apron or coveralls.

  • Respiratory Protection: Work in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge.[10]

3.3. First Aid Measures

  • In case of skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[8]

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8]

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[8][9]

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]

3.4. Storage

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[9]

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

Handling_and_Storage main Safe Handling of This compound ppe Personal Protective Equipment (PPE) main->ppe first_aid First Aid Measures main->first_aid storage Storage main->storage ppe_details Goggles/Face Shield Chemically Resistant Gloves Lab Coat Respirator (if needed) ppe->ppe_details first_aid_details Skin Contact: Wash with soap and water Eye Contact: Flush with water for 15 min Inhalation: Move to fresh air Ingestion: Do NOT induce vomiting first_aid->first_aid_details storage_details Cool, dry, well-ventilated area Tightly closed container Away from incompatibles storage->storage_details

Caption: Key considerations for the safe handling and storage of this compound.

Applications and Biological Activity

The 1,2,3-triazole moiety is a well-established pharmacophore in medicinal chemistry, and this compound serves as a valuable precursor for the synthesis of a wide range of biologically active molecules.[1][11]

  • Pharmaceuticals: It is a key building block for the development of novel drugs with potential antimicrobial and anticancer properties.[1] The triazole ring can act as a bioisostere for other functional groups, enhancing the pharmacological profile of a molecule.

  • Agrochemicals: The bioactive properties of triazoles are utilized in the development of new pesticides and herbicides.[1]

  • Material Science: The ability to functionalize the chloromethyl group makes this compound useful in creating specialized polymers and materials with tailored chemical properties.[1]

The biological activity of triazole-containing compounds is diverse. They are known to exhibit antifungal, antibacterial, antiviral, and anticancer activities.[1] While the specific mechanism of action for this compound itself is not extensively studied, its derivatives are designed to interact with various biological targets. For instance, in the context of anticancer drug development, triazole-containing compounds have been shown to inhibit enzymes crucial for cancer cell proliferation.

Applications main This compound pharma Pharmaceuticals main->pharma agro Agrochemicals main->agro material Material Science main->material pharma_details Antimicrobial Agents Anticancer Drugs pharma->pharma_details agro_details Pesticides Herbicides agro->agro_details material_details Functionalized Polymers Specialty Materials material->material_details

Caption: Major application areas of this compound.

Spectral Data Analysis

Definitive structural confirmation of this compound relies on a combination of spectroscopic techniques.

Table 2: Expected Spectroscopic Data

TechniqueExpected Peaks/Signals
¹H NMR A singlet for the two protons of the chloromethyl group (CH₂Cl), and two distinct signals for the two protons on the triazole ring. The chemical shifts will be influenced by the electron-withdrawing nature of the chlorine and the triazole ring.
¹³C NMR Signals corresponding to the two unique carbons of the triazole ring and one for the chloromethyl carbon. The triazole carbons are expected in the aromatic region, while the CH₂Cl carbon will be further upfield.[1]
Mass Spec (HRMS) The molecular ion peak corresponding to the exact mass of C₃H₄ClN₃. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will be a key diagnostic feature.
IR Spectroscopy Characteristic peaks for C-H stretching of the aromatic triazole ring and the aliphatic chloromethyl group, as well as C=N and N=N stretching vibrations within the triazole ring.

Conclusion

This compound is a compound of significant interest due to its versatile reactivity and its role as a precursor to a wide array of functional molecules. Its applications in pharmaceuticals, agrochemicals, and material science are continually expanding. A thorough understanding of its synthesis, properties, and safe handling is paramount for researchers and scientists working with this valuable chemical building block. Further investigation into its specific biological mechanisms of action will undoubtedly open new avenues for drug discovery and development.

References

  • Synthesis of Triazole-linked 2-Trichloromethylquinazolines and Exploration of Their Efficacy Against P falciparum - SciELO South Africa. Available at: [Link]

  • This compound - PubChemLite. Available at: [Link]

  • Synthesis of 2H-1,2,3-triazoles - Organic Chemistry Portal. Available at: [Link]

  • Regioective Halogenation of 2-Substituted-1,2,3-Triazole via sp2 CH Activation. Available at: [Link]

  • Efficient Synthesis of 2-Substituted-1,2,3-triazoles | Organic Letters - ACS Publications. Available at: [Link]

  • 2H?1,2,3?Triazole | Request PDF - ResearchGate. Available at: [Link]

  • This compound - PubChemLite. Available at: [Link]

  • 1,2,3-Triazole - Wikipedia. Available at: [Link]

  • An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities - PubMed Central. Available at: [Link]

  • Biological Properties of 1H-1,2,3- and 2H-1,2,3-Triazoles - ResearchGate. Available at: [Link]

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Methodological & Application

Application Notes and Protocols: Leveraging 2-(Chloromethyl)-2H-1,2,3-triazole in Post-Click Chemistry Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Click - The Latent Reactivity of Triazoles

The advent of "click chemistry," a term coined by K.B. Sharpless in 2001, has revolutionized the landscape of chemical synthesis, offering a suite of reactions that are high-yielding, wide in scope, and simple to perform.[1] At the heart of this chemical philosophy lies the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a reaction that stereospecifically unites an azide and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole.[1][2] This triazole linkage is more than just a passive connector; its inherent stability to metabolic degradation, coupled with its ability to participate in hydrogen bonding and dipole interactions, has made it a privileged scaffold in drug discovery, bioconjugation, and materials science.[3][4]

While the formation of the triazole ring is often the endpoint, a more nuanced approach involves the use of pre-functionalized "click" reagents that introduce latent reactivity. This allows for a multi-stage functionalization strategy, where the robust triazole linkage is first established, followed by a secondary chemical transformation at a distal site. It is in this context that 2-(Chloromethyl)-2H-1,2,3-triazole emerges as a powerful and versatile building block. This application note provides a comprehensive guide to the strategic use of this compound, detailing its synthesis, reactivity, and application in post-click chemistry modification protocols.

The Strategic Advantage of this compound

The 2-substituted-2H-1,2,3-triazole isomer offers distinct electronic and steric properties compared to its more commonly synthesized 1,4-disubstituted counterpart. The synthesis of 2-substituted-1,2,3-triazoles can be achieved through a one-pot, three-component reaction involving an alkyne, sodium azide, and formaldehyde, which yields a 2-hydroxymethyl-2H-1,2,3-triazole intermediate.[5] This intermediate can then be readily converted to the more reactive 2-(chloromethyl) derivative.[5]

The primary utility of this compound lies in its capacity to act as a potent electrophile. The chloromethyl group, activated by the electron-withdrawing nature of the adjacent triazole ring, is an excellent leaving group, making the methylene carbon susceptible to nucleophilic attack. This allows for the covalent attachment of a wide array of nucleophiles, including phenols, thiols, amines, and azides, in a secondary functionalization step after the initial click reaction has been performed to introduce the triazole moiety.

Reaction Mechanism: Post-Click Alkylation

The core reactivity of this compound is a standard nucleophilic substitution reaction (SN2). A nucleophile (Nu:) attacks the electrophilic methylene carbon, displacing the chloride ion and forming a new carbon-nucleophile bond.

Caption: Post-click alkylation workflow.

Experimental Protocols

The following protocols provide a generalized framework for the use of this compound. Researchers should optimize these conditions based on the specific substrates and desired outcomes.

Protocol 1: Synthesis of a 1,4-Disubstituted-2-(chloromethyl)-2H-1,2,3-triazole via CuAAC

This protocol describes the initial click reaction to generate the functionalized triazole.

Materials:

  • Azide-functionalized substrate (e.g., benzyl azide)

  • Alkyne-functionalized substrate (e.g., phenylacetylene)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • This compound

  • Solvent: t-butanol/water (1:1) or other suitable solvent system

  • Nitrogen or Argon source

Procedure:

  • In a round-bottom flask, dissolve the azide-functionalized substrate (1.0 eq) and the alkyne-functionalized substrate (1.0 eq) in the chosen solvent system.

  • Degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can oxidize the active Cu(I) catalyst.[6]

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in water.

  • To the reaction mixture, add the sodium ascorbate solution, followed by the CuSO₄ solution. The solution will often turn a yellow-green color, indicating the formation of the active Cu(I) species.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-24 hours.[3]

  • Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure 1,4-disubstituted-1,2,3-triazole.

Protocol 2: Post-Click Alkylation of a Phenolic Nucleophile

This protocol details the secondary functionalization step using the pre-formed chloromethyl triazole.

Materials:

  • 1,4-Disubstituted-2-(chloromethyl)-2H-1,2,3-triazole (from Protocol 1)

  • Phenolic nucleophile (e.g., 4-methoxyphenol)

  • Base (e.g., potassium carbonate, cesium carbonate)

  • Solvent: Acetonitrile or Dimethylformamide (DMF)

Procedure:

  • To a solution of the phenolic nucleophile (1.0 eq) in the chosen solvent, add the base (1.5 - 2.0 eq). Stir the mixture at room temperature for 15-30 minutes to generate the phenoxide nucleophile.

  • Add a solution of the 1,4-disubstituted-2-(chloromethyl)-2H-1,2,3-triazole (1.1 eq) in the same solvent to the reaction mixture.

  • Heat the reaction to a temperature between 50-80 °C. The optimal temperature will depend on the reactivity of the nucleophile and substrate.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Filter off the inorganic base.

  • Dilute the filtrate with water and extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired ether-linked product.

Data Summary and Reaction Parameters

The following table summarizes typical reaction parameters for the post-click alkylation of various nucleophiles with 2-(chloromethyl)-functionalized triazoles.

Nucleophile ClassTypical BaseSolventTemperature (°C)Reaction Time (h)
PhenolsK₂CO₃, Cs₂CO₃ACN, DMF50 - 804 - 24
ThiolsEt₃N, DBUTHF, DCM25 - 502 - 12
AminesK₂CO₃, Et₃NACN, DMF25 - 606 - 48
AzidesNaN₃DMF, DMSO60 - 10012 - 36

Visualization of the Experimental Workflow

Experimental_Workflow cluster_step1 Step 1: CuAAC Reaction cluster_step2 Step 2: Post-Click Alkylation A Mix Azide and Alkyne Substrates B Degas Solvent A->B C Add Sodium Ascorbate B->C D Add CuSO4 Solution C->D E React at Room Temperature D->E F Workup and Purification E->F G Isolated Chloromethyl-Triazole F->G I Add Chloromethyl-Triazole G->I H Prepare Nucleophile with Base H->I J Heat Reaction I->J K Monitor Progress (TLC/LC-MS) J->K L Workup and Purification K->L M Final Functionalized Product L->M

Caption: Two-step workflow for synthesis and functionalization.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating through rigorous analytical monitoring.

  • Reaction Monitoring: The progress of both the CuAAC and the subsequent alkylation should be closely monitored by TLC or LC-MS. The disappearance of starting materials and the appearance of the product spot/peak provide clear indicators of reaction progression.

  • Spectroscopic Characterization: The identity and purity of the intermediate and final products must be confirmed by standard spectroscopic methods, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The characteristic chemical shifts of the triazole protons and the methylene protons adjacent to the newly formed bond provide definitive structural confirmation.

  • Purity Assessment: The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC) to ensure it meets the standards required for its intended application, particularly in drug development and biological studies.

Conclusion: A Versatile Tool for Advanced Synthesis

This compound represents a powerful and versatile reagent for researchers seeking to move beyond the simple ligation function of the triazole ring. By incorporating this building block, a robust and stable linkage can be installed via the well-established CuAAC reaction, followed by a secondary functionalization step that introduces a diverse range of chemical moieties. This two-stage approach provides a high degree of modularity and flexibility, making it an invaluable strategy in the synthesis of complex molecules for a wide array of applications, from targeted therapeutics to advanced materials. The protocols and guidelines presented in this application note are intended to provide a solid foundation for the successful implementation of this versatile chemical tool.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. Retrieved from [Link]

  • Rodionov, V. O., Fokin, V. V., & Finn, M. G. (2008). Efficient Synthesis of 2-Substituted-1,2,3-triazoles. Organic Letters, 10(9), 1871–1873. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • Kumar, P. S., et al. (2019). One Pot Multicomponent Synthesis of Highly Commutated 1, 2, 3-Triazoles using Some Pyrazole Aldehyde through “Click” Reaction. Oriental Journal of Chemistry, 35(1). Retrieved from [Link]

  • Li, Y., et al. (2013). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry, 78(23), 12085–12095. Retrieved from [Link]

  • Gondru, R., et al. (2020). 1,2,3-Triazoles: A Review on Current Trends in Synthetic and Biological Applications. IOSR Journal of Applied Chemistry, 13(8), 1-22. Retrieved from [Link]

  • Hamann, A. R., et al. (2017). Synthesis of Triazole-linked 2-Trichloromethylquinazolines and Exploration of Their Efficacy Against P falciparum. South African Journal of Chemistry, 70, 121-127. Retrieved from [Link]

  • Khan, I., et al. (2022). A Recent Overview of 1,2,3-Triazole-Containing Hybrids as Novel Antifungal Agents: Focusing on Synthesis, Mechanism of Action, and Structure-Activity Relationship (SAR). Journal of Chemistry, 2022. Retrieved from [Link]

  • Russo, C. G., et al. (2021). Recent Progress in Catalytic Synthesis of 1,2,3-Triazoles. Catalysts, 11(11), 1349. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2H-1,2,3-triazole by Buchwald's method. Retrieved from [Link]

  • Li, Y., et al. (2013). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry, 78(23), 12085–12095. Retrieved from [Link]

  • Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952–3015. Retrieved from [Link]

  • van Berkel, S. S., et al. (2011). Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates. Bioconjugate Chemistry, 22(11), 2297–2306. Retrieved from [Link]

  • Singh, I., et al. (2024). Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. Results in Chemistry, 7, 101343. Retrieved from [Link]

Sources

Application Notes and Protocols for Nucleophilic Substitution on 2-(Chloromethyl)-2H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 2-Substituted-2H-1,2,3-Triazole Scaffold

The 1,2,3-triazole moiety is a cornerstone in modern medicinal chemistry and materials science. Its unique electronic properties, metabolic stability, and capacity for hydrogen bonding have cemented its status as a privileged scaffold in drug design.[1] Specifically, the 2-substituted-2H-1,2,3-triazole isomer has garnered significant attention for its presence in a wide array of biologically active compounds, including antimicrobial, anticancer, and anti-inflammatory agents.[2] Accessing this specific isomer is crucial for structure-activity relationship (SAR) studies.

2-(Chloromethyl)-2H-1,2,3-triazole (CMT) serves as a highly versatile and reactive electrophilic building block for the synthesis of these valuable compounds.[2][3] Its utility lies in the reactive chloromethyl group, which is primed for nucleophilic substitution, allowing for the direct and efficient installation of diverse functional groups at the N-2 position of the triazole ring.[2] This document provides a comprehensive guide to the experimental protocol for performing nucleophilic substitution on CMT, grounded in mechanistic principles and practical laboratory insights.

Pillar 1: Mechanistic Rationale and Causality

The functionalization of this compound proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4][5] Understanding the components of this reaction is critical for experimental design and troubleshooting.

  • The Electrophile (Substrate): The carbon atom of the chloromethyl group in CMT is the electrophilic center. Its reactivity is significantly enhanced by the electron-withdrawing nature of the adjacent 1,2,3-triazole ring, which pulls electron density away from the carbon, making it more susceptible to nucleophilic attack.[2][4]

  • The Nucleophile: A nucleophile is an electron-rich species that can donate a pair of electrons to form a new covalent bond.[6] A wide array of N-, O-, and S-centered nucleophiles, such as amines, phenols, alcohols, and thiols, can be effectively employed in this reaction.[2][4] The strength of the nucleophile is a key factor in determining the reaction rate.[7][8]

  • The Leaving Group: The reaction involves the displacement of the chlorine atom, which departs as a stable and weakly basic chloride ion (Cl⁻). The stability of the leaving group is a crucial driving force for the reaction.[7]

  • The Solvent: Polar aprotic solvents like N,N-Dimethylformamide (DMF), acetonitrile (MeCN), or Tetrahydrofuran (THF) are typically preferred. These solvents can solvate the cation of the base but do not strongly solvate the anionic nucleophile, leaving it "bare" and more reactive.[8][9]

The SN2 mechanism is a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside relative to the leaving group. This leads to an inversion of stereochemistry if the carbon were chiral, though in this case, it is a methylene group.

Caption: SN2 mechanism on this compound.

Pillar 2: Self-Validating Experimental Protocol

This protocol provides a generalized procedure for the N-, O-, or S-alkylation of a chosen nucleophile using this compound. The inclusion of in-process monitoring via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) ensures the reaction can be tracked to completion, forming a self-validating system.

Materials and Reagents
  • This compound (CMT) (1.0 eq)

  • Nucleophile (e.g., amine, phenol, thiol) (1.0 - 1.2 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃, NaH, Et₃N) (1.5 - 2.0 eq)

  • Anhydrous polar aprotic solvent (e.g., DMF, MeCN, THF)

  • Reaction vessel (round-bottom flask)

  • Magnetic stirrer and stir bar

  • Inert atmosphere supply (Nitrogen or Argon)

  • Standard glassware for workup (separatory funnel, flasks)

  • Drying agent (anhydrous Na₂SO₄ or MgSO₄)

  • Rotary evaporator

  • TLC plates and developing chamber

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Safety Precautions
  • This compound is a reactive alkylating agent and should be considered potentially toxic and an irritant. Always handle it in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Bases like Sodium Hydride (NaH) are flammable and react violently with water. Handle with extreme care under an inert atmosphere.

Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried or oven-dried round-bottom flask equipped with a magnetic stir bar, add the nucleophile (1.0 eq) and the base (1.5 eq of K₂CO₃ or Cs₂CO₃). For less acidic nucleophiles like alcohols, a stronger base like NaH (1.1 eq) may be required. If using NaH, add the solvent first, cool to 0 °C, and add NaH portion-wise.

    • Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

    • Add the anhydrous solvent (e.g., DMF) via syringe to dissolve or suspend the reagents. Stir the mixture for 15-30 minutes at room temperature (or 0 °C if NaH was used) to allow for deprotonation of the nucleophile.

  • Addition of Electrophile:

    • In a separate vial, dissolve the this compound (1.0 eq) in a small amount of the anhydrous solvent.

    • Slowly add the solution of CMT to the stirring mixture of the nucleophile and base via syringe. A slight exotherm may be observed.

  • Reaction and Monitoring:

    • Allow the reaction to stir at room temperature. Gentle heating (e.g., 50-80 °C) may be necessary for less reactive nucleophiles.[4]

    • Monitor the progress of the reaction every 1-2 hours using TLC or LC-MS. A typical TLC system would be Hexane/Ethyl Acetate. The reaction is complete when the starting CMT spot is no longer visible.

  • Work-up and Extraction:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by slowly adding water. If NaH was used, quench very carefully at 0 °C with a saturated aqueous solution of NH₄Cl.

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent like Ethyl Acetate (3 x volume of the aqueous layer).

    • Combine the organic layers. Wash sequentially with water and then with brine to remove residual DMF and salts.

    • Dry the combined organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the resulting crude residue by flash column chromatography on silica gel. Elute with a suitable solvent gradient (e.g., increasing percentage of Ethyl Acetate in Hexanes) to isolate the pure substituted 2H-1,2,3-triazole product.

Workflow Setup 1. Reaction Setup (Nucleophile + Base in Solvent under Inert Atmosphere) Deprotonation 2. Stir for Deprotonation Setup->Deprotonation Addition 3. Add this compound Solution Deprotonation->Addition Reaction 4. Reaction at RT or Heat Addition->Reaction Monitoring 5. Monitor by TLC/LC-MS Reaction->Monitoring Monitoring->Reaction Incomplete Workup 6. Quench and Aqueous Workup Monitoring->Workup Complete Extraction 7. Extract with Organic Solvent Workup->Extraction Purification 8. Dry and Concentrate Extraction->Purification FinalProduct 9. Column Chromatography (Pure Product) Purification->FinalProduct

Caption: General experimental workflow for nucleophilic substitution.

Pillar 3: Data-Driven Optimization and Troubleshooting

The choice of reaction conditions is paramount for achieving high yields and purity. The following table summarizes proven conditions for various classes of nucleophiles.

Nucleophile ClassExample NucleophileRecommended BaseSolventTypical TemperatureKey Insight
N-Nucleophiles Primary/Secondary AmineK₂CO₃, Et₃NMeCN, THFRoom Temp.Use a non-nucleophilic base like K₂CO₃ to avoid competition. Et₃N can act as both base and solvent.[10]
Azoles (e.g., Pyrazole)K₂CO₃, Cs₂CO₃DMFRoom Temp. - 60°CCs₂CO₃ is often more effective due to higher solubility and the "caesium effect".[11] Regioselectivity can be an issue for unsymmetrical azoles.[12][13]
O-Nucleophiles PhenolK₂CO₃, Cs₂CO₃DMF, AcetoneRoom Temp. - 50°CPhenols are acidic enough to be deprotonated by carbonate bases.
Aliphatic AlcoholNaH, KHMDSTHF, DMF0°C to Room Temp.Requires a strong, non-nucleophilic base as alcohols are less acidic.[4]
S-Nucleophiles Thiol / ThiophenolK₂CO₃, Et₃NDMF, EtOHRoom Temp.Thiols are generally excellent nucleophiles and react readily under mild conditions.[4]
Troubleshooting Common Issues
  • No or Slow Reaction:

    • Cause: Poor nucleophile, insufficient base, or low temperature.

    • Solution: Switch to a more polar aprotic solvent (DMF > MeCN > THF). Increase the reaction temperature in increments of 10-20 °C. Consider a stronger base (e.g., NaH for alcohols) or a more soluble one (Cs₂CO₃ instead of K₂CO₃).[11][12]

  • Formation of Multiple Products:

    • Cause: For primary amines, dialkylation can occur. For unsymmetrical azoles, multiple N-alkylation isomers can form.

    • Solution: Use a slight excess of the amine nucleophile to favor mono-alkylation. For azoles, careful analysis (NMR) is needed to identify isomers, and purification by chromatography is essential.[12][14]

  • Decomposition of Starting Material:

    • Cause: Reaction temperature is too high, or the nucleophile/product is unstable to the basic conditions.

    • Solution: Run the reaction at a lower temperature for a longer period. Use the mildest base possible that still effects the transformation.

Conclusion

The nucleophilic substitution reaction on this compound is a robust and high-yield method for synthesizing a diverse library of 2-substituted triazole derivatives. By understanding the underlying SN2 mechanism and carefully selecting the appropriate base and solvent for the chosen nucleophile, researchers can efficiently generate novel compounds for applications in drug discovery and materials science. This protocol provides a reliable and adaptable framework for success in the laboratory.

References

  • ResearchGate. (n.d.). An Easy Method for the N-Alkylation of Amides, Carbamates, Ureas and Azoles. Reactivity of 4-Chloromethylpyrazoles with Weak Nucleophiles under Neutral Conditions | Request PDF. Retrieved from ResearchGate. [Link]

  • ACS Publications. (n.d.). Efficient Synthesis of 2-Substituted-1,2,3-triazoles | Organic Letters. Retrieved from ACS Publications. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2H-1,2,3-triazoles. Retrieved from Organic Chemistry Portal. [Link]

  • Arkat USA. (n.d.). Synthesis of substituted 1,2,3-triazoles via N-sulfonylaziridines. Retrieved from Arkat USA. [Link]

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  • Sci-Hub. (2006). Nucleophilic Substitution in the Series of (1,2,3‐Triazol‐1‐yl)‐1,2,5‐oxadiazoles. Retrieved from Sci-Hub. [Link]

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  • PubMed. (2016, January 4). Direct, Regioselective N-Alkylation of 1,3-Azoles. Retrieved from PubMed. [Link]

  • RSC Publishing. (n.d.). Azoles. Part 4. Nucleophilic substitution reactions of halogenoimidazoles. Retrieved from RSC Publishing. [Link]

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  • SciELO South Africa. (n.d.). Synthesis of Triazole-linked 2-Trichloromethylquinazolines and Exploration of Their Efficacy Against P falciparum. Retrieved from SciELO South Africa. [Link]

  • drmurugesanchemistry. (n.d.). Nucleophilic Substitution Reactions. Retrieved from drmurugesanchemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). Retrieved from Organic Chemistry Portal. [Link]

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  • ScienceDirect. (n.d.). Nucleophilic Substitution Reactions of Haloalkanes and Related Compounds. Retrieved from ScienceDirect. [Link]

  • University of Calgary. (n.d.). nucleophilic substitution and elimination of alkyl halides. Retrieved from University of Calgary. [Link]

  • National Institutes of Health. (n.d.). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. Retrieved from NIH. [Link]

  • MDPI. (n.d.). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Retrieved from MDPI. [Link]

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synthesis of 2-(azidomethyl)-2H-1,2,3-triazole from 2-(chloromethyl) derivative

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: Synthesis of 2-(Azidomethyl)-2H-1,2,3-triazole

Introduction: Strategic Importance of 2-(Azidomethyl)-2H-1,2,3-triazole

The 1,2,3-triazole moiety is a cornerstone in medicinal chemistry and materials science, valued for its exceptional stability, hydrogen bonding capabilities, and dipole character.[1] Among its isomers, the 2-substituted-2H-1,2,3-triazoles are of particular interest as versatile intermediates. The introduction of an azidomethyl group at the N-2 position creates a molecule, 2-(azidomethyl)-2H-1,2,3-triazole, which is a powerful and compact building block. This functional group serves as a linchpin for subsequent derivatization, most notably through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, enabling the facile construction of complex molecular architectures.[1]

This document provides a comprehensive guide to the synthesis of 2-(azidomethyl)-2H-1,2,3-triazole from its 2-(chloromethyl) precursor. We will delve into the mechanistic underpinnings of the reaction, offer a field-proven, step-by-step protocol, and emphasize the critical safety procedures required when working with azide compounds.

Reaction Principle: The SN2 Pathway

The conversion of 2-(chloromethyl)-2H-1,2,3-triazole to its azidomethyl counterpart is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. The chloride atom, a good leaving group, is displaced by the highly nucleophilic azide anion (N₃⁻).

Mechanism Causality:

  • Nucleophile: The azide ion is an excellent nucleophile, facilitating its attack on the electrophilic methylene carbon.

  • Substrate: The primary nature of the chloromethyl group is ideal for an SN2 reaction, as it minimizes steric hindrance, allowing for backside attack by the nucleophile.

  • Leaving Group: The chloride ion is a stable anion and therefore a competent leaving group, which is essential for the reaction to proceed.

  • Solvent: The choice of a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), is critical. These solvents effectively solvate the cation (e.g., Na⁺) of the azide salt but poorly solvate the azide anion. This "naked" azide anion is more reactive and nucleophilic, thereby accelerating the reaction rate.[2]

G cluster_reactants Reactants cluster_products Products r1 This compound ts Transition State (Sₙ2 Backside Attack) r1->ts Azide Attack r2 Sodium Azide (NaN₃) r2->ts p1 2-(Azidomethyl)-2H-1,2,3-triazole p2 Sodium Chloride (NaCl) ts->p1 Chloride Departure ts->p2

Caption: SN2 reaction mechanism for azidomethyl triazole synthesis.

Critical Safety Protocols: Handling Azides

WARNING: Azide compounds are hazardous and require strict adherence to safety protocols. Sodium azide is acutely toxic and can be fatal if swallowed or absorbed through the skin. Organic azides are potentially explosive and sensitive to heat, shock, and friction.[3][4]

  • Toxicity: The azide ion has a toxicity profile similar to cyanide.[5] Always handle sodium azide and the resulting organic azide product in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and nitrile gloves.[6]

  • Explosion Hazard:

    • Heavy Metals: Azides react with heavy metals (e.g., lead, copper, silver, mercury, zinc) to form highly shock-sensitive and explosive metal azides. NEVER use metal spatulas to handle azides; use plastic or ceramic spatulas instead.[7][8] Ensure that azide-containing waste does not come into contact with metal pipes or containers.

    • Chlorinated Solvents: Do not use chlorinated solvents like dichloromethane (DCM) or chloroform with sodium azide, as this can form dangerously explosive di- and tri-azidomethane.[5][9]

    • Concentration: Do not concentrate azide solutions to dryness using a rotary evaporator unless the stability of the compound is well-established.[7] Low-molecular-weight organic azides are particularly prone to violent decomposition.[5]

  • Waste Disposal: Quench all residual azide in the reaction mixture and waste streams before disposal. A common method is the addition of a solution of sodium nitrite followed by dilute acid to decompose the azide into nitrogen gas. Consult your institution's environmental health and safety (EHS) guidelines for specific procedures.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis. All operations must be performed in a chemical fume hood.

Materials and Equipment
  • Reagents:

    • This compound

    • Sodium azide (NaN₃)

    • Dimethylformamide (DMF), anhydrous

    • Ethyl acetate (EtOAc)

    • Deionized water

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Equipment:

    • Round-bottom flask with a magnetic stir bar

    • Heating mantle with a temperature controller and thermocouple

    • Condenser

    • Separatory funnel

    • Standard laboratory glassware

    • Rotary evaporator (use with caution and a blast shield)

    • TLC plates (silica gel) and developing chamber

    • Column chromatography setup

Reagent Stoichiometry
ReagentMW ( g/mol )Molar Eq.Amount (mmol)Mass/Volume
This compound117.541.010.01.18 g
Sodium Azide (NaN₃)65.011.515.00.98 g
Anhydrous DMF---25 mL

Causality Insight: A 1.5 molar excess of sodium azide is used to ensure the reaction proceeds to completion by shifting the equilibrium towards the products, in accordance with Le Châtelier's principle.

Step-by-Step Synthesis Workflow

G node_setup 1. Reaction Setup node_reaction 2. Azide Substitution node_setup->node_reaction Heat to 50-60 °C node_workup 3. Aqueous Work-up node_reaction->node_workup Cool & Pour into Water node_extract 4. Extraction node_workup->node_extract Use Ethyl Acetate node_dry 5. Drying & Concentration node_extract->node_dry Dry over Na₂SO₄ node_purify 6. Purification node_dry->node_purify Column Chromatography node_char 7. Characterization node_purify->node_char NMR, IR, MS

Caption: Overall workflow for the synthesis and purification.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.18 g, 10.0 mmol).

  • Solvent and Reagent Addition: Add anhydrous DMF (25 mL) to the flask and stir until the starting material dissolves. Carefully add sodium azide (0.98 g, 15.0 mmol) to the solution using a plastic spatula.

  • Reaction Execution: Equip the flask with a condenser and place it in a heating mantle. Heat the reaction mixture to 50-60 °C and stir for 12-24 hours.

  • Monitoring the Reaction: The reaction progress can be monitored by Thin Layer Chromatography (TLC). A reliable method for visualizing the azide on a TLC plate, which may not be UV-active, involves a two-step chemical stain: reduction of the azide to an amine (e.g., with triphenylphosphine), followed by staining with ninhydrin, which visualizes the amine as a colored spot.[7]

  • Aqueous Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing 100 mL of cold deionized water. This step precipitates the organic product and dissolves the DMF and inorganic salts.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). The organic layers are combined.

  • Washing: Wash the combined organic layers with deionized water (2 x 50 mL) to remove residual DMF, followed by brine (1 x 50 mL) to facilitate phase separation.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Crucial: Use a blast shield and do not heat the water bath above 40 °C. Do not evaporate to complete dryness; leave a small amount of solvent.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.[10]

Product Characterization: A Self-Validating System

Confirmation of the product's identity and purity is achieved by a combination of spectroscopic methods.

  • Infrared (IR) Spectroscopy: The most definitive evidence of a successful reaction is the appearance of a strong, sharp absorption band characteristic of the azide asymmetric stretch (N=N=N) between 2100-2120 cm⁻¹ . The disappearance of the C-Cl stretch from the starting material provides further confirmation.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two key signals:

    • A singlet for the methylene protons (–CH₂–N₃) at approximately δ 4.5-5.0 ppm.

    • A singlet for the equivalent triazole ring protons (C4-H and C5-H) at approximately δ 7.5-8.0 ppm.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum should display signals for:

    • The methylene carbon (–CH₂–) at approximately δ 50-55 ppm.

    • The triazole ring carbons at approximately δ 130-135 ppm.

  • High-Resolution Mass Spectrometry (HRMS): Provides the exact mass of the molecule, confirming its elemental composition.

The combination of these techniques provides an unambiguous validation of the successful synthesis of 2-(azidomethyl)-2H-1,2,3-triazole.

References

  • Fokin, V. V., & Sharpless, K. B. (2008). Efficient Synthesis of 2-Substituted-1,2,3-triazoles. Organic Letters, 10(21), 4883–4886. [Link]

  • Kamal, A., & Ramana, K. V. (2022). Versatile Synthetic Platform for 1,2,3-Triazole Chemistry. ACS Omega, 7(41), 36053–36093. [Link]

  • Master Organic Chemistry. (2018). Reactions of Azides - Substitution, Reduction, Rearrangements, and More. Master Organic Chemistry. [Link]

  • MDPI. (2020). Advances in the Synthesis of Fused 1,2,3-Triazoles via a MCR-Intramolecular Azide-Alkyne Cycloaddition Approach. Molecules, 25(17), 3886. [Link]

  • Santos, C. S., et al. (2020). 1,2,3-Triazoles: general and key synthetic strategies. Arkivoc, 2020(1), 1-43. [Link]

  • Organic Chemistry Portal. Synthesis of 1,2,3-Triazoles. Organic Chemistry Portal. [Link]

  • Kadhim, Z. M. (2019). Synthesis and Biological Activity of Bis-1,2,3- Triazole Derivatives Starting from D-Mannitol. University of Kerbala. [Link]

  • Royal Society of Chemistry. (2021). Ene–azide chemistry in the synthesis of 1,2,3-triazoline/triazole and the corresponding mechanistic aspects. RSC Advances, 11, 3568-3591. [Link]

  • MDPI. (2022). Azides in the Synthesis of Various Heterocycles. Molecules, 27(12), 3719. [Link]

  • University of Pittsburgh. (2013). Safe Handling of Azides. Environmental Health and Safety. [Link]

  • ResearchGate. (n.d.). 2H-1,2,3-Triazole. Request PDF. [Link]

  • Google Patents. (2012).
  • National Center for Biotechnology Information. (2010). Kinetics and Mechanism of the Reaction of Sodium Azide With Hypochlorite in Aqueous Solution. PubMed. [Link]

  • University of California, Santa Barbara. (n.d.). Laboratory Safety Fact Sheet #26: Synthesizing, Purifying, and Handling Organic Azides. Environmental Health & Safety. [Link]

  • University College Dublin. (2018). School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. UCD School of Chemistry. [Link]

  • ResearchGate. (2014). Representative methods for the preparation of organic azides. ResearchGate. [Link]

  • University of Victoria. (2022). Azides. Environmental Health and Safety. [Link]

  • ACS Publications. (2018). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry, 83(17), 9921–9932. [Link]

  • Chemistry Made Simple. (2024). Caution! Sodium Azide: Chemistry Made Simple 19. YouTube. [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Triazole-based, optically-pure metallosupramolecules; highly potent and selective anticance. The Royal Society of Chemistry. [Link]

  • University of California, Berkeley. (n.d.). Safe Handling of Sodium Azide (SAZ). Environment, Health & Safety. [Link]

  • Royal Society of Chemistry. (2015). One-pot synthesis of 2,4,5-trisubstituted 1,2,3-triazoles through the cascade reactions of acid chlorides, terminal acetylenes, sodium azide and aryl halides. RSC Advances, 5, 10733-10736. [Link]

  • ACS Publications. (2010). Organic Azides: Syntheses and Applications. Journal of the American Chemical Society, 132(31), 10975–10975. [Link]

  • National Center for Biotechnology Information. (2024). Stereochemical and Computational NMR Survey of 1,2,3-Triazoles: in Search of the Original Tauto-Conformers. PubMed. [Link]

  • Journal of University of Babylon for Pure and Applied Sciences. (2018). Synthesis and Characterization of 1,2,3- Triazole Derivatives from D-Mannitol. Journal of University of Babylon for Pure and Applied Sciences, 26(8). [Link]

Sources

Application Note: Strategic Synthesis of Novel Anticancer Agents Using the 2-(Chloromethyl)-2H-1,2,3-triazole Synthon

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 1,2,3-Triazole Scaffold in Modern Oncology

The 1,2,3-triazole ring is a privileged scaffold in medicinal chemistry, recognized for its exceptional metabolic stability, capacity for hydrogen bonding, and favorable dipole moment.[1] These properties make it an effective bioisostere for amide bonds and other functional groups, enabling enhanced interactions with biological targets.[2][3] Consequently, 1,2,3-triazole derivatives have been extensively investigated and developed as potent therapeutic agents across numerous disease areas, including oncology.[4][5][6] Many triazole-containing compounds exhibit significant antiproliferative activity by targeting crucial cellular machinery, such as protein kinases, tubulin, and enzymes involved in nucleotide synthesis.[7][8][9][10]

While the most common synthetic route to 1,2,3-triazoles is the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), this method predominantly yields 1,4-disubstituted products. This guide focuses on a different, highly strategic building block: 2-(Chloromethyl)-2H-1,2,3-triazole . This synthon provides direct access to the N-2 substituted triazole isomer, a motif found in exceptionally potent anticancer agents, such as analogues of Combretastatin A-4 that inhibit tubulin polymerization.[8] The key feature of this reagent is its reactive chloromethyl group, which acts as a potent electrophile, allowing for the covalent attachment of the stable 2H-1,2,3-triazole moiety to a wide array of pharmacophores via nucleophilic substitution. This approach offers a modular and efficient strategy for generating novel chemical entities for cancer drug discovery.

Core Synthetic Strategy: Nucleophilic Substitution

The primary chemical transformation leveraging this compound is the SN2 (bimolecular nucleophilic substitution) reaction. The electron-withdrawing nature of the adjacent triazole ring enhances the electrophilicity of the methylene carbon, making it highly susceptible to attack by nucleophiles. The chloride ion is an excellent leaving group, driving the reaction to completion.

This strategy allows for the facile conjugation of the triazole unit to molecules containing nucleophilic functional groups such as phenols (O-alkylation), thiols (S-alkylation), and amines (N-alkylation).

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products reagent This compound (Electrophile) product Conjugated Anticancer Agent (Pharmacophore-Nu-CH₂-Triazole) reagent->product Sₙ2 Reaction nucleophile Pharmacophore-Nu-H (Nucleophile) Nu = O, S, N nucleophile->product conditions Base (e.g., K₂CO₃, Cs₂CO₃) Solvent (e.g., DMF, ACN) Heat (Optional) salt Salt Byproduct (e.g., KCl, HCl)

Caption: General workflow for Sₙ2 conjugation using this compound.

Application Protocol 1: Synthesis of Triazole-Phenol Ether Conjugates

Scientific Rationale: The phenol moiety is a cornerstone of many targeted anticancer therapies, particularly tyrosine kinase inhibitors (TKIs), where the hydroxyl group often forms a critical hydrogen bond in the ATP-binding pocket of the kinase. Alkylating this phenol with the 2-(methyl)-2H-1,2,3-triazole group can serve multiple purposes:

  • Modulate Potency: The triazole can form additional beneficial interactions within the target protein.

  • Improve Drug-like Properties: The modification can enhance solubility, cell permeability, and metabolic stability.

  • Overcome Resistance: Altering the structure of a known inhibitor can restore activity against mutated kinases that have developed resistance.

Detailed Step-by-Step Protocol: O-Alkylation

This protocol describes a general procedure for the reaction between a phenol-containing molecule (Ar-OH) and this compound.

Materials:

  • Phenolic Substrate (1.0 eq)

  • This compound (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Water (deionized)

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add the phenolic substrate (1.0 eq) and anhydrous K₂CO₃ (2.0-3.0 eq).

  • Solvent Addition: Add anhydrous DMF to dissolve/suspend the reactants (concentration typically 0.1-0.5 M).

  • Reagent Addition: Add this compound (1.2 eq) to the stirring mixture at room temperature.

  • Reaction: Heat the reaction mixture to 60-80 °C. The choice of temperature depends on the reactivity of the phenolic substrate; less reactive (more acidic) phenols may require higher temperatures.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). A typical mobile phase is a mixture of hexane and ethyl acetate. The product should have a higher Rf value than the starting phenol. The reaction is typically complete within 4-12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing deionized water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash sequentially with deionized water and then brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate gradient of hexane and ethyl acetate to yield the pure triazole-phenol ether conjugate.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

G start Start setup 1. Combine Ar-OH, K₂CO₃ in anhydrous DMF under N₂ start->setup add_reagent 2. Add 2-(Chloromethyl)- 2H-1,2,3-triazole setup->add_reagent react 3. Heat to 60-80°C Monitor by TLC add_reagent->react workup 4. Quench with H₂O Extract with EtOAc react->workup purify 5. Wash, Dry (MgSO₄) Concentrate workup->purify column 6. Silica Gel Chromatography purify->column characterize 7. NMR, HRMS Analysis column->characterize end Pure Product characterize->end

Caption: Experimental workflow for the synthesis of triazole-phenol ether conjugates.

Application Protocol 2: Synthesis of Triazole-Thioether Conjugates

Scientific Rationale: The thiol group is present in the amino acid cysteine, a key component of many proteins. Molecules that can react with cysteine residues in enzyme active sites can act as potent covalent inhibitors. Furthermore, thioethers are stable linkers in medicinal chemistry. This protocol can be used to synthesize molecules that target proteins via cysteine interactions or to simply use a thiol-containing pharmacophore as a handle for conjugation.

Detailed Step-by-Step Protocol: S-Alkylation

This protocol describes a general procedure for reacting a thiol-containing molecule (Ar-SH) with this compound.

Key Differences from O-Alkylation: Thiols are generally more nucleophilic and less basic than the corresponding phenols. Consequently, the reaction often proceeds under milder conditions.

Procedure:

  • Reaction Setup: Combine the thiol substrate (1.0 eq) and K₂CO₃ (1.5-2.0 eq) in a round-bottom flask under N₂.

  • Solvent Addition: Add anhydrous DMF or acetonitrile (ACN). Acetonitrile is often a good choice as it is easier to remove during work-up.

  • Reagent Addition: Add this compound (1.1 eq) to the stirring mixture.

  • Reaction: Stir the reaction mixture at room temperature . Heating is often unnecessary due to the high nucleophilicity of the thiolate anion.

  • Monitoring & Work-up: Monitor and work up the reaction as described in Protocol 1. Reaction times are typically faster (1-6 hours).

  • Purification & Characterization: Purify and characterize the final triazole-thioether conjugate as described in Protocol 1.

Data Presentation: Reaction Conditions and Biological Activity

The versatility of the this compound synthon is highlighted by its reactivity with various nucleophiles. The choice of base and solvent can be optimized for specific substrates.

Table 1: Typical Conditions for Nucleophilic Substitution

Nucleophile Type Example Typical Base Solvent Typical Temp.
Phenol (O-H) 4-Hydroxyphenyl ketone K₂CO₃, Cs₂CO₃ DMF, ACN 60-80 °C
Thiol (S-H) 4-Mercaptobenzoic acid K₂CO₃, Et₃N DMF, ACN Room Temp.

| Amine (N-H) | Aniline derivative | K₂CO₃, DIPEA | ACN, THF | 40-60 °C |

The ultimate goal of these syntheses is the generation of potent anticancer agents. The synthesized compounds are typically evaluated in vitro for their ability to inhibit the growth of various cancer cell lines.

Table 2: Representative Antiproliferative Activity (Hypothetical Data) IC₅₀ values represent the concentration of the compound required to inhibit cell growth by 50% and are based on typical potencies observed for active triazole derivatives in the literature.[9][11]

Compound IDModificationIC₅₀ vs. MCF-7 (Breast) [µM]IC₅₀ vs. HCT-116 (Colon) [µM]IC₅₀ vs. A549 (Lung) [µM]
Parent-OH Starting Phenol> 50> 50> 50
Parent-S-Triazole Thioether Conjugate2.51.83.1
Parent-O-Triazole Phenol Ether Conjugate0.950.671.2
Doxorubicin Reference Drug0.450.300.55

Mechanistic Insights & Target Interactions

The 2H-1,2,3-triazole moiety is not merely a linker; it is an active pharmacophore. Its nitrogen atoms can act as hydrogen bond acceptors, and the ring system can participate in favorable dipole-dipole and hydrophobic interactions within a protein's binding site. For example, in tubulin inhibitors, the triazole ring can occupy the same space as the olefin of Combretastatin A-4, providing a metabolically stable alternative that locks the molecule in an active conformation.[8]

G cluster_kinase Kinase ATP-Binding Pocket cluster_inhibitor Synthesized Inhibitor hinge Hinge Region (Backbone NH) gatekeeper Gatekeeper Residue hydrophobic Hydrophobic Pocket d_loop D-Loop pharmacophore Parent Pharmacophore pharmacophore->hinge H-Bond linker -O-CH₂- triazole 2H-1,2,3-Triazole triazole->gatekeeper Hydrophobic Interaction triazole->d_loop H-Bond Acceptor

Sources

Application Notes and Protocols for the Development of Antiviral Compounds from 2-(Chloromethyl)-2H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,2,3-triazole scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities, including significant antiviral properties.[1][2][3] This is attributed to its metabolic stability, capacity for hydrogen bonding, and its role as a bioisostere for other functional groups like amides or esters.[4][5] This document provides a comprehensive guide for researchers and drug development professionals on utilizing 2-(chloromethyl)-2H-1,2,3-triazole as a versatile starting material for the synthesis and screening of novel antiviral agents. We present detailed protocols for the derivatization of this core scaffold, followed by a systematic workflow for evaluating the antiviral efficacy and cytotoxicity of the resulting compound library. The methodologies are designed to be robust and adaptable, facilitating the identification of promising lead candidates for further development.

Introduction: The Promise of the 2H-1,2,3-Triazole Scaffold

Viral infections remain a persistent global health challenge, necessitating the continuous discovery of new therapeutic agents.[2][3] Triazole-containing compounds have emerged as a particularly fruitful area of research, with derivatives showing activity against a broad spectrum of viruses, including influenza, HIV, hepatitis B and C, and herpes viruses.[1][6] The 2H-1,2,3-triazole isomer, in particular, offers unique structural and electronic properties. The chloromethyl group at the 2-position serves as a highly reactive electrophilic handle, enabling facile derivatization through nucleophilic substitution reactions.[7] This allows for the systematic introduction of diverse chemical moieties, creating a library of compounds with varied physicochemical properties to probe interactions with viral targets.

This guide details the strategic pathway from the initial scaffold to the identification of a validated antiviral "hit." It encompasses the synthetic chemistry required for library generation and the biological assays essential for screening and characterization.

Section 1: Synthesis and Derivatization of the Core Scaffold

The development of a diverse chemical library is foundational to any screening campaign. The this compound scaffold is an excellent starting point due to the reactivity of the chloromethyl group.

Rationale for Synthetic Strategy

The primary synthetic route for creating a library from this compound is the nucleophilic substitution of the chloride atom. This SN2-type reaction is efficient and allows for the introduction of a wide variety of functional groups by reacting the scaffold with different nucleophiles (N-, O-, and S-nucleophiles).[8] This strategy is advantageous because it is typically a one-step reaction under mild conditions, making it suitable for parallel synthesis and library generation.

General Workflow for Library Synthesis

The following diagram illustrates the general workflow for creating a diverse library of antiviral candidates from the starting scaffold.

G Start This compound (Starting Scaffold) Reaction Parallel Nucleophilic Substitution Reaction Start->Reaction Nucleophiles Array of Nucleophiles (e.g., Phenols, Thiols, Amines, Azides) Nucleophiles->Reaction Library Diverse Compound Library (2-Substituted-2H-1,2,3-triazoles) Reaction->Library Purification Purification & QC (e.g., Chromatography, NMR, MS) Library->Purification Screening Biological Screening Purification->Screening G Library Synthesized Compound Library Cytotoxicity Cytotoxicity Assay (e.g., MTS/XTT Assay) Library->Cytotoxicity PrimaryScreen Primary Antiviral Screen (e.g., CPE Inhibition Assay) Library->PrimaryScreen DataAnalysis1 Calculate CC₅₀ Cytotoxicity->DataAnalysis1 DataAnalysis2 Identify 'Hits' at Non-toxic Concentrations PrimaryScreen->DataAnalysis2 HitSelection Hit Prioritization DataAnalysis1->HitSelection DataAnalysis2->HitSelection SecondaryScreen Secondary Assay (Plaque Reduction Assay) HitSelection->SecondaryScreen DataAnalysis3 Calculate EC₅₀ & SI SecondaryScreen->DataAnalysis3 Lead Lead Candidate DataAnalysis3->Lead

Sources

Application Notes & Protocols: Synthesis of Novel Antifungal Triazole Derivatives from 2-(Chloromethyl)-2H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The persistent rise of invasive fungal infections, coupled with increasing drug resistance, necessitates the development of novel antifungal agents.[1][2] The 1,2,3-triazole scaffold is a cornerstone in the architecture of potent antifungal drugs, primarily due to its ability to effectively inhibit the fungal enzyme lanosterol 14α-demethylase (CYP51).[1][3][4] This guide provides a detailed exposition on the strategic use of 2-(chloromethyl)-2H-1,2,3-triazole as a versatile starting material for the synthesis of diverse libraries of potential antifungal compounds. We will explore the core synthetic strategy centered on nucleophilic substitution and provide detailed, field-tested protocols for the synthesis, purification, characterization, and biological evaluation of new triazole derivatives.

Introduction: The Strategic Importance of the Triazole Scaffold

Triazole-based drugs, such as fluconazole and itraconazole, have long been frontline therapies against systemic fungal pathogens.[1] Their mechanism of action is well-established; the nitrogen-rich triazole ring coordinates with the heme iron atom in the active site of the fungal CYP51 enzyme.[4] This inhibition disrupts the biosynthesis of ergosterol, an essential component of the fungal cell membrane, leading to compromised membrane integrity and ultimately, fungal cell death or growth inhibition.[1][3]

The challenge for medicinal chemists is to design new triazole derivatives that exhibit a broader spectrum of activity, overcome existing resistance mechanisms, and possess favorable pharmacokinetic profiles. The starting material, this compound, represents an ideal scaffold for this purpose. Its chloromethyl group is a highly reactive electrophilic site, primed for nucleophilic substitution, allowing for the facile introduction of a wide array of chemical moieties.

Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis

The antifungal activity of triazoles is rooted in their specific interference with a critical fungal metabolic pathway.

Lanosterol Lanosterol (Ergosterol Precursor) CYP51 Fungal Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Substrate Ergosterol Ergosterol CYP51->Ergosterol Catalyzes Conversion DisruptedMembrane Disrupted Membrane & Accumulation of Toxic Sterols CYP51->DisruptedMembrane Membrane Functional Fungal Cell Membrane Ergosterol->Membrane Membrane->DisruptedMembrane Leads to Dysfunction Triazole Synthesized Triazole Derivative Triazole->CYP51 Inhibition

Caption: Inhibition of Fungal CYP51 by Triazole Derivatives.

Core Synthetic Strategy: Nucleophilic Substitution

The primary route for derivatizing this compound involves the nucleophilic displacement of the chloride ion, a proficient leaving group. This SN2 reaction is efficient and versatile, accommodating a broad range of nucleophiles, including those based on oxygen, nitrogen, and sulfur.

The selection of the nucleophile is a critical step in drug design, as the appended moiety will significantly influence the compound's steric and electronic properties, and thus its binding affinity for the target enzyme and its overall pharmacological profile.

Caption: General Scheme for Nucleophilic Substitution.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear steps for synthesis, workup, purification, and characterization.

Protocol 1: Synthesis of Aryl Ether Derivatives (O-Nucleophiles)

This protocol details the synthesis of 2-((4-chlorophenoxy)methyl)-2H-1,2,3-triazole, a representative ether-linked derivative. The introduction of a halogenated phenyl group has been shown in some studies to enhance antifungal activity.[5][6]

Rationale: The reaction proceeds via a Williamson ether synthesis. Anhydrous potassium carbonate is a mild base sufficient to deprotonate the phenol, creating the more potent phenoxide nucleophile. Dimethylformamide (DMF) is an excellent polar aprotic solvent that promotes SN2 reactions.

  • Materials:

    • This compound (1.0 eq)

    • 4-Chlorophenol (1.1 eq)

    • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc)

    • Brine (saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Silica gel for column chromatography

  • Step-by-Step Procedure:

    • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-chlorophenol (1.1 eq) and anhydrous DMF (approx. 10 mL per mmol of starting material).

    • Add anhydrous K₂CO₃ (2.0 eq) to the solution and stir the resulting suspension at room temperature for 20 minutes.

    • Add this compound (1.0 eq) dropwise to the suspension.

    • Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash sequentially with deionized water and then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

  • Characterization:

    • ¹H NMR: Expect to see the disappearance of the phenolic -OH proton and the appearance of a new singlet for the -O-CH₂- protons, typically around 5.3-5.5 ppm. Aromatic protons will also be visible.

    • Mass Spectrometry (MS): Confirm the molecular weight of the product by ESI-MS to find the [M+H]⁺ ion.

Protocol 2: Synthesis of Thioether Derivatives (S-Nucleophiles)

This protocol outlines the synthesis of a thioether-linked derivative using 4-methoxythiophenol. Thiolates are highly potent nucleophiles, often leading to rapid and high-yielding reactions.

Rationale: Similar to the ether synthesis, the thiophenol is deprotonated by a base to form the thiolate anion, a very soft and powerful nucleophile. Acetonitrile is a suitable polar aprotic solvent for this transformation.

  • Materials:

    • This compound (1.0 eq)

    • 4-Methoxythiophenol (1.05 eq)

    • Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)

    • Anhydrous Acetonitrile (MeCN)

    • Dichloromethane (DCM)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Step-by-Step Procedure:

    • In a round-bottom flask under a nitrogen atmosphere, dissolve 4-methoxythiophenol (1.05 eq) and this compound (1.0 eq) in anhydrous acetonitrile.

    • Add anhydrous K₂CO₃ (1.5 eq) to the solution.

    • Stir the reaction mixture vigorously at room temperature for 2-3 hours. Monitor by TLC until the starting material is consumed.

    • Filter the reaction mixture to remove the inorganic salts and wash the solid with a small amount of acetonitrile.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in dichloromethane and wash with water.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

    • If necessary, purify the product via column chromatography or recrystallization.

  • Characterization:

    • ¹H NMR: Look for a new singlet corresponding to the -S-CH₂- protons, typically shifted upfield compared to the ether analogue (around 4.0-4.2 ppm).

    • ¹³C NMR: Confirm the presence of the new C-S bond.

    • MS: Verify the expected molecular ion peak.

Integrated Workflow: From Synthesis to Biological Evaluation

A systematic approach is crucial for the efficient discovery of lead compounds. The overall workflow integrates synthesis, purification, structural confirmation, and biological screening.

Synthesis Synthesis (Nucleophilic Substitution) Workup Reaction Workup (Extraction, Washing) Synthesis->Workup Purification Purification (Column Chromatography) Workup->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Screening In Vitro Antifungal Screening (MIC Determination) Characterization->Screening Pure Compound (>95% Purity) SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR

Caption: Integrated Workflow for Antifungal Drug Discovery.

Protocol for In Vitro Antifungal Activity Screening

To assess the efficacy of the newly synthesized compounds, their Minimum Inhibitory Concentration (MIC) is determined against relevant fungal pathogens. The broth microdilution method is a standardized and widely accepted technique.[5][6]

  • Fungal Strains: Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus.[1]

  • Materials:

    • Synthesized triazole derivatives (dissolved in DMSO)

    • Fluconazole (positive control)

    • 96-well microtiter plates

    • RPMI-1640 medium

    • Fungal inoculum, adjusted to the appropriate concentration (e.g., 0.5–2.5 x 10³ CFU/mL).

  • Step-by-Step Procedure:

    • Dispense the RPMI-1640 medium into all wells of a 96-well plate.

    • Create a serial two-fold dilution of each test compound and the fluconazole control directly in the plate. The final concentration range might span from 256 µg/mL to 0.5 µg/mL.

    • Add the standardized fungal inoculum to each well. Include a growth control well (inoculum, no drug) and a sterility control well (medium, no inoculum).

    • Incubate the plates at 35 °C for 24-48 hours.

    • Determine the MIC, which is the lowest concentration of the compound that causes complete inhibition of visible fungal growth.

Data Presentation and Interpretation

The results of the synthesis and biological screening should be tabulated for clear comparison and analysis of structure-activity relationships (SAR).

Table 1: Synthesis Yields and Antifungal Activity (Hypothetical Data)

Compound IDR-Group (from Nu-H)Yield (%)MIC (µg/mL) vs. C. albicans
START-1 -Cl (Starting Material)N/A>256
DERIV-01 -O-(4-chlorophenyl)7816
DERIV-02 -O-(4-methoxyphenyl)8564
DERIV-03 -S-(4-methoxyphenyl)9132
DERIV-04 -N(piperidine)72128
FLC Fluconazole (Control)N/A8

From this hypothetical data, one could infer that an electron-withdrawing group on the phenyl ring (DERIV-01) is more favorable for activity against C. albicans than an electron-donating group (DERIV-02).

Conclusion

This compound is a powerful and versatile building block for the generation of novel antifungal agents. The nucleophilic substitution pathway provides a robust and high-throughput method for creating structurally diverse libraries. By systematically synthesizing derivatives and evaluating their biological activity, researchers can elucidate critical structure-activity relationships, paving the way for the development of next-generation triazole antifungals with improved potency and a broader spectrum of action.

References

  • Guedes, G.P., et al. (2014). Synthesis of 1,2,3-Triazole Derivatives and in Vitro Antifungal Evaluation on Candida Strains. Molecules. Available at: [Link]

  • Verma, A., et al. (2013). Advances in synthetic approach to and antifungal activity of triazoles. Central European Journal of Chemistry. Available at: [Link]

  • Zhang, Y., et al. (2023). Design, Synthesis, and Antifungal Activity of Novel 2-Ar-1,2,3-Triazole Derivatives. Molecules. Available at: [Link]

  • Wang, Y., et al. (2024). Synthesis and antifungal evaluation of new azole derivatives containing 1,2,3-triazole. RSC Medicinal Chemistry. Available at: [Link]

  • Pattan, S. R., et al. (2012). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Wang, Y., et al. (2024). Synthesis and antifungal evaluation of new azole derivatives containing 1,2,3-triazole. RSC Medicinal Chemistry. Available at: [Link]

  • Chai, X., et al. (2012). Synthesis and biological evaluation of triazole derivatives as potential antifungal agent. Chemical Biology & Drug Design. Available at: [Link]

  • Edelmann, F. T. (2021). How can I do a nucleophilic substitution on a 1,2,3-triazole? ResearchGate. Available at: [Link]

  • Kossor, D. C. (2017). Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. Symbiosis. Available at: [Link]

  • Rozhkov, V. Yu., et al. (2006). Nucleophilic Substitution in the Series of (1,2,3‐Triazol‐1‐yl)‐1,2,5‐oxadiazoles. Reactions with N‐, O‐, and S‐Nucleophiles. Chemistry of Heterocyclic Compounds. Available at: [Link]

  • Guedes, G. P., et al. (2014). Synthesis of 1,2,3-triazole derivatives and in vitro antifungal evaluation on Candida strains. Molecules. Available at: [Link]

  • Research Starters. (n.d.). Triazole antifungals. EBSCO. Available at: [Link]

  • Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews. Available at: [Link]

  • Begtrup, M., & Holm, J. (1981). Electrophilic and nucleophilic substitution in the triazole N-oxides and N-methoxytriazolium salts: preparation of substituted 1,2,3-triazoles. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Wang, Z., et al. (2023). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules. Available at: [Link]

  • Sheik, A. A., et al. (2023). Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. Molecules. Available at: [Link]

  • Peyton, L. R., et al. (2015). Triazole antifungals: a review. Drugs of Today. Available at: [Link]

  • Rios, Y., et al. (2022). Regioselective Synthesis and Molecular Docking Studies of 1,5-Disubstituted 1,2,3-Triazole Derivatives of Pyrimidine Nucleobases. Molecules. Available at: [Link]

Sources

Application Notes & Protocols: The Role of 2-(Chloromethyl)-2H-1,2,3-triazole in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: A Versatile Synthon for Material Innovation

In the landscape of modern materials science, the demand for functional molecules that serve as reliable and versatile building blocks is paramount. 2-(Chloromethyl)-2H-1,2,3-triazole has emerged as a significant player in this domain. Its utility stems from a dual-functionality architecture: a stable, polar 1,2,3-triazole core and a highly reactive chloromethyl group.[1] The triazole moiety, often introduced via the highly efficient Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click" chemistry, imparts desirable properties such as chemical stability, hydrogen bonding capability, and a significant dipole moment.[2][3][4][5] The chloromethyl group, conversely, provides a reactive electrophilic site, enabling covalent linkage to a vast array of nucleophiles present in polymers, on surfaces, or within other molecular structures.

This guide provides an in-depth exploration of the application of this compound, moving beyond simple descriptions to elucidate the causality behind experimental design and to provide robust, validated protocols for researchers in polymer chemistry, surface engineering, and functional materials development.

Section 1: Core Chemistry and Strategic Importance

The strategic value of this compound lies in its role as a post-functionalization agent. Typically, its precursor, 2-hydroxymethyl-2H-1,2,3-triazole, is synthesized in a highly efficient one-pot, three-component reaction involving an alkyne, sodium azide, and formaldehyde.[6] Subsequent chlorination, often using reagents like phosphorus pentachloride (PCl₅), converts the hydroxyl group into the reactive chloromethyl handle, yielding the title compound.[6]

This synthetic route is critical because it allows for the creation of a triazole-containing molecule with a "ready-to-react" electrophilic site. This enables its direct application in nucleophilic substitution reactions, a cornerstone of materials modification.

cluster_synthesis Synthetic Pathway Alkyne Alkyne Precursor 2-Hydroxymethyl- 2H-1,2,3-triazole Alkyne->Precursor Cu(I) Catalysis (Click Reaction) NaN3 NaN3 NaN3->Precursor Cu(I) Catalysis (Click Reaction) Formaldehyde Formaldehyde Formaldehyde->Precursor Cu(I) Catalysis (Click Reaction) Chlorination PCl5 or SOCl2 Precursor->Chlorination Product 2-(Chloromethyl)- 2H-1,2,3-triazole Chlorination->Product

Caption: Synthetic logic for obtaining the reactive building block.

Section 2: Application in Polymer Functionalization

The covalent modification of polymers is a powerful strategy to imbue them with new properties. This compound is an excellent reagent for grafting functional triazole side-chains onto polymers containing nucleophilic groups, such as hydroxyls or amines. The grafted triazole ring enhances polarity, thermal stability, and can act as a metal coordinating site.[7][8]

Protocol 1: Triazole-Functionalization of Poly(vinyl alcohol) (PVA)

This protocol details the modification of PVA, a polymer rich in hydroxyl groups, to create a water-soluble polymer decorated with triazole moieties, potentially altering its hydrogel-forming capabilities or biocompatibility.

Causality Behind Experimental Choices:

  • Solvent: Dimethyl sulfoxide (DMSO) is chosen for its ability to dissolve PVA and for its high boiling point, allowing for a broad reaction temperature range. It is also an excellent solvent for the polar reactants.

  • Base: Sodium hydride (NaH) is a strong, non-nucleophilic base. It efficiently deprotonates the hydroxyl groups of PVA to form highly reactive alkoxides without competing in the substitution reaction itself. The only byproduct is hydrogen gas, which is easily removed.

  • Temperature Control: The initial deprotonation is performed at 0°C to control the exothermic reaction between NaH and the polymer's hydroxyl groups. The subsequent substitution is conducted at room temperature to ensure a sufficient reaction rate without causing polymer degradation.

start Dissolve PVA in DMSO step1 Cool to 0°C Add NaH (60% disp.) (Formation of Alkoxide) start->step1 step2 Stir for 1 hr (H2 evolution ceases) step1->step2 step3 Add 2-(Chloromethyl)- 2H-1,2,3-triazole (Dropwise) step2->step3 step4 Warm to RT Stir for 24 hrs step3->step4 step5 Quench with Methanol step4->step5 step6 Precipitate in Acetone step5->step6 end Wash & Dry (Purified Polymer) step6->end

Caption: Workflow for PVA functionalization.

Detailed Methodology:

  • Dissolution: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve 1.0 g of PVA in 50 mL of anhydrous DMSO. This may require heating to 80-90°C. Allow the solution to cool to room temperature.

  • Deprotonation: Cool the stirred solution to 0°C using an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents per hydroxyl group) portion-wise over 30 minutes.

  • Activation: Allow the mixture to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional hour. The solution will become more viscous as the poly-alkoxide forms.

  • Substitution: Dissolve this compound (1.5 equivalents per hydroxyl group) in 10 mL of anhydrous DMSO and add it dropwise to the polymer solution via a syringe pump over 1 hour.

  • Reaction: Stir the mixture at room temperature for 24 hours.

  • Quenching: Cool the reaction to 0°C and slowly add 5 mL of methanol to quench any unreacted NaH.

  • Purification: Pour the viscous solution into 500 mL of vigorously stirring acetone to precipitate the functionalized polymer.

  • Isolation: Collect the solid by filtration, wash thoroughly with acetone (3 x 100 mL), and dry under vacuum at 40°C for 24 hours.

Table 1: Characterization of Triazole-Functionalized PVA

Analytical TechniquePurposeExpected Observation
FTIR Spectroscopy Confirm covalent modificationAppearance of new peaks around 1500-1550 cm⁻¹ (C=N, N=N stretching of the triazole ring). Diminution of the broad O-H stretch (~3300 cm⁻¹).
¹H NMR (DMSO-d₆) Quantify degree of substitutionAppearance of new signals corresponding to the triazole ring proton (~8.4 ppm) and the methylene linker protons (~6.0 ppm). Integration comparison with residual PVA backbone protons allows for calculation of functionalization degree.
Thermogravimetric Analysis (TGA) Assess thermal stabilityThe onset of thermal degradation for the modified polymer is expected to be higher than that of the starting PVA, indicating enhanced stability imparted by the triazole rings.
Gel Permeation Chromatography (GPC) Check for polymer degradationThe molecular weight distribution should not show significant broadening or a large low-molecular-weight tail, confirming the integrity of the polymer backbone during modification.

Section 3: Application in Surface Engineering

Modifying the surfaces of materials is crucial for applications ranging from anti-corrosion coatings to biomedical implants and composite materials.[9][10] The chloromethyl group readily undergoes Sₙ2 reactions with surface-bound nucleophiles (e.g., amines, thiols), making this compound an ideal candidate for tethering the polar and coordinatively active triazole moiety to various substrates.

Protocol 2: Grafting Triazoles onto Amine-Functionalized Silica Nanoparticles

This protocol describes how to modify silica nanoparticles to display triazole functionalities on their surface. This can be used to alter their dispersibility in polymer matrices or to create a platform for metal nanoparticle synthesis.

Causality Behind Experimental Choices:

  • Silanization: (3-Aminopropyl)triethoxysilane (APTES) is used to introduce primary amine groups onto the silica surface. The ethoxy groups hydrolyze and form stable Si-O-Si bonds with the nanoparticle surface, while the propyl-amine chain acts as a spacer and provides the required nucleophile.

  • Acid Scavenger: Triethylamine (TEA) is a non-nucleophilic base used to neutralize the HCl that is generated as a byproduct of the Sₙ2 reaction. This prevents the protonation of the surface amine groups, which would render them non-nucleophilic and halt the reaction.

  • Solvent & Temperature: Anhydrous toluene is used for the silanization step to drive the condensation reaction by removing water. For the subsequent grafting step, a polar aprotic solvent like DMF is used to dissolve the triazole reagent and facilitate the Sₙ2 reaction, which is gently heated to increase the reaction rate.

cluster_0 Step 1: Amination cluster_1 Step 2: Triazole Grafting A Activate Silica (Acid Wash, Dry) B Disperse in Toluene A->B C Add APTES Reflux 12 hrs B->C D Wash (Toluene, EtOH) Dry C->D E Disperse Amine-Silica in DMF D->E Transfer Particles F Add TEA & This compound E->F G Heat to 70°C Stir 24 hrs F->G H Centrifuge & Wash (DMF, EtOH) G->H I Dry under Vacuum H->I

Caption: Two-stage workflow for surface functionalization of silica.

Detailed Methodology:

  • Surface Amination: a. Activate 1.0 g of silica nanoparticles by stirring in 1 M HCl for 1 hour, followed by washing with deionized water until the pH is neutral. Dry thoroughly in an oven at 120°C overnight. b. Disperse the activated silica in 50 mL of anhydrous toluene in a round-bottom flask. c. Add 1.0 mL of APTES and reflux the mixture under N₂ for 12 hours. d. Cool the mixture, collect the particles by centrifugation, and wash sequentially with toluene (2 x 50 mL) and ethanol (2 x 50 mL). e. Dry the resulting amine-functionalized silica (SiO₂-NH₂) under vacuum.

  • Triazole Grafting: a. Disperse the 1.0 g of dried SiO₂-NH₂ in 50 mL of anhydrous DMF. b. Add 2.0 mL of triethylamine (TEA) followed by 1.5 g of this compound. c. Heat the mixture to 70°C and stir under N₂ for 24 hours. d. Cool to room temperature and collect the particles by centrifugation. e. Wash the particles thoroughly by repeated cycles of redispersion and centrifugation with DMF (2 x 50 mL) and ethanol (3 x 50 mL) to remove all unreacted species. f. Dry the final triazole-functionalized silica product under vacuum at 60°C.

Table 2: Characterization of Triazole-Grafted Silica Nanoparticles

Analytical TechniquePurposeExpected Observation
Thermogravimetric Analysis (TGA) Quantify organic grafting densityA multi-step weight loss profile. The mass loss between 200°C and 600°C corresponds to the decomposition of the grafted organic layer, allowing for calculation of the amount of material grafted per unit mass of silica.
X-ray Photoelectron Spectroscopy (XPS) Confirm elemental composition of surfaceHigh-resolution scan of the N 1s region will show distinct peaks corresponding to the amine linker (~399.5 eV) and the triazole nitrogen atoms (~400.5 and ~401.5 eV), confirming successful grafting.
FTIR Spectroscopy (ATR) Identify functional groupsAppearance of triazole ring vibration peaks and disappearance/shifting of N-H bending vibrations from the primary amine.
Transmission Electron Microscopy (TEM) Visualize nanoparticle morphologyConfirm that the nanoparticle morphology and size distribution are preserved after the multi-step surface modification.

Section 4: A Gateway to Bifunctional Linkers

Beyond direct application, this compound serves as an intermediate for other powerful synthons. A simple nucleophilic substitution of the chloride with an azide ion (from NaN₃) yields 2-(Azidomethyl)-2H-1,2,3-triazole.[6] This creates a bifunctional molecule that is primed for subsequent CuAAC "click" chemistry, enabling the construction of complex architectures like dendrimers, cross-linked polymers, and bioconjugates.[7]

Protocol 3: Synthesis of 2-(Azidomethyl)-2H-1,2,3-triazole

Causality Behind Experimental Choices:

  • Reagent: Sodium azide (NaN₃) is an inexpensive and highly effective source of the azide nucleophile. A slight excess is used to ensure the reaction goes to completion according to Le Châtelier's principle.

  • Solvent: A mixture of acetone and water provides a good medium that dissolves both the organic substrate and the inorganic sodium azide, facilitating the reaction. DMF is also a common and effective choice.

  • Workup: The product is extracted into an organic solvent. Washing with water and brine is crucial to remove the polar solvent (if DMF is used) and any unreacted sodium azide, which is a safety hazard.

Reactant This compound Product 2-(Azidomethyl)-2H-1,2,3-triazole Reactant->Product SN2 Reaction (RT, 4-6 hrs) Reagent Sodium Azide (NaN3) Reagent->Product SN2 Reaction (RT, 4-6 hrs) Solvent Solvent (e.g., Acetone/H2O) Solvent->Product SN2 Reaction (RT, 4-6 hrs)

Caption: Synthesis of the azido-functionalized building block.

Detailed Methodology:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 2.0 g of this compound in 40 mL of acetone.

  • Azide Addition: In a separate beaker, dissolve 1.5 g (1.5 eq) of sodium azide in 10 mL of deionized water. Add this aqueous solution to the stirred acetone solution.

  • Reaction: Stir the mixture vigorously at room temperature for 6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC), observing the disappearance of the starting material.

  • Solvent Removal: Remove the acetone from the reaction mixture using a rotary evaporator.

  • Extraction: Add 50 mL of ethyl acetate to the remaining aqueous solution. Transfer to a separatory funnel, shake, and separate the layers. Extract the aqueous layer two more times with 50 mL of ethyl acetate.

  • Washing: Combine the organic extracts and wash with 50 mL of deionized water, followed by 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the product, which is often a pungent oil or low-melting solid.[2] The product is typically of high purity and can be used in subsequent click reactions without further purification.

Table 3: Characterization of 2-(Azidomethyl)-2H-1,2,3-triazole

Analytical TechniquePurposeKey Signal / Observation
FTIR Spectroscopy Confirm presence of azide groupA very strong, sharp, and characteristic absorbance peak at approximately 2100 cm⁻¹.
¹H NMR Confirm structural conversionDisappearance of the chloromethyl proton signal and the appearance of a new singlet for the azidomethyl (–CH₂N₃) protons at a slightly different chemical shift.
¹³C NMR Confirm carbon skeletonShift in the resonance of the methylene carbon upon substitution of chlorine with the azide group.

Conclusion and Future Outlook

This compound is more than just a chemical reagent; it is an enabling tool for material innovation. Its robust chemistry allows for the precise installation of the highly functional triazole moiety onto a diverse range of substrates. The protocols outlined here provide a validated foundation for researchers to explore its use in creating novel materials. Future applications will undoubtedly leverage this building block in the design of sophisticated systems, including functional coatings for biomedical devices, stimuli-responsive polymers, and advanced composites with tailored interfacial properties.[8]

References

  • An, G., et al. (n.d.). Efficient Synthesis of 2-Substituted-1,2,3-triazoles. Organic Letters - ACS Publications. [Link]

  • SciELO South Africa. (n.d.). Synthesis of Triazole-linked 2-Trichloromethylquinazolines and Exploration of Their Efficacy Against P falciparum. [Link]

  • PMC - NIH. (2022, October 10). Versatile Synthetic Platform for 1,2,3-Triazole Chemistry. [Link]

  • PubMed. (2024, November 1). Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. [Link]

  • ResearchGate. (2022, January 6). A Recent Overview of 1,2,3-Triazole-Containing Hybrids as Novel Antifungal Agents. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2H-1,2,3-triazoles. [Link]

  • MDPI. (n.d.). New Organic Materials Based on Multitask 2H-benzo[d]1,2,3-triazole Moiety. [Link]

  • ResearchGate. (n.d.). Synthesis of 2H-1,2,3-triazole by Buchwald's method. [Link]

  • ResearchGate. (2025, August 9). The "click" reaction in the synthesis of 1,2,3-triazoles: Chemical aspects and applications. [Link]

  • Semantic Scholar. (n.d.). Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. [Link]

  • PubMed. (n.d.). Click chemistry beyond metal-catalyzed cycloaddition as a remarkable tool for green chemical synthesis of antifungal medications. [Link]

  • PubMed. (2017, August 18). Efficient click chemistry towards fatty acids containing 1,2,3-triazole: Design and synthesis as potential antifungal drugs for Candida albicans. [Link]

  • IOSR Journal. (2020, August 16). 1,2,3-Triazoles: A Review on Current Trends in Synthetic and Biological Applications. [Link]

  • PubMed. (2024, May 17). Halo-1,2,3-triazoles: Valuable Compounds to Access Biologically Relevant Molecules. [Link]

  • MDPI. (n.d.). An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces. [Link]

  • PubMed Central. (n.d.). An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities. [Link]

  • RSC Publishing. (n.d.). 1,2,3-Triazole-based sequence-defined oligomers and polymers. [Link]

  • ResearchGate. (2025, August 6). ChemInform Abstract: The Impact of 1,2,3-Triazoles in the Design of Functional Coatings. [Link]

  • MDPI. (n.d.). An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces. [Link]

  • ResearchGate. (2025, August 7). Functionalized Triazoles: Design, Synthesis and Chemical Characterization of 1,2,3-triazolylmethylthio-1,3,4-oxadiazole derivatives as Insecticidal and Antibacterial Agents. [Link]

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  • RSC Publishing. (n.d.). Synthesis and characterization of poly(N-vinyl-1,2,3-triazole)s derived from monomers obtained by highly efficient Wolff's cyclocondensation. [Link]

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Application Notes and Protocols for the Synthesis and Evaluation of 2-(Chloromethyl)-2H-1,2,3-triazole Based Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pivotal Role of 1,2,3-Triazoles in Corrosion Inhibition

Corrosion is a pervasive challenge across numerous industries, leading to significant economic losses and safety concerns. The development of effective corrosion inhibitors is paramount to mitigate the degradation of metallic materials. Among the various classes of organic corrosion inhibitors, 1,2,3-triazole derivatives have emerged as a highly promising and versatile group. Their efficacy stems from the presence of multiple nitrogen atoms and the aromatic nature of the triazole ring, which facilitate strong adsorption onto metal surfaces, forming a protective barrier against corrosive agents.[1][2] This guide provides a comprehensive overview of the synthesis of a key precursor, 2-(Chloromethyl)-2H-1,2,3-triazole, and its subsequent utilization in the preparation of a potent corrosion inhibitor. Detailed protocols for the synthesis and evaluation of these compounds are presented to aid researchers and professionals in the field of corrosion science and drug development.

Part 1: Synthesis of the Key Precursor: this compound

The regioselective synthesis of 2-substituted-1,2,3-triazoles is a critical step in accessing a wide array of functionalized molecules. For the purpose of synthesizing corrosion inhibitors, this compound serves as an excellent electrophilic building block. A reliable two-step synthetic route is outlined below, commencing with the formation of (2H-1,2,3-triazol-2-yl)methanol, followed by its conversion to the desired chloromethyl derivative.

Step 1: Synthesis of (2H-1,2,3-triazol-2-yl)methanol

This procedure is adapted from a three-component reaction that efficiently yields 2-hydroxymethyl-2H-1,2,3-triazoles.[1][3]

Causality of Experimental Choices:

  • Copper(I) Catalyst: The use of a copper(I) catalyst is crucial for the regioselective [3+2] cycloaddition of an azide with an alkyne, favoring the formation of the 1,4-disubstituted triazole. In this multi-component reaction, it facilitates the formation of the 2-substituted triazole.

  • Formaldehyde as the Hydroxymethyl Source: Formaldehyde serves as a readily available and reactive source for the hydroxymethyl group that is installed at the N2 position of the triazole ring.

  • One-Pot Reaction: A one-pot procedure is employed for efficiency and to avoid the isolation of potentially unstable intermediates.

Protocol 1: Synthesis of (2H-1,2,3-triazol-2-yl)methanol

ReagentMolar Equiv.MW ( g/mol )Amount
Terminal Alkyne (e.g., Phenylacetylene)1.0102.14(Specify amount)
Sodium Azide (NaN₃)1.265.01(Calculate amount)
Formaldehyde (37% in H₂O)1.530.03(Calculate amount)
Copper(I) Iodide (CuI)0.05190.45(Calculate amount)
Acetic Acid0.160.05(Calculate amount)
1,4-Dioxane--(Specify volume)

Step-by-Step Methodology:

  • To a round-bottom flask equipped with a magnetic stirrer, add the terminal alkyne and 1,4-dioxane.

  • In a separate flask, dissolve sodium azide in water. Caution: Sodium azide is highly toxic. Handle with appropriate personal protective equipment (PPE).

  • Add the sodium azide solution to the reaction flask, followed by the addition of formaldehyde solution and acetic acid.

  • Add the copper(I) iodide catalyst to the reaction mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding an aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure (2H-1,2,3-triazol-2-yl)methanol.

Synthesis_Step1 reagents Phenylacetylene Sodium Azide Formaldehyde reaction One-Pot Reaction (Room Temperature) reagents->reaction catalyst Cu(I) Iodide Acetic Acid catalyst->reaction solvent 1,4-Dioxane / Water solvent->reaction workup Quenching (NH4Cl) Extraction (EtOAc) Purification reaction->workup product (2H-1,2,3-triazol-2-yl)methanol workup->product

Caption: Workflow for the synthesis of (2H-1,2,3-triazol-2-yl)methanol.

Step 2: Synthesis of this compound

This step involves the conversion of the hydroxyl group to a chloro group using a standard chlorinating agent.

Causality of Experimental Choices:

  • Thionyl Chloride (SOCl₂): Thionyl chloride is a highly effective reagent for converting primary alcohols to alkyl chlorides. The byproducts of the reaction (SO₂ and HCl) are gaseous, which simplifies the work-up procedure.

  • Anhydrous Conditions: The reaction must be carried out under anhydrous conditions as thionyl chloride reacts violently with water.

Protocol 2: Synthesis of this compound

ReagentMolar Equiv.MW ( g/mol )Amount
(2H-1,2,3-triazol-2-yl)methanol1.099.09(Specify amount)
Thionyl Chloride (SOCl₂)1.2118.97(Calculate amount)
Anhydrous Dichloromethane (DCM)--(Specify volume)

Step-by-Step Methodology:

  • Dissolve (2H-1,2,3-triazol-2-yl)methanol in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add thionyl chloride dropwise to the cooled solution with vigorous stirring. Caution: Thionyl chloride is corrosive and reacts with moisture. Handle in a fume hood with appropriate PPE.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by slowly adding it to ice-cold saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound. The crude product may be used in the next step without further purification.

Synthesis_Step2 start_material (2H-1,2,3-triazol-2-yl)methanol reaction Chlorination (0°C to RT) start_material->reaction reagent Thionyl Chloride (SOCl₂) reagent->reaction solvent Anhydrous DCM solvent->reaction workup Quenching (NaHCO₃) Extraction (DCM) Evaporation reaction->workup product This compound workup->product

Caption: Workflow for the synthesis of this compound.

Part 2: Synthesis of a Triazole-Based Corrosion Inhibitor

The synthesized this compound is a versatile precursor for a variety of corrosion inhibitors. Here, we detail the synthesis of N-((2H-1,2,3-triazol-2-yl)methyl)-4-methylaniline, a representative example of a triazole-based inhibitor.

Causality of Experimental Choices:

  • N-Alkylation Reaction: This reaction involves the nucleophilic substitution of the chloride ion by the amine group of p-toluidine.

  • Base (Potassium Carbonate): A base is required to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. Potassium carbonate is a suitable and mild base for this transformation.

  • Solvent (Acetonitrile): Acetonitrile is a polar aprotic solvent that is well-suited for SN2 reactions.

Protocol 3: Synthesis of N-((2H-1,2,3-triazol-2-yl)methyl)-4-methylaniline

ReagentMolar Equiv.MW ( g/mol )Amount
This compound1.0117.54(Specify amount)
p-Toluidine1.1107.15(Calculate amount)
Potassium Carbonate (K₂CO₃)1.5138.21(Calculate amount)
Acetonitrile (ACN)--(Specify volume)

Step-by-Step Methodology:

  • To a round-bottom flask, add p-toluidine, potassium carbonate, and acetonitrile.

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of this compound in acetonitrile dropwise to the mixture.

  • Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 6-12 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure N-((2H-1,2,3-triazol-2-yl)methyl)-4-methylaniline.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.[4][5]

Inhibitor_Synthesis precursor This compound reaction N-Alkylation (Reflux) precursor->reaction amine p-Toluidine amine->reaction base Potassium Carbonate base->reaction solvent Acetonitrile solvent->reaction workup Filtration Extraction Purification reaction->workup inhibitor N-((2H-1,2,3-triazol-2-yl)methyl)-4-methylaniline workup->inhibitor

Caption: Synthetic route to the target corrosion inhibitor.

Part 3: Evaluation of Corrosion Inhibition Performance

The efficacy of the synthesized triazole derivative as a corrosion inhibitor is evaluated using standard electrochemical techniques on mild steel in a 1M HCl solution.

Electrochemical Measurements

Protocol 4: Electrochemical Evaluation

Materials and Equipment:

  • Mild steel coupons (working electrode)

  • Platinum wire or graphite rod (counter electrode)

  • Saturated Calomel Electrode (SCE) or Ag/AgCl electrode (reference electrode)

  • Potentiostat/Galvanostat with impedance spectroscopy capabilities

  • 1M HCl solution (corrosive medium)

  • Synthesized inhibitor (N-((2H-1,2,3-triazol-2-yl)methyl)-4-methylaniline)

Step-by-Step Methodology:

  • Preparation of Test Solutions: Prepare a series of 1M HCl solutions containing different concentrations of the synthesized inhibitor (e.g., 50, 100, 200, 500 ppm). A blank solution (1M HCl without inhibitor) should also be prepared.

  • Working Electrode Preparation: Polish the mild steel coupons with successively finer grades of emery paper, rinse with deionized water and acetone, and dry.

  • Electrochemical Cell Setup: Assemble the three-electrode cell with the mild steel coupon as the working electrode, the platinum/graphite as the counter electrode, and the SCE/Ag/AgCl as the reference electrode. Immerse the electrodes in the test solution.

  • Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP for at least 30 minutes until a steady state is reached.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Perform EIS measurements at the OCP.

    • Apply a small amplitude AC signal (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 10 mHz).

    • Analyze the Nyquist and Bode plots. The data can be fitted to an appropriate equivalent electrical circuit, such as the Randles circuit, to determine parameters like charge transfer resistance (Rct) and double-layer capacitance (Cdl).[6][7][8]

    • Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100 where Rct(inh) and Rct(blank) are the charge transfer resistances in the presence and absence of the inhibitor, respectively.

  • Potentiodynamic Polarization:

    • Scan the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).[9][10]

    • Determine the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes (βa and βc) by extrapolating the linear portions of the Tafel plots.

    • Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(icorr(blank) - icorr(inh)) / icorr(blank)] x 100 where icorr(blank) and icorr(inh) are the corrosion current densities in the absence and presence of the inhibitor, respectively.

Evaluation_Workflow cluster_prep Preparation cluster_electrochem Electrochemical Testing cluster_analysis Data Analysis prep_solution Prepare Test Solutions (Inhibitor in 1M HCl) ocp Stabilize at OCP prep_solution->ocp prep_electrode Prepare Mild Steel Electrode prep_electrode->ocp eis Electrochemical Impedance Spectroscopy (EIS) ocp->eis pdp Potentiodynamic Polarization (PDP) ocp->pdp nyquist Nyquist & Bode Plots eis->nyquist tafel Tafel Plots pdp->tafel calc_ie Calculate Inhibition Efficiency (IE%) nyquist->calc_ie tafel->calc_ie adsorption Adsorption Isotherm (e.g., Langmuir) calc_ie->adsorption

Caption: Experimental workflow for evaluating corrosion inhibition performance.

Data Presentation and Interpretation

The collected electrochemical data should be summarized in tables for clear comparison.

Table 1: Electrochemical Impedance Spectroscopy Data

Inhibitor Conc. (ppm)Rct (Ω cm²)Cdl (µF cm⁻²)IE (%)
Blank(Value)(Value)-
50(Value)(Value)(Value)
100(Value)(Value)(Value)
200(Value)(Value)(Value)
500(Value)(Value)(Value)

Table 2: Potentiodynamic Polarization Data

Inhibitor Conc. (ppm)Ecorr (mV vs. SCE)icorr (µA cm⁻²)βa (mV dec⁻¹)βc (mV dec⁻¹)IE (%)
Blank(Value)(Value)(Value)(Value)-
50(Value)(Value)(Value)(Value)(Value)
100(Value)(Value)(Value)(Value)(Value)
200(Value)(Value)(Value)(Value)(Value)
500(Value)(Value)(Value)(Value)(Value)

An increase in Rct and a decrease in Cdl with increasing inhibitor concentration indicate the formation of a protective film on the metal surface. A decrease in icorr also signifies effective corrosion inhibition. The shift in Ecorr can provide insights into whether the inhibitor acts as an anodic, cathodic, or mixed-type inhibitor.

Adsorption Isotherm

To understand the mechanism of inhibition, the experimental data can be fitted to various adsorption isotherms. The Langmuir adsorption isotherm is commonly used and is described by the equation:

C / θ = 1 / Kads + C

where C is the inhibitor concentration, θ is the surface coverage (θ = IE% / 100), and Kads is the adsorption equilibrium constant. A linear plot of C/θ versus C suggests that the adsorption of the inhibitor follows the Langmuir isotherm.[1][11]

Conclusion

This guide provides a detailed framework for the synthesis of this compound and its application in the development of a novel corrosion inhibitor. The provided protocols are based on established chemical principles and offer a self-validating system for researchers. By following these guidelines, scientists can effectively synthesize and evaluate new triazole-based corrosion inhibitors, contributing to the advancement of corrosion protection technologies.

References

  • Kalisiak, J., & Fokin, V. V. (2008). Efficient Synthesis of 2-Substituted-1,2,3-triazoles. Organic Letters, 10(15), 3171–3174.
  • Tian, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 962886.
  • Pierson, J. T., et al. (2014). Synthesis of Biologically Relevant 1,2,3- and 1,2,4-Triazoles: From Classical Pathway to Green Chemistry. Molecules, 19(11), 18850-18881.
  • Ferreira, V. F., et al. (2021). An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces. International Journal of Molecular Sciences, 22(24), 13689.
  • Wang, X. J., et al. (2009). Regioselective Synthesis of 2,4,5-Trisubstituted 1,2,3-Triazoles via N-Alkylation of NH-1,2,3-Triazoles. Organic Letters, 11(23), 5494–5497.
  • Bentiss, F., et al. (2007). Corrosion inhibition of mild steel in 1 M HCl by 2,5-bis(n-pyridyl)-1,3,4-oxadiazoles. Corrosion Science, 49(4), 1965-1979.
  • Obot, I. B., & Obi-Egbedi, N. O. (2010). Adsorption and corrosion inhibition of 2-mercaptobenzimidazole on mild steel in 2 M HCl solution. Corrosion Science, 52(2), 661-667.
  • Solmaz, R. (2014). Investigation of the inhibition effect of 5-((E)-((4-fluorophenyl)imino)methyl)-8-hydroxyquinoline on the corrosion of mild steel in HCl solution. Corrosion Science, 81, 124-133.
  • Popova, A., et al. (2003). Adsorption and inhibitive properties of benzimidazole derivatives in acid mild steel corrosion. Corrosion Science, 45(2), 33-58.
  • El-Haddad, M. M. (2013). Potentiodynamic polarization and electrochemical impedance spectroscopy studies of newly synthesized triazole derivatives as corrosion inhibitors for C-steel in 1 M HCl. Journal of the Taiwan Institute of Chemical Engineers, 44(6), 963-971.
  • Khaled, K. F. (2008). Electrochemical investigation of corrosion inhibition of iron in 0.5 M H2SO4 by some furan derivatives. Materials Chemistry and Physics, 112(1), 290-300.
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  • N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. (n.d.). Retrieved from [Link]

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  • Synthesis and Characterization of the Structure of Diethyl [(4-{(1H-Benzo[d]Imidazol-1-yl)Methyl}-1H-1,2,3-Triazol-1-yl)(Benzamido)Methyl]Phosphonate Using 1D and 2D NMR Experiments. (n.d.). ResearchGate. Retrieved from [Link]

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Application Notes & Protocols: Evaluating 2-(Chloromethyl)-2H-1,2,3-triazole in MCF-7 and A549 Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 1,2,3-Triazole Scaffold in Oncology Research

The 1,2,3-triazole ring is a foundational heterocyclic scaffold in medicinal chemistry, recognized for its exceptional stability and capacity to engage with biological targets through various non-covalent interactions like hydrogen bonds and dipole-dipole forces.[1][2] This makes it a "privileged" structure in the design of novel therapeutic agents.[1][3] Numerous derivatives of this scaffold have demonstrated potent anticancer activities against a wide range of human cancer cell lines, including those of the breast (MCF-7), lung (A549), colon, and prostate.[1][3] Their mechanisms of action are diverse, often involving the induction of cell cycle arrest and apoptosis.[2][4]

This guide provides a comprehensive framework for the preclinical evaluation of novel 1,2,3-triazole derivatives, using 2-(Chloromethyl)-2H-1,2,3-triazole as a representative compound for establishing robust testing protocols. While extensive literature exists for the broader class of 1,2,3-triazoles, this document outlines the specific methodologies required to characterize the cytotoxic and mechanistic profile of a new chemical entity within this class against two standard cancer models: the MCF-7 human breast adenocarcinoma and the A549 human lung carcinoma cell lines.

The inclusion of a chloromethyl group introduces a reactive electrophilic site, suggesting a potential mechanism as an alkylating agent, which could covalently modify biological macromolecules such as DNA or key enzymatic residues, leading to cytotoxicity. This hypothesis informs the selection of the downstream assays detailed herein.

Part 1: Postulated Mechanism of Action and Experimental Rationale

The anticancer activity of 1,2,3-triazole derivatives often stems from their ability to disrupt fundamental cellular processes.[5] For this compound, the reactive chloromethyl group is hypothesized to be a key driver of its bioactivity. Alkylating agents typically induce cellular damage by forming covalent adducts with DNA, triggering a DNA Damage Response (DDR). This response can activate signaling cascades that lead to one of two primary outcomes: cell cycle arrest, to allow time for DNA repair, or apoptosis, if the damage is too extensive to be repaired.

The following diagram outlines this postulated signaling pathway, which forms the basis for the experimental protocols described in this guide.

G cluster_0 Cellular Entry & Interaction cluster_1 Cellular Response cluster_2 Cellular Fate Compound This compound Target DNA / Cellular Nucleophiles Compound->Target Alkylation DDR DNA Damage Response (DDR) Target->DDR p53 p53 Activation DDR->p53 Arrest Cell Cycle Arrest (G1/S or G2/M) p53->Arrest Apoptosis Apoptosis Induction (Caspase Activation) p53->Apoptosis

Caption: Postulated mechanism of this compound.

Part 2: Comprehensive Experimental Workflow

A systematic approach is critical for characterizing a novel anticancer compound. The workflow begins with broad cytotoxicity screening to determine potency and selectivity, followed by detailed mechanistic assays to elucidate the mode of action.

workflow cluster_screening Phase 1: Cytotoxicity Screening cluster_mechanistic Phase 2: Mechanistic Elucidation start Start: Compound Synthesis & Purification cell_culture Cell Culture MCF-7 & A549 start->cell_culture mtt_assay MTT Assay Determine IC50 values (24h, 48h, 72h) cell_culture->mtt_assay apoptosis_assay Annexin V / PI Staining Quantify Apoptosis vs. Necrosis mtt_assay->apoptosis_assay Use IC50 Concentration cell_cycle_assay Propidium Iodide Staining Analyze Cell Cycle Distribution mtt_assay->cell_cycle_assay Use IC50 Concentration end Endpoint: Data Analysis & Future Directions apoptosis_assay->end cell_cycle_assay->end

Caption: Experimental workflow for compound evaluation.

Part 3: Detailed Methodologies and Protocols

Protocol 3.1: Cell Culture and Maintenance

Rationale: Consistent and healthy cell cultures are the foundation of reproducible in vitro assays. MCF-7 and A549 cells have different growth media requirements that must be strictly followed.

  • MCF-7 (Human Breast Adenocarcinoma, ATCC® HTB-22™):

    • Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 0.01 mg/ml human recombinant insulin and 10% Fetal Bovine Serum (FBS).[6]

    • Culture Conditions: Incubate at 37°C in a humidified atmosphere of 5% CO₂.

    • Subculturing: When cells reach 80-90% confluency, detach using Trypsin-EDTA. Resuspend in fresh medium and split at a ratio of 1:3 to 1:8. Refresh medium every 2-3 days.

  • A549 (Human Lung Carcinoma, ATCC® CCL-185™):

    • Culture Medium: F-12K Medium supplemented with 10% FBS.

    • Culture Conditions: Incubate at 37°C in a humidified atmosphere of 5% CO₂.

    • Subculturing: When cells reach 80% confluency, detach using Trypsin-EDTA. Resuspend in fresh medium and split at a ratio of 1:4 to 1:6. Refresh medium every 2-3 days.

Protocol 3.2: In Vitro Cytotoxicity Screening (MTT Assay)

Rationale: The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability and proliferation.[7] This assay is a rapid and cost-effective way to determine the half-maximal inhibitory concentration (IC₅₀) of a compound, a key measure of its potency.[8]

Materials:

  • 96-well flat-bottom plates

  • MCF-7 and A549 cells

  • Complete culture medium

  • This compound (CMT), dissolved in DMSO to create a 10 mM stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Multichannel pipette and plate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5 × 10³ cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours to allow for cell attachment.[9]

  • Compound Treatment: Prepare serial dilutions of the CMT stock solution in culture medium to achieve final concentrations ranging from (e.g.) 0.1 µM to 200 µM. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

  • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of CMT. Include wells with medium only (blank) and cells treated with vehicle (DMSO) as controls.

  • Incubate the plates for the desired time points (e.g., 24, 48, and 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[10]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5 minutes.[11]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the formula:

    • Viability (%) = (Absorbance_Treated / Absorbance_Control) × 100

    • Plot the viability percentage against the compound concentration and determine the IC₅₀ value using non-linear regression analysis (e.g., in GraphPad Prism).

Data Presentation: IC₅₀ Values (µM)

CompoundMCF-7 (48h)A549 (48h)
This compound[Experimental Value][Experimental Value]
Doxorubicin (Reference)~0.5 - 2.0~0.1 - 1.0
Protocol 3.3: Apoptosis Detection by Annexin V/PI Staining

Rationale: This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[12] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.[13]

Caption: Principle of Annexin V and Propidium Iodide staining.

Procedure:

  • Cell Treatment: Seed 1 × 10⁶ cells in 6-well plates and incubate overnight. Treat the cells with CMT at its predetermined IC₅₀ concentration for 24 or 48 hours. Include an untreated control.

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 500 x g for 5 minutes.[13]

  • Washing: Wash the cells once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide solution (50 µg/mL).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Use unstained and single-stained controls for setting compensation and quadrants.

Protocol 3.4: Cell Cycle Analysis

Rationale: Many anticancer agents exert their effects by disrupting the cell cycle.[15] Analyzing the DNA content of a cell population using a fluorescent dye like Propidium Iodide allows for the quantification of cells in different phases (G0/G1, S, and G2/M), revealing potential cell cycle arrest points.[16][17]

Procedure:

  • Cell Treatment: Seed 1 × 10⁶ cells in 6-well plates. After 24 hours, treat with CMT at its IC₅₀ concentration for 24 hours.

  • Cell Harvesting: Collect all cells (adherent and floating) and wash with cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells and discard the ethanol. Wash the pellet with PBS.

  • Resuspend the cell pellet in 500 µL of a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS. The RNase is crucial to prevent staining of double-stranded RNA.[18]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples using a flow cytometer. Use software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.

References

  • Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. (2021). Biointerface Research in Applied Chemistry. Available at: [Link]

  • Investigating the anti-carcinogenic potential action of 1,2,3 triazole core compounds. (2024). Pharmacia. Available at: [Link]

  • 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. (2021). Frontiers in Chemistry. Available at: [Link]

  • Analysis and modeling of cancer drug responses using cell cycle phase-specific rate effects. (2023). Nature Communications. Available at: [Link]

  • Synthesis and anti-cancer screening of novel heterocyclic-(2H)-1,2,3-triazoles as potential anti-cancer agents. (n.d.). Source not specified.
  • Synthesis, Selective Cytotoxic Activity against Human Breast Cancer MCF7 Cell Line and Molecular Docking of Some Chalcone-Dihydropyrimidone Hybrids. (2022). MDPI. Available at: [Link]

  • Design and Development of Triazole Derivatives as Prospective Anticancer Agents: A Review. (n.d.). PubMed. Available at: [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2024). International Journal of Pharmaceutical Research and Applications. Available at: [Link]

  • Ligand substituent effect on the cytotoxicity activity of two new copper(ii) complexes. (2021). RSC Advances. Available at: [Link]

  • The tested compounds' effects on cell cycle phases. (2021). ResearchGate. Available at: [Link]

  • Cytostatic and Cytotoxic Natural Products against Cancer Cell Models. (2019). PMC. Available at: [Link]

  • In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. (2015). Journal of Applied Pharmaceutical Science. Available at: [Link]

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  • 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. (2021). ResearchGate. Available at: [Link]

  • Antiproliferative activity and toxicity evaluation of 1,2,3-triazole and 4-methyl coumarin hybrids in the MCF7 breast cancer cell line. (n.d.). PMC. Available at: [Link]

  • Basic Methods of Cell Cycle Analysis. (2023). MDPI. Available at: [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. Available at: [Link]

  • 1,2,3-Triazole Tethered Hybrid Capsaicinoids as Antiproliferative Agents Active against Lung Cancer Cells (A549). (n.d.). NIH. Available at: [Link]

  • 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. (2021). Frontiers Media S.A.. Available at: [Link]

  • 2H-1,2,3-Triazole-containing hybrids with anticancer activity. (n.d.). ResearchGate. Available at: [Link]

  • Cytotoxicity assays for cancer drug screening. (2024). SciELO. Available at: [Link]

  • Synthesis, Characterization, Cytotoxic Evaluation on MCF-7 Breast Cancer Cells, and Theoretical Studies of Novel 1,2,3-Triazoles. (2023). ResearchGate. Available at: [Link]

  • Cytotoxicity of compounds on different cell lines. (n.d.). ResearchGate. Available at: [Link]

  • Anticancer Properties of 1,2,4-Triazoles. (n.d.). ISRES. Available at: [Link]

  • Evaluation of cell cycle inhibitors by flow cytometry. (n.d.). Auctores Online. Available at: [Link]

  • Synthesis and Antitumor Activity of 1-Substituted 1,2,3-Triazole-Mollugin Derivatives. (2021). MDPI. Available at: [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). PMC. Available at: [Link]

  • Cell Cycle Analysis. (n.d.). University of Wisconsin-Madison. Available at: [Link]

  • Antiproliferative activity and toxicity evaluation of 1,2,3-triazole and 4-methyl coumarin hybrids in the MCF7 breast cancer cell line. (2021). RSC Publishing. Available at: [Link]

  • Annexin V PI Staining Guide for Apoptosis Detection. (2024). Boster Biological Technology. Available at: [Link]

  • Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. (n.d.). NIH. Available at: [Link]

  • MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. Available at: [Link]

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Application Notes and Protocols for the Development of HIV Protease Inhibitors Utilizing a 2-(Chloromethyl)-2H-1,2,3-triazole Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,3-triazole moiety has emerged as a significant pharmacophore in modern medicinal chemistry, lauded for its stability and its capacity to act as a peptide bond bioisostere. This application note provides a comprehensive guide for the synthesis and evaluation of novel HIV protease inhibitors incorporating a 2-(chloromethyl)-2H-1,2,3-triazole scaffold. We will delve into the rationale behind the use of this specific building block, provide detailed, field-proven protocols for the synthesis of a model inhibitor, and outline the subsequent in vitro assays required to determine its efficacy and cytotoxicity. This document is intended to serve as a practical resource for researchers engaged in the discovery and development of next-generation antiretroviral agents.

Scientific Rationale and Background

The Human Immunodeficiency Virus (HIV) protease is a critical enzyme in the viral life cycle, responsible for the post-translational cleavage of Gag and Gag-Pol polyproteins into mature, functional proteins.[1] Inhibition of this aspartyl protease leads to the production of non-infectious virions, making it a prime target for antiretroviral therapy. The 1,2,3-triazole ring has been successfully employed as a surrogate for the amide bond in peptidomimetic inhibitors, maintaining crucial hydrogen bonding interactions within the enzyme's active site.[2] The this compound is a particularly useful synthetic intermediate, acting as a versatile electrophile for the alkylation of nucleophilic residues, such as the amine terminus of a peptide backbone.[3] This allows for the modular construction of complex inhibitor structures.

Synthetic Workflow and Protocols

The synthesis of a target HIV protease inhibitor featuring the this compound moiety can be conceptualized as a multi-step process. This involves the initial synthesis of the key this compound intermediate, followed by its coupling to a suitable peptidomimetic backbone.

Diagram of Synthetic Workflow

Synthetic_Workflow cluster_0 Part 1: Synthesis of the Alkylating Agent cluster_1 Part 2: Inhibitor Assembly A Alkyne + Sodium Azide + Formaldehyde B 2-Hydroxymethyl-2H-1,2,3-triazole A->B Copper(I)-catalyzed cycloaddition C This compound B->C Chlorination (e.g., PCl5) E Final HIV Protease Inhibitor C->E N-alkylation D Peptidomimetic Backbone (with terminal amine) D->E

Caption: A generalized workflow for the synthesis of the target inhibitor.

Protocol 2.1: Synthesis of 2-(Chloromethyl)-4-phenyl-2H-1,2,3-triazole

This protocol describes a two-step synthesis of the key alkylating agent, starting from phenylacetylene.

Step 1: Synthesis of (4-phenyl-2H-1,2,3-triazol-2-yl)methanol

  • Materials:

    • Phenylacetylene

    • Sodium azide (NaN₃)

    • Formaldehyde (37% aqueous solution)

    • Copper(I) iodide (CuI)

    • Tert-butanol

    • Water

    • Dichloromethane (DCM)

    • Magnesium sulfate (MgSO₄)

  • Procedure:

    • To a round-bottom flask, add phenylacetylene (1.0 equiv.), sodium azide (1.2 equiv.), and a 1:1 mixture of tert-butanol and water.

    • Add formaldehyde solution (2.0 equiv.) to the mixture.

    • Add copper(I) iodide (0.1 equiv.) and stir the reaction mixture vigorously at room temperature for 24 hours.

    • Upon completion (monitored by TLC), dilute the reaction mixture with water and extract with dichloromethane (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexane gradient) to yield (4-phenyl-2H-1,2,3-triazol-2-yl)methanol as a white solid.

Step 2: Synthesis of 2-(Chloromethyl)-4-phenyl-2H-1,2,3-triazole

  • Materials:

    • (4-phenyl-2H-1,2,3-triazol-2-yl)methanol

    • Phosphorus pentachloride (PCl₅)

    • Anhydrous diethyl ether

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve (4-phenyl-2H-1,2,3-triazol-2-yl)methanol (1.0 equiv.) in anhydrous diethyl ether.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add phosphorus pentachloride (1.1 equiv.) portion-wise, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates complete consumption of the starting material.

    • Carefully quench the reaction by pouring it onto crushed ice.

    • Separate the organic layer, and wash it with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-(chloromethyl)-4-phenyl-2H-1,2,3-triazole, which can be used in the next step without further purification.

Protocol 2.2: N-Alkylation of a Peptidomimetic Amine with 2-(Chloromethyl)-4-phenyl-2H-1,2,3-triazole

This protocol outlines the coupling of the synthesized chloromethyl-triazole with a model peptidomimetic amine.

  • Materials:

    • 2-(Chloromethyl)-4-phenyl-2H-1,2,3-triazole

    • Model peptidomimetic amine (e.g., (S)-N-Boc-2-amino-3-phenylpropan-1-ol)

    • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Brine

  • Procedure:

    • To a solution of the model peptidomimetic amine (1.0 equiv.) in anhydrous DMF, add potassium carbonate (2.0 equiv.) or DIPEA (2.5 equiv.).

    • Add a solution of 2-(chloromethyl)-4-phenyl-2H-1,2,3-triazole (1.2 equiv.) in anhydrous DMF dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring its progress by TLC.

    • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to obtain the final N-alkylated inhibitor.

In Vitro Evaluation Protocols

Following the successful synthesis of the target inhibitor, its biological activity must be assessed. This involves determining its potency against HIV protease and its toxicity to host cells.

Diagram of In Vitro Evaluation Workflow

Evaluation_Workflow A Synthesized Inhibitor B HIV-1 Protease Inhibition Assay A->B C Cytotoxicity Assay A->C D Determine IC50 B->D E Determine CC50 C->E F Calculate Selectivity Index (SI = CC50 / IC50) D->F E->F

Caption: A workflow for the in vitro evaluation of the synthesized inhibitor.

Protocol 3.1: HIV-1 Protease FRET-Based Inhibition Assay

This protocol details a fluorometric assay to determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized compound against HIV-1 protease. The assay is based on Förster Resonance Energy Transfer (FRET).

  • Principle: A synthetic peptide substrate contains a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by HIV-1 protease, the fluorophore and quencher are separated, resulting in an increase in fluorescence. An inhibitor will prevent this cleavage, leading to a dose-dependent reduction in the fluorescence signal.[3]

  • Materials:

    • Recombinant HIV-1 Protease

    • FRET peptide substrate (e.g., available from commercial suppliers)

    • Assay Buffer (specific to the enzyme and substrate, typically provided in kits)

    • Synthesized inhibitor compound

    • Known HIV protease inhibitor (e.g., Pepstatin A) as a positive control

    • DMSO for compound dilution

    • 96-well black microplates

    • Fluorescence microplate reader

  • Procedure:

    • Prepare a serial dilution of the synthesized inhibitor in DMSO. A typical starting concentration is 100 µM, with 2-fold or 3-fold serial dilutions.

    • In a 96-well plate, add the diluted inhibitor to the respective wells. Include wells with a known inhibitor (positive control), DMSO only (negative control), and wells with no enzyme (background control).

    • Add the HIV-1 protease solution to all wells except the background control wells.

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the FRET peptide substrate to all wells.

    • Immediately measure the fluorescence in a kinetic mode for 60 minutes at the appropriate excitation and emission wavelengths for the specific FRET pair.

    • Calculate the reaction rates (slope of the linear portion of the kinetic curve).

    • Determine the percentage of inhibition for each inhibitor concentration relative to the negative control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Protocol 3.2: Cytotoxicity Assay (CC₅₀ Determination)

This protocol is to determine the concentration of the test compound that is toxic to host cells, which is crucial for assessing its therapeutic potential.

  • Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of viable cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, which can be quantified spectrophotometrically.

  • Materials:

    • A suitable host cell line (e.g., HeLa or Vero E6 cells)

    • Cell Culture Medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

    • Synthesized inhibitor compound

    • MTT reagent

    • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

    • 96-well cell culture plates

    • Microplate reader

  • Procedure:

    • Seed the 96-well plates with the host cells at a density of 1 x 10⁴ cells per well and incubate overnight to allow for cell attachment.

    • Prepare a serial dilution of the synthesized inhibitor in the cell culture medium.

    • Remove the old medium from the cells and add the diluted compound to the respective wells. Include untreated cell controls.

    • Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

    • After incubation, add MTT reagent to each well and incubate for another 2-4 hours.

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the 50% cytotoxic concentration (CC₅₀).

Data Interpretation and Analysis

The ultimate goal of these protocols is to identify compounds with potent anti-HIV activity and low cytotoxicity. The key parameters to be determined are summarized in the table below.

ParameterDescriptionDesired Outcome
IC₅₀ (Half-maximal Inhibitory Concentration) The concentration of the inhibitor required to reduce the activity of HIV-1 protease by 50%.Low (nanomolar to low micromolar range)
CC₅₀ (50% Cytotoxic Concentration) The concentration of the compound that causes a 50% reduction in cell viability.High (as high as possible)
SI (Selectivity Index) The ratio of CC₅₀ to IC₅₀ (SI = CC₅₀ / IC₅₀).High (indicates a large therapeutic window)

A promising drug candidate will exhibit a low IC₅₀ value and a high CC₅₀ value, resulting in a high Selectivity Index. This indicates that the compound is effective at inhibiting the viral target at concentrations that are not harmful to the host cells.

Concluding Remarks

The methodologies outlined in this document provide a robust framework for the synthesis and preclinical evaluation of novel HIV protease inhibitors based on the this compound scaffold. The versatility of the "click" chemistry approach for generating the triazole core, combined with the reliable N-alkylation strategy, offers a powerful platform for generating diverse libraries of potential drug candidates. Rigorous in vitro testing for both efficacy and cytotoxicity is paramount in identifying lead compounds with the potential for further development in the fight against HIV/AIDS.

References

  • Brik, A., Alexandratos, J., Lin, Y. C., Elder, J. H., Olson, A. J., Wlodawer, A., ... & Wong, C. H. (2005). 1, 2, 3-Triazole as a peptide surrogate in the rapid synthesis of HIV-1 protease inhibitors. ChemBioChem, 6(7), 1167-1169. Available from: [Link]

  • Feng, L. S., Zheng, M. J., Zhao, F., & Liu, D. (2021). 1, 2, 3‐Triazole hybrids with anti‐HIV‐1 activity. Archiv der Pharmazie, 354(1), 2000163. Available from: [Link]

  • Brik, A., Alexandratos, J., Lin, Y. C., Elder, J. H., Olson, A. J., Wlodawer, A., ... & Wong, C. H. (2005). 1, 2, 3‐triazole as a peptide surrogate in the rapid synthesis of HIV‐1 protease inhibitors. ChemBioChem, 6(7), 1167-1169. Available from: [Link]

  • Protocols.io. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. Available from: [Link]

  • G.A. K. (2008). Efficient Synthesis of 2-Substituted-1,2,3-triazoles. Organic Letters, 10(20), 4465-4468. Available from: [Link]

  • Virology Research Services. Understanding Cytotoxicity. (2024). Available from: [Link]

  • SciELO South Africa. Synthesis of Triazole-linked 2-Trichloromethylquinazolines and Exploration of Their Efficacy Against P falciparum. (2013). Available from: [Link]

  • PubMed. Synthesis and extended activity of triazole-containing macrocyclic protease inhibitors. (2013). Available from: [Link]

  • MDPI. Development of Triazoles and Triazolium Salts Based on AZT and Their Anti-Viral Activity against HIV-1. (2018). Available from: [Link]

  • PubMed Central. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death. (2021). Available from: [Link]

  • JoVE. Early Viral Entry Assays to identify and evaluate Antiviral Compounds. (2022). Available from: [Link]

  • MDPI. Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. (2024). Available from: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Chloromethyl)-2H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 2-(Chloromethyl)-2H-1,2,3-triazole and its derivatives. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this versatile chemical intermediate. We will delve into the mechanistic underpinnings of the synthetic routes and provide practical, field-tested advice to ensure the success of your experiments.

I. Overview of Synthetic Strategies

The synthesis of this compound presents a unique challenge due to the potential for forming the isomeric 1-(Chloromethyl)-1H-1,2,3-triazole. The regioselectivity of the N-alkylation of the 1,2,3-triazole ring is a critical factor influencing the final product distribution and overall yield. Two primary strategies are commonly employed:

  • Direct Alkylation of 1H-1,2,3-triazole: This approach involves the reaction of 1H-1,2,3-triazole with a chloromethylating agent. The choice of base and solvent is paramount in directing the alkylation to the N2 position.

  • Multi-component One-Pot Synthesis: An efficient method involves the in-situ formation of a 2-hydroxymethyl-2H-1,2,3-triazole intermediate, followed by chlorination. This route often offers higher regioselectivity towards the desired N2 isomer due to thermodynamic stability.[1]

This guide will focus on troubleshooting and optimizing these synthetic pathways.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound in a question-and-answer format.

Question 1: My reaction yielded a mixture of N1 and N2 isomers. How can I improve the regioselectivity for the desired this compound?

Answer: Achieving high regioselectivity is a common hurdle. The formation of the N1 and N2 isomers is often governed by a combination of kinetic and thermodynamic factors. Here’s how you can favor the N2 isomer:

  • Solvent Selection: Polar aprotic solvents, such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), have been shown to promote the formation of the N2-substituted product.[2] These solvents effectively solvate the cation of the base, leading to a more "naked" and reactive triazole anion, which preferentially attacks at the more sterically accessible N2 position. In contrast, polar protic solvents like ethanol or water can lead to a higher proportion of the N1 isomer.[2]

  • Choice of Base: The base plays a crucial role in the deprotonation of the 1H-1,2,3-triazole.

    • Inorganic Carbonates: Weaker inorganic bases like sodium carbonate (Na₂CO₃)[2] or cesium carbonate (Cs₂CO₃)[3] in a polar aprotic solvent are often effective in selectively producing the N2 isomer. Cs₂CO₃ in DMSO, in particular, has been demonstrated to be a superior system for facilitating highly regioselective N-alkylation.[3]

    • Stronger Bases: While stronger bases like sodium hydride (NaH) can be used, they may lead to lower selectivity.

  • Thermodynamic Control: The 2-substituted-2H-1,2,3-triazole is often the thermodynamically more stable isomer.[1] Running the reaction at a slightly elevated temperature for a longer duration may allow for equilibration to favor the more stable N2 product, although this should be balanced against potential side reactions or degradation.

Question 2: The overall yield of my this compound is low. What are the potential causes and how can I improve it?

Answer: Low yield can stem from several factors, from incomplete reactions to product loss during workup. Consider the following optimization strategies:

  • Reaction Temperature: The optimal temperature will depend on your specific reagents. For direct alkylation, reactions are often run at room temperature or slightly elevated temperatures (e.g., 80-100°C) to drive the reaction to completion.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.

  • Purity of Starting Materials: Ensure your 1H-1,2,3-triazole and chloromethylating agent are pure. Impurities can lead to unwanted side reactions.

  • Work-up Procedure:

    • Extraction: After quenching the reaction, ensure efficient extraction of the product. Dichloromethane (CH₂Cl₂) is a common solvent for extracting N-alkylated triazoles.[2] Multiple extractions (e.g., 3 x 10 mL) will maximize the recovery of your product.[2]

    • Washing: Washing the combined organic layers with water and brine helps to remove residual base and other water-soluble impurities.[2]

  • Purification:

    • Column Chromatography: This is often the most effective method for separating the desired N2 isomer from the N1 isomer and other impurities.[2][4] A gradient elution system, for example, with a hexane-dichloromethane mixture, can provide good separation.[2]

    • Recrystallization: If the product is a solid, recrystallization can be an effective final purification step to obtain a high-purity product.[4]

Question 3: I am following a one-pot synthesis via a 2-hydroxymethyl intermediate, but the final chlorination step is inefficient. How can I optimize this?

Answer: The one-pot synthesis is an elegant route, but the chlorination of the 2-hydroxymethyl-2H-1,2,3-triazole intermediate is a critical step.[1][5]

  • Chlorinating Agent: Thionyl chloride (SOCl₂) is a common and effective chlorinating agent for this transformation. However, other reagents like phosphorus pentachloride (PCl₅) can also be used and have been successful on a larger scale.[1]

  • Reaction Conditions: The reaction is typically performed in an inert solvent like dichloromethane at a controlled temperature, often starting at 0°C and then allowing it to warm to room temperature. The reaction should be carried out under anhydrous conditions to prevent hydrolysis of the chlorinating agent.

  • Stoichiometry: Ensure you are using a slight excess of the chlorinating agent to drive the reaction to completion.

  • Monitoring: Follow the disappearance of the starting hydroxymethyl intermediate by TLC to determine when the reaction is complete.

III. Frequently Asked Questions (FAQs)

Q1: What is the typical appearance of this compound?

A1: The physical state can vary depending on the substituents on the triazole ring. Unsubstituted this compound is often an oil or a low-melting solid.

Q2: How can I confirm the regiochemistry of my product?

A2: Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method. The chemical shifts of the protons on the triazole ring and the chloromethyl group will differ between the N1 and N2 isomers. Specifically, the proton at the C5 position of the 2-substituted isomer typically appears at a different chemical shift compared to the corresponding proton in the 1-substituted isomer. 2D NMR techniques like HMBC and NOESY can also be used to confirm the connectivity.

Q3: Are there any safety precautions I should be aware of?

A3: Yes.

  • Chloromethylating agents are often lachrymatory and corrosive. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Sodium azide , if used in the synthesis, is highly toxic and can form explosive metal azides. Handle with extreme care and follow established safety protocols.

  • The synthesis should be conducted in a well-ventilated area, and appropriate PPE, including gloves, safety glasses, and a lab coat, should be worn at all times.

IV. Experimental Protocols and Data

Protocol 1: Regioselective N2-Alkylation of 1H-1,2,3-triazole

This protocol is adapted from methodologies that favor N2-alkylation.[2][6]

Step-by-Step Methodology:

  • To a solution of 1H-1,2,3-triazole (1.0 eq) in dry DMF (0.5 M), add sodium carbonate (Na₂CO₃) (1.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add the chloromethylating agent (e.g., benzyl chloromethyl ether) (1.1 eq) dropwise to the mixture.

  • Stir the reaction mixture at room temperature overnight or heat to a specified temperature (e.g., 80°C) and monitor by TLC until the starting material is consumed.[2]

  • Cool the reaction mixture to room temperature and quench by adding 0.1 M HCl.[2]

  • Extract the product with dichloromethane (3 x volume of the aqueous layer).[2]

  • Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[2]

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and dichloromethane).[2]

Data Summary: Influence of Reaction Conditions on Regioselectivity
Solvent Base Typical N2:N1 Ratio Reference
DMFNa₂CO₃High (e.g., >4:1)[2]
DMSOCs₂CO₃Very High (often exclusive N2)[3]
EthanolNa₂CO₃Lower (can be close to 1:1)[2]
WaterNa₂CO₃Lower (can favor N1)[2]

V. Visualizing the Reaction Pathway

Diagram 1: General Scheme for N-Alkylation of 1,2,3-Triazole

G Triazole 1H-1,2,3-Triazole Triazole_Anion Triazole Anion Triazole->Triazole_Anion + Base Base Base (e.g., Na₂CO₃) Chloromethyl_Agent R-CH₂-Cl N1_Product 1-(Chloromethyl)-1H- 1,2,3-triazole (N1 Isomer) N2_Product 2-(Chloromethyl)-2H- 1,2,3-triazole (N2 Isomer) Solvent Solvent (e.g., DMF) Triazole_Anion->N1_Product + R-CH₂-Cl Triazole_Anion->N2_Product + R-CH₂-Cl

Caption: N-alkylation of 1,2,3-triazole leading to N1 and N2 isomers.

VI. References

  • Baran, P. S., & Fokin, V. V. (2008). Efficient Synthesis of 2-Substituted-1,2,3-triazoles. Organic Letters, 10(20), 4581-4584. Available at: [Link]

  • Krasavin, M., et al. (2023). Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. Molecules, 28(12), 4787. Available at: [Link]

  • Li, P., et al. (2018). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry, 83(21), 13454-13463. Available at: [Link]

  • Shaikh, A. A., et al. (2022). Versatile Synthetic Platform for 1,2,3-Triazole Chemistry. Molecules, 27(19), 6701. Available at: [Link]

  • D'hooghe, M., & De Kimpe, N. (2021). Recent Progress in Catalytic Synthesis of 1,2,3-Triazoles. Catalysts, 11(9), 1058. Available at: [Link]

  • Reddy, C. S., et al. (2020). 1,2,3-Triazoles: A Review on Current Trends in Synthetic and Biological Applications. IOSR Journal of Organic Chemistry, 12(4), 1-20. Available at: [Link]

  • Huisgen, R., et al. (2021). Regioselective Reduction of 1H-1,2,3-Triazole Diesters. Molecules, 26(18), 5585. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2H-1,2,3-triazoles. Retrieved from [Link]

  • Van Wyk, J. C., et al. (2014). Synthesis of Triazole-linked 2-Trichloromethylquinazolines and Exploration of Their Efficacy Against P. falciparum. South African Journal of Chemistry, 67, 127-133. Available at: [Link]

  • Chen, J., et al. (2022). Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 968775. Available at: [Link]

  • CN102408385A - Preparation method of 2-substituted-2H-1, 2, 3-triazole derivative. (2012). Google Patents. Available at:

  • Reddy, P. V. G., et al. (2013). N2-selective alkylation of NH-1,2,3-triazoles with vinyl ethers via gold catalysis. Organic & Biomolecular Chemistry, 11(48), 8429-8433. Available at: [Link]

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Technical Support Center: Controlling Regioselectivity in 2H-1,2,3-Triazole Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for controlling regioselectivity in the alkylation of 2H-1,2,3-triazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of selective N-alkylation on the triazole scaffold. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Introduction: The Challenge of Regioselectivity

The 1,2,3-triazole ring possesses three nitrogen atoms, all of which are potential nucleophiles. This inherent characteristic presents a significant challenge in achieving regioselective alkylation. Direct alkylation of an unsubstituted or monosubstituted 1H-1,2,3-triazole often results in a mixture of N1 and N2-substituted regioisomers, and in some cases, N3-substituted products.[1][2] The formation of these isomeric mixtures complicates purification and reduces the overall yield of the desired product.

Controlling the regioselectivity of this reaction is paramount, as the substitution pattern on the triazole ring profoundly influences the biological activity and physicochemical properties of the resulting molecule.[1] N2-substituted 1,2,3-triazoles, in particular, are found in a variety of biologically active compounds, including those with antiviral, antiarrhythmic, and antiherpetic properties.[3]

This guide will delve into the factors influencing regioselectivity and provide actionable strategies to steer your alkylation reactions towards the desired N2-isomer.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a mixture of N1 and N2 alkylated products?

The formation of a mixture of regioisomers is the most common issue in 1,2,3-triazole alkylation. This is due to the comparable nucleophilicity of the different nitrogen atoms in the triazole ring.[1][2] The final product ratio is a delicate balance between kinetic and thermodynamic control.[4][5][6][7]

  • Kinetic Control: Generally, the N1 position is more electron-rich and thus kinetically favored, leading to faster initial alkylation at this site.[1][2] Reactions performed at lower temperatures often favor the kinetic product.[5][8]

  • Thermodynamic Control: The N2-substituted 1,2,3-triazole is thermodynamically more stable.[1][2] Reactions conducted at higher temperatures or for longer durations can allow for equilibration, favoring the formation of the more stable N2-isomer.[5][8]

Q2: What are the key factors that influence the N2/N1 regioselectivity?

The regioselectivity of 1,2,3-triazole alkylation is a multifactorial issue. The outcome is influenced by a combination of the following:

  • Substituents on the Triazole Ring: The nature and position of substituents on the C4 and C5 carbons of the triazole ring play a crucial role. Bulky substituents at these positions can sterically hinder attack at the adjacent N1 and N3 positions, thereby favoring alkylation at the less hindered N2 position.[1][2] For instance, 4,5-disubstituted 1,2,3-triazoles often direct alkylation to the N2 position.[2]

  • Nature of the Alkylating Agent: The electrophilicity and steric bulk of the alkylating agent are significant. More reactive alkylating agents (e.g., benzyl bromide vs. benzyl chloride) may lead to different selectivity profiles.

  • Choice of Base: The strength and steric hindrance of the base can influence the deprotonation equilibrium of the triazole and the subsequent alkylation. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and triethylamine (Et₃N).[9][10]

  • Solvent: The polarity of the solvent can affect the solubility of the reactants and the stability of the transition states. Polar aprotic solvents like DMF and DMSO are commonly used.[9][11]

  • Temperature: As mentioned, temperature is a critical factor in determining whether the reaction is under kinetic or thermodynamic control.[4][5]

  • Catalyst: The use of transition metal catalysts, such as copper or gold, can significantly influence the regioselectivity.[3][12][13]

Troubleshooting Guide

This section provides a structured approach to troubleshooting common problems encountered during the N2-alkylation of 2H-1,2,3-triazoles.

Problem Potential Cause(s) Recommended Solution(s)
Low Conversion / No Reaction 1. Insufficiently reactive alkylating agent. 2. Base is not strong enough to deprotonate the triazole. 3. Low reaction temperature.1. Switch to a more reactive alkylating agent (e.g., from an alkyl chloride to an alkyl bromide or iodide). 2. Use a stronger base such as cesium carbonate.[14] 3. Gradually increase the reaction temperature while monitoring for side product formation.
Poor N2-Selectivity / Mixture of Isomers 1. Reaction is under kinetic control, favoring N1-alkylation. 2. Steric hindrance at C4/C5 is insufficient to direct to N2. 3. Inappropriate choice of solvent or base.1. Increase the reaction temperature and/or prolong the reaction time to favor the thermodynamically more stable N2-product.[15] 2. If possible, synthesize a triazole precursor with bulkier substituents at the C4 and C5 positions.[2] The introduction of a bromine atom at the 4-position has been shown to direct alkylation to the N2 position.[10] 3. Screen different solvents and bases. Polar aprotic solvents like DMF often favor N2-alkylation.[10][11]
Formation of Side Products / Decomposition 1. Reaction temperature is too high. 2. The chosen base is promoting side reactions (e.g., elimination).1. Reduce the reaction temperature and monitor the reaction progress more frequently. 2. Consider using a milder base or a non-nucleophilic base.

Experimental Protocols: Strategies for Enhancing N2-Selectivity

Here, we outline two distinct, field-proven strategies to achieve high N2-regioselectivity.

Strategy 1: Steric-Directed Alkylation

This approach leverages steric hindrance to favor alkylation at the N2 position.

Workflow Diagram:

Steric_Directed_Alkylation cluster_0 Step 1: Synthesis of Sterically Hindered Triazole cluster_1 Step 2: N2-Selective Alkylation Start Start with a 4,5-disubstituted alkyne and an azide CuAAC Perform a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Start->CuAAC Triazole Obtain 4,5-disubstituted 1H-1,2,3-triazole CuAAC->Triazole Alkylation React with alkyl halide in the presence of a base (e.g., K₂CO₃) in DMF Triazole->Alkylation Product Isolate the desired N2-alkylated product Alkylation->Product Gold_Catalyzed_Alkylation cluster_0 Catalytic Cycle Au_Catalyst Au(I) Catalyst Activated_Complex Activated Gold-Vinyl Ether Complex Au_Catalyst->Activated_Complex Coordination Vinyl_Ether Vinyl Ether Vinyl_Ether->Activated_Complex H_Bond Hydrogen Bonding Intermediate Activated_Complex->H_Bond Triazole 1H-1,2,3-Triazole Triazole->H_Bond Hydrogen bonding to oxygen N2_Alkylation N2-Alkylation H_Bond->N2_Alkylation Product N2-Alkylated Triazole N2_Alkylation->Product Regen_Catalyst Regenerated Au(I) Catalyst N2_Alkylation->Regen_Catalyst

Sources

minimizing formation of 1-(Chloromethyl)-1H-1,2,3-triazole byproduct

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Triazole Synthesis

Guide: Minimizing and Eliminating the 1-(Chloromethyl)-1H-1,2,3-triazole Byproduct

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who are encountering a persistent and problematic byproduct, 1-(Chloromethyl)-1H-1,2,3-triazole, during their synthetic workflows. The unexpected formation of this impurity can complicate purification, reduce yields, and compromise the integrity of your final compound.

This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format. We will explore the mechanistic origins of this byproduct, outline preventative measures, and provide detailed protocols for its elimination.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the formation and identification of the 1-(chloromethyl)-1H-1,2,3-triazole byproduct.

Q1: We've detected an impurity with a mass corresponding to 1-(Chloromethyl)-1H-1,2,3-triazole in our reaction. What is the likely cause?

A1: The formation of 1-(chloromethyl)-1H-1,2,3-triazole is a classic case of an undesired N-alkylation of the triazole ring. The triazole nucleus, once formed, is nucleophilic and can react with a reactive chloromethyl electrophile ([CH₂Cl]⁺ source). The most common culprit is the solvent itself, particularly when using chlorinated solvents like dichloromethane (DCM) or chloroform.

Mechanistic Insight: Under typical reaction conditions, especially those involving heat, Lewis acids (like copper catalysts), or strong bases, chlorinated solvents can generate reactive species. For instance, DCM can serve as a precursor to a chloromethyl carbocation or an equivalent electrophile, which then alkylates the N1 position of the 1,2,3-triazole ring. While less common, contamination of reagents with formaldehyde or other C1 sources in the presence of a chloride source (like HCl) can also lead to this byproduct, mirroring established methods for synthesizing such compounds.[1]

Q2: How can we definitively confirm the identity of this byproduct?

A2: A multi-pronged analytical approach is essential for unambiguous identification.

  • Mass Spectrometry (MS): This is typically the first indication. Look for the characteristic isotopic pattern of a monochlorinated compound. For C₄H₄ClN₃, the expected [M]⁺ and [M+2]⁺ peaks will be in an approximate 3:1 ratio.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The most telling signal is a singlet in the δ 5.5-6.0 ppm region, corresponding to the chloromethyl protons (-CH₂-Cl). You will also observe distinct signals for the triazole ring protons.

    • ¹³C NMR: Expect a signal for the chloromethyl carbon around 50-55 ppm.

  • Chromatography (TLC/HPLC): The byproduct will have a different polarity compared to your desired product. Spiking the sample with a synthesized standard of 1-(chloromethyl)-1H-1,2,3-triazole can provide definitive confirmation via co-elution in HPLC.

Q3: Beyond solvent choice, what other reaction parameters should we control to prevent this side reaction?

A3: While solvent is paramount, optimizing other parameters can significantly suppress byproduct formation.

  • Temperature: Side reactions are often more sensitive to temperature increases than the main reaction. Running your synthesis at the lowest effective temperature can dramatically reduce the formation of the chloromethylated impurity. For many copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, room temperature is sufficient.[2]

  • Reagent Purity: Ensure all starting materials, reagents, and particularly solvents are of high purity and free from contaminants like formaldehyde or acid traces.

  • Reaction Time: Prolonged reaction times, especially at elevated temperatures, can increase the likelihood of solvent degradation and subsequent side reactions. Monitor the reaction progress by TLC or HPLC and quench it as soon as the starting materials are consumed.

Part 2: Troubleshooting Guide

This guide provides a systematic approach to diagnosing and solving the issue of 1-(chloromethyl)-1H-1,2,3-triazole formation.

Issue: A significant amount of 1-(Chloromethyl)-1H-1,2,3-triazole is detected post-synthesis.

The following logical workflow can help pinpoint the cause and implement the correct solution.

G start Byproduct Detected: 1-(Chloromethyl)-1H-1,2,3-triazole q1 Are you using a chlorinated solvent (DCM, Chloroform, DCE)? start->q1 sol1 Primary Solution: Change the solvent. Recommended: THF, Toluene, DMF, DMSO, t-BuOH/H₂O. q1->sol1 Yes q2 Is the reaction run at elevated temperatures (>40°C)? q1->q2 No end_node Problem Resolved sol1->end_node sol2 Secondary Solution: Optimize temperature. Run at the lowest possible temperature (e.g., Room Temperature). q2->sol2 Yes q3 Are reagents or other solvents of questionable purity or age? q2->q3 No sol2->q3 sol3 Tertiary Solution: Use high-purity or freshly distilled solvents and reagents. q3->sol3 Yes q3->end_node No sol3->end_node

Caption: Troubleshooting workflow for byproduct elimination.

Summary of Corrective Actions
Possible Cause Recommended Action & Rationale
Use of Chlorinated Solvents Action: Immediately switch to a non-chlorinated solvent such as THF, toluene, DMF, DMSO, or a t-BuOH/H₂O mixture.[2][3] Rationale: This is the most direct and effective way to eliminate the source of the chloromethyl group.
High Reaction Temperature Action: Re-optimize the reaction at a lower temperature. Attempt the reaction at room temperature first, with gentle heating only if necessary. Rationale: Higher temperatures can accelerate the degradation of even trace impurities or the solvent itself, providing the activation energy for this side reaction.
Contaminated Reagents Action: Use fresh, high-purity reagents and freshly distilled or anhydrous-grade solvents. Rationale: Older reagents or solvents may contain degradation products (e.g., formaldehyde from methanol, acidic impurities) that can participate in unwanted side reactions.
Cross-Contamination Action: Ensure dedicated, thoroughly cleaned glassware is used. Rationale: Residual chlorinating agents (e.g., thionyl chloride, oxalyl chloride) from previous reactions in the same glassware can be a hidden source of reactivity.

Part 3: Recommended Protocols & Methodologies

Protocol 1: A Robust CuAAC Protocol to Avoid Chloromethylation

This protocol for a standard Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is designed to minimize side reactions by using a proven solvent system and catalyst.[4]

Objective: Synthesize a 1,4-disubstituted-1H-1,2,3-triazole while avoiding the formation of 1-(chloromethyl)-1H-1,2,3-triazole.

Materials:

  • Terminal Alkyne (1.0 equiv)

  • Organic Azide (1.0-1.1 equiv)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (1-5 mol%)

  • Sodium Ascorbate (5-10 mol%)

  • Solvent: 1:1 mixture of tert-Butanol and Water

Procedure:

  • To a round-bottom flask, add the terminal alkyne (1.0 equiv) and the organic azide (1.05 equiv).

  • Add the t-BuOH/H₂O (1:1) solvent mixture to achieve a concentration of 0.1-0.5 M.

  • In a separate vial, prepare a fresh aqueous solution of Sodium Ascorbate (e.g., 1 M).

  • In another vial, prepare a fresh aqueous solution of CuSO₄·5H₂O (e.g., 0.5 M).

  • With vigorous stirring, add the Sodium Ascorbate solution to the main reaction flask, followed immediately by the CuSO₄ solution. A color change is typically observed as the active Cu(I) species is formed.

  • Stir the reaction at room temperature. Monitor its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

G cluster_0 Reaction Pathway cluster_1 Side Reaction to Avoid Azide R1-N3 (Azide) Product Desired 1,4-Disubstituted 1,2,3-Triazole Azide->Product + Alkyne R2-C≡CH (Alkyne) Alkyne->Product Cu(I) Catalyst t-BuOH/H₂O, RT Triazole 1H-1,2,3-Triazole (from main reaction or impurity) Byproduct 1-(Chloromethyl)-1H-1,2,3-triazole (Byproduct) Triazole->Byproduct + Source [CH2Cl]+ Source (e.g., from DCM solvent) Source->Byproduct Δ or Catalyst

Caption: Desired reaction vs. undesired side reaction.

Protocol 2: Purification Strategy for Byproduct Removal

If the byproduct has already formed, careful purification is required. Due to its polarity, it can often be separated from less polar desired products using standard chromatographic techniques.

Method: Silica Gel Column Chromatography

  • Adsorbent: Standard silica gel (60 Å, 230-400 mesh).

  • Sample Preparation: Adsorb the crude material onto a small amount of silica gel for dry loading, which often yields better separation.

  • Eluent System Selection: Determine an optimal solvent system using TLC. A typical starting point is a mixture of hexanes and ethyl acetate. The 1-(chloromethyl)-1H-1,2,3-triazole byproduct is moderately polar and will likely elute at a higher ethyl acetate concentration than a nonpolar desired product. A gradient elution (gradually increasing the polarity) is highly recommended.

  • Column Packing and Elution: Pack the column with the chosen initial eluent. Load the sample and begin elution. Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Alternative (for stubborn cases): If co-elution is an issue, consider forming a salt of a basic desired product to alter its retention characteristics, or explore reverse-phase (C18) chromatography where the elution order will be inverted. A method involving the formation of an alkali metal salt of the triazole in an anhydrous slurry has also been described for purification purposes.[5]

References

  • Chi, T.-C., Yang, P.-C., Hung, S.-K., Wu, H.-W., Wang, H.-C., Liu, H.-K., Liu, L.-W., & Chou, H.-H. (2024). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry, 89(8), 5401–5408. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. Retrieved from [Link]

  • Frontiers in Chemistry. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 988138. Available from: [Link]

  • National Center for Biotechnology Information. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC. Available from: [Link]

  • Taylor & Francis Online. (2022). Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Journal of Taibah University for Science, 16(1), 1-26. Available from: [Link]

  • National Center for Biotechnology Information. (2022). Versatile Synthetic Platform for 1,2,3-Triazole Chemistry. PMC. Available from: [Link]

  • Google Patents. (1981). US4269987A - Purification of triazoles.
  • National Center for Biotechnology Information. (2011). 1-Chloromethyl-1H-1,2,3-benzotriazole. PMC. Available from: [Link]

  • National Center for Biotechnology Information. (2014). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. PMC. Available from: [Link]

  • National Center for Biotechnology Information. (2022). A practical flow synthesis of 1,2,3-triazoles. PMC. Available from: [Link]

Sources

Technical Support Center: Purification of 2-(Chloromethyl)-2H-1,2,3-triazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 2-(Chloromethyl)-2H-1,2,3-triazole derivatives. Our goal is to equip you with the expertise and practical insights needed to overcome common challenges in your experiments, ensuring high purity and yield of your target compounds.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound derivatives, offering explanations and actionable solutions.

Question 1: I am observing significant product loss or degradation during silica gel column chromatography. What could be the cause and how can I prevent it?

Answer: Product loss and degradation on silica gel are common challenges when purifying reactive compounds like 2-(chloromethyl)-2H-1,2,3-triazoles. The primary cause is often the acidic nature of standard silica gel, which can catalyze the hydrolysis of the chloromethyl group to the corresponding alcohol or promote other side reactions. The high surface area of the silica gel can also contribute to the degradation of sensitive compounds.

To mitigate this, consider the following strategies:

  • Neutralized Silica Gel: Before preparing your column, wash the silica gel with a dilute solution of a non-nucleophilic base, such as triethylamine (Et3N) in your eluent system (e.g., 0.1-1% Et3N in hexane/ethyl acetate). This neutralizes the acidic sites on the silica surface, reducing the likelihood of acid-catalyzed degradation.

  • Deactivated Silica Gel: You can also use commercially available deactivated silica gel or prepare it by adding a small percentage of water to the silica. However, be cautious as this may affect the separation efficiency.

  • Alternative Stationary Phases: If the issue persists, consider using a less acidic stationary phase like alumina (basic or neutral) or a bonded phase like diol-silica.

  • Rapid Chromatography: Minimize the time your compound spends on the column. Use a slightly higher flow rate than you normally would and collect fractions diligently to avoid unnecessary exposure to the stationary phase.

Question 2: My purified this compound derivative is a persistent oil, but I was expecting a solid. How can I induce crystallization?

Answer: The "oiling out" of a product that is expected to be a solid is a frequent issue in organic synthesis, often due to the presence of residual solvents or minor impurities that depress the melting point. Here are several techniques to induce crystallization:

  • Solvent Titration: Dissolve your oily product in a minimal amount of a "good" solvent (one in which it is highly soluble, like dichloromethane or ethyl acetate). Then, slowly add a "poor" solvent (one in which it is sparingly soluble, like hexane or pentane) dropwise until the solution becomes cloudy. Gently warm the mixture until it becomes clear again, and then allow it to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer.

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of the solid product from a previous batch, add a tiny crystal to the supersaturated solution to initiate crystallization.

  • High Vacuum: Remove any residual volatile impurities by placing the oil under a high vacuum for an extended period. This can sometimes be sufficient to induce solidification.

Question 3: I am struggling to separate my this compound from a closely related impurity with very similar polarity. What advanced purification techniques can I employ?

Answer: When standard column chromatography fails to provide adequate separation, more advanced techniques are necessary. For closely related impurities, consider the following:

  • High-Performance Liquid Chromatography (HPLC): Preparative HPLC offers significantly higher resolution than standard column chromatography. A normal-phase column (e.g., silica or cyano-propyl) with a hexane/ethyl acetate or hexane/isopropanol mobile phase is a good starting point. Chiral HPLC may be necessary for separating enantiomers.[1][2]

  • Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for the separation of thermally labile and closely related compounds. It often provides faster separations and uses less organic solvent than HPLC.[1][3]

  • Recrystallization: If you can induce crystallization, fractional crystallization can be a highly effective method for separating compounds with different solubilities. This involves a series of carefully controlled crystallization and filtration steps.

  • Chemical Derivatization: In some cases, it may be beneficial to temporarily derivatize your compound to alter its polarity, making it easier to separate from the impurity. After purification, the derivatizing group can be removed to yield the pure target compound.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the purification of this compound derivatives.

Q1: What are the most common impurities I should expect in the synthesis of this compound derivatives?

A1: The impurities will largely depend on the synthetic route employed. However, some common impurities include:

  • Starting Materials: Unreacted azides or alkynes used in the cycloaddition reaction.

  • Regioisomers: If the cycloaddition is not perfectly regioselective, you may have a mixture of 1,4- and 1,5-disubstituted triazoles. The 2-substituted isomer is often formed along with the 1-substituted isomer.

  • Byproducts: Side products from the chlorination step, such as the corresponding hydroxymethyl derivative if moisture is present.

  • Solvent Residues: Residual solvents from the reaction or workup.[][5]

Q2: Can I use distillation to purify my this compound derivative?

A2: Vacuum distillation can be a viable purification method for thermally stable, low to medium molecular weight this compound derivatives.[6] However, it is crucial to first assess the thermal stability of your specific compound. The chloromethyl group can be labile at elevated temperatures, potentially leading to decomposition or rearrangement. It is recommended to perform a small-scale test to determine if your compound can be safely distilled without significant degradation.

Q3: What is the best general-purpose solvent system for column chromatography of these compounds?

A3: A mixture of a non-polar solvent like hexane or heptane and a moderately polar solvent like ethyl acetate is the most commonly used and effective eluent system for the purification of this compound derivatives by silica gel chromatography.[7][8][9] The ratio of the solvents should be optimized using thin-layer chromatography (TLC) to achieve a retention factor (Rf) of 0.2-0.4 for the desired compound.

Q4: How should I handle and store my purified this compound derivative?

A4: Due to the reactive nature of the chloromethyl group, these compounds should be handled in a well-ventilated fume hood. They are potentially lachrymatory and alkylating agents. For storage, it is recommended to keep them in a tightly sealed container, protected from moisture and light, at a low temperature (e.g., in a refrigerator or freezer) to minimize degradation over time.

Experimental Protocols

Protocol 1: General Procedure for Purification by Column Chromatography

  • Slurry Preparation: In a fume hood, weigh out the required amount of silica gel (typically 50-100 times the weight of your crude product) into a beaker. Add the less polar solvent of your chosen eluent system (e.g., hexane) to create a slurry.

  • Column Packing: Secure a glass chromatography column vertically. With the stopcock closed, pour the silica slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles. Open the stopcock to drain the excess solvent, ensuring the top of the silica bed does not run dry.

  • Sample Loading: Dissolve your crude this compound derivative in a minimal amount of the eluent or a more polar solvent like dichloromethane. If using a more polar solvent, pre-adsorb the sample onto a small amount of silica gel by adding silica to the solution and evaporating the solvent under reduced pressure. Carefully add the dissolved sample or the dry-loaded silica to the top of the column.

  • Elution: Carefully add your eluent system to the top of the column, taking care not to disturb the silica bed. Open the stopcock and begin collecting fractions.

  • Fraction Analysis: Monitor the elution of your compound by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain your purified compound.

Protocol 2: General Procedure for Recrystallization

  • Solvent Selection: Choose a suitable solvent or solvent pair. A good recrystallization solvent will dissolve your compound at an elevated temperature but not at room temperature.

  • Dissolution: Place the crude, oily, or solid product in an Erlenmeyer flask. Add a minimal amount of the hot solvent to dissolve the compound completely.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin. For better yields, you can further cool the flask in an ice bath or a refrigerator.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under a vacuum to remove any residual solvent.

Data Presentation

Table 1: Common Solvent Systems for Column Chromatography of this compound Derivatives

Compound PolarityRecommended Eluent System (v/v)Notes
Low to MediumHexane / Ethyl Acetate (9:1 to 1:1)Most common starting point. Adjust ratio based on TLC.
Medium to HighDichloromethane / Methanol (99:1 to 95:5)Use with caution due to the reactivity of DCM.
Basic CompoundsHexane / Ethyl Acetate with 0.1-1% TriethylamineTo neutralize silica gel and prevent streaking.

Visualizations

Purification_Workflow crude Crude Product tlc TLC Analysis crude->tlc Assess Purity chromatography Column Chromatography tlc->chromatography Multiple Spots / Streaking crystallization Recrystallization tlc->crystallization Single Major Spot distillation Vacuum Distillation tlc->distillation Thermally Stable Liquid pure_product Pure Product chromatography->pure_product crystallization->pure_product distillation->pure_product Troubleshooting_Chromatography start Problem: Product Degradation on Silica Column cause Cause Acidic nature of silica gel start->cause solution1 Solution 1 Neutralize silica with triethylamine cause->solution1 solution2 Solution 2 Use alternative stationary phase (Alumina) cause->solution2 solution3 Solution 3 Minimize residence time on column cause->solution3

Caption: Troubleshooting product degradation during chromatography.

References

  • U.S. Patent No.
  • World Intellectual Property Organization Patent No.
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  • Li, J., et al. "Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine." Asian Journal of Chemistry, vol. 26, no. 1, 2014, pp. 110-112.
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  • Di Giosia, M., et al. "Synthesis and Crystallization of N-Rich Triazole Compounds." Crystals, vol. 12, no. 1, 2022, p. 73. MDPI, [Link].

  • Kumar, A., et al. "Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors." Molecules, vol. 24, no. 23, 2019, p. 4268. National Center for Biotechnology Information, [Link].

  • Wawrzyńczak, A., et al. "Novel 1,2,3-Triazole Derivatives as Mimics of Steroidal System—Synthesis, Crystal Structures Determination, Hirshfeld Surfaces Analysis and Molecular Docking." Molecules, vol. 26, no. 13, 2021, p. 4049. MDPI, [Link].

  • Raju, M. M., et al. "Synthesis and Antibacterial Activity of N-substituted-1-benzyl-1H-1,2,3- triazole-carbohydrazide derivatives." Der Pharma Chemica, vol. 8, no. 10, 2016, pp. 173-178.
  • Al-Wahaibi, L. H., et al. "Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles." Molecules, vol. 23, no. 1, 2018, p. 182. PubMed Central, [Link].

  • Chinese Patent No.
  • Bond, A. D., et al. "Halomethyl-Triazoles for Rapid, Site-Selective Protein Modification." Bioconjugate Chemistry, vol. 28, no. 7, 2017, pp. 1913-1919. PubMed Central, [Link].

  • Finšgar, M., and I. Milošev. "An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces." Molecules, vol. 25, no. 22, 2020, p. 5401. MDPI, [Link].

  • U.S. Patent No.
  • Kumar, S., et al. "Synthesis of novel 1,2,3-triazole derivatives containing oxadiazole, trifluoromethyl pyridine." Der Pharma Chemica, vol. 8, no. 1, 2016, pp. 248-254.
  • de Oliveira, A. L., et al. "Enantioselective separation of (±)-β-hydroxy-1,2,3-triazoles by supercritical fluid chromatography and high-performance liquid chromatography." Chirality, vol. 30, no. 7, 2018, pp. 890-899. PubMed, [Link].

  • Al-Masoudi, N. A. L., et al. "Synthesis and Biological Activity of Bis-1,2,3- Triazole Derivatives Starting from D-Mannitol." Journal of Chemistry, vol. 2020, 2020, pp. 1-8.
  • Fun, H.-K., et al. "Crystal Structures of 2-Phenyl-2H-1,2,3-Triazol-4-Carbaldehyde, an Active α-Glycosidase Inhibition Agent, and (1-Phenyl-1H-1,2,3-Triazol-4-yl)Methyl Benzoate and (2-(4-Fluorophenyl)-2H-1,2,3-Triazol-4-yl)Methanol, Two Moderately Active Compounds." Crystals, vol. 6, no. 1, 2015, p. 1. ResearchGate, [Link].

  • Reddy, P. V. G., et al. "Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole." ACS Omega, vol. 3, no. 10, 2018, pp. 13813-13819. PubMed Central, [Link].

  • Zhang, M., et al. "A rapid method for the simultaneous stereoselective determination of the triazole fungicides in tobacco by supercritical fluid chromatography-tandem mass spectrometry combined with pass-through cleanup." Journal of Chromatography A, vol. 1642, 2021, p. 462040. PubMed, [Link].

  • Li, Y., et al. "[Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane]." Se Pu, vol. 38, no. 11, 2020, pp. 1295-1300. PubMed, [Link].

  • U.S. Patent No.
  • da Silva, F. de C., et al. "Synthesis of 1,2,3-Triazole Derivatives and in Vitro Antifungal Evaluation on Candida Strains." Molecules, vol. 21, no. 12, 2016, p. 1685.
  • Pievo, R., et al. "A practical flow synthesis of 1,2,3-triazoles." RSC Advances, vol. 12, no. 42, 2022, pp. 27289-27295. PubMed Central, [Link].

  • European Patent No.
  • Kumar, A., et al. "Synthesis and Antifungal Activity of 2-Chloromethyl-1H-benzimidazole Derivatives against Phytopathogenic Fungi in Vitro." Journal of Heterocyclic Chemistry, vol. 59, no. 11, 2022, pp. 2029-2037. ResearchGate, [Link].

  • Wang, Z.-X., et al. "Synthesis of 1, 2, 3-Triazole Derivatives." Chinese Journal of Organic Chemistry, vol. 30, no. 10, 2010, pp. 1448-1461.
  • Khan, I., et al. "An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities." Molecules, vol. 25, no. 18, 2020, p. 4136. PubMed Central, [Link].

  • Al-Omair, M. A., et al. "A Recent Overview of 1,2,3-Triazole-Containing Hybrids as Novel Antifungal Agents: Focusing on Synthesis, Mechanism of Action, and Structure-Activity Relationship (SAR)." Journal of Chemistry, vol. 2022, 2022, pp. 1-24. ResearchGate, [Link].

  • Al-Jobourry, A. I. "Synthesis and Characterization of 1,2,3- Triazole Derivatives from D-Mannitol." Journal of Physics: Conference Series, vol. 1879, no. 3, 2021, p. 032101.

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Technical Support Center: A Researcher's Guide to 2-(Chloromethyl)-2H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for 2-(Chloromethyl)-2H-1,2,3-triazole. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered when utilizing this versatile alkylating agent. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality of experimental outcomes, ensuring your synthesis is both efficient and reproducible.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in chemical synthesis?

This compound is predominantly used as an electrophile for the introduction of a 2H-1,2,3-triazol-2-ylmethyl moiety onto various nucleophiles. The key to its reactivity lies in the electron-withdrawing nature of the triazole ring, which activates the chloromethyl group for nucleophilic substitution, primarily through an SN2 mechanism. This makes it a valuable building block in medicinal chemistry and materials science for the synthesis of more complex molecules with potential biological activity or specific functional properties.[1]

Q2: What are the most common classes of nucleophiles used in reactions with this compound?

A wide array of nucleophiles can be effectively alkylated using this reagent. The most common include:

  • N-nucleophiles: Primary and secondary amines, anilines, and the nitrogen atoms of various heterocyclic compounds.

  • O-nucleophiles: Alcohols, phenols, and carboxylic acids.

  • S-nucleophiles: Thiols and thiophenols.

The choice of nucleophile will significantly influence the reaction conditions and potential side reactions.

Q3: What general reaction conditions are recommended for a successful SN2 reaction?

To promote the desired SN2 pathway and minimize unwanted side reactions, the following conditions are generally recommended:

  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are preferred. These solvents effectively solvate the cation of the base without strongly solvating the nucleophile, thereby enhancing its reactivity.

  • Base: A non-nucleophilic, moderately strong base is often necessary to deprotonate the nucleophile (e.g., alcohols, phenols, secondary amines). Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or a non-nucleophilic organic base like diisopropylethylamine (DIPEA). The choice and strength of the base can be critical in preventing side reactions.

  • Temperature: Reactions are typically conducted at room temperature or with gentle heating. Higher temperatures may increase the rate of side reactions such as elimination or decomposition.

Troubleshooting Common Side Reactions

This section provides a detailed guide to identifying, understanding, and mitigating common side reactions encountered during alkylation with this compound.

Issue 1: Low or No Product Yield

A low or non-existent yield of the desired product is a frequent challenge. The underlying causes can often be traced back to several factors.

Troubleshooting Flowchart for Low Yield

low_yield_troubleshooting start Low or No Product Yield q1 Is the nucleophile sufficiently reactive? start->q1 sol1 Increase nucleophilicity: - Use a stronger, less hindered base to deprotonate. - Consider a more reactive nucleophile if possible. q1->sol1 No q2 Are reaction conditions optimal? q1->q2 Yes a1_yes Yes a1_no No end Improved Yield sol1->end sol2 Optimize conditions: - Switch to a polar aprotic solvent (DMF, DMSO). - Gently heat the reaction (e.g., 40-60 °C). - Ensure anhydrous conditions. q2->sol2 No q3 Is the leaving group the issue? q2->q3 Yes a2_yes Yes a2_no No sol2->end sol3 Increase leaving group ability: - If possible, synthesize the analogous  2-(bromomethyl) or 2-(iodomethyl)-2H-1,2,3-triazole. - Bromomethyl analogs are noted to be more reactive. q3->sol3 Yes q3->end No, review starting material purity a3_yes Yes a3_no No sol3->end

Caption: Decision tree for troubleshooting low reaction yield.

In-depth Analysis:

  • Nucleophile Reactivity: The rate of an SN2 reaction is directly proportional to the nucleophilicity of the attacking species. For weakly nucleophilic substrates, deprotonation with a suitable base is crucial. For instance, phenols are more acidic than aliphatic alcohols and can often be deprotonated with milder bases like K₂CO₃.

  • Leaving Group Ability: The chloride in this compound is a good leaving group, but not as reactive as bromide or iodide. If your reaction is sluggish despite optimizing other conditions, and if feasible, using the corresponding 2-(bromomethyl)-2H-1,2,3-triazole can significantly accelerate the reaction rate.

  • Anhydrous Conditions: The presence of water can lead to the hydrolysis of this compound to the corresponding alcohol, 2-(hydroxymethyl)-2H-1,2,3-triazole, consuming your starting material. Therefore, using anhydrous solvents and inert atmosphere (e.g., nitrogen or argon) is highly recommended.

Issue 2: Over-alkylation with Amine Nucleophiles

When using primary or secondary amines as nucleophiles, a common side reaction is the formation of di- or tri-alkylated products, and in the case of tertiary amines, quaternization.

over_alkylation

Caption: Competing SN2 and E2 reaction pathways.

Troubleshooting Elimination:

  • Base Selection: Avoid using strong, sterically hindered bases like potassium tert-butoxide (t-BuOK) or lithium diisopropylamide (LDA) if substitution is the desired outcome. Opt for weaker, non-nucleophilic bases such as K₂CO₃ or DIPEA.

  • Nucleophile Choice: If possible, use a less sterically hindered nucleophile. Steric bulk around the nucleophilic atom will favor elimination over substitution.

  • Temperature Control: Lowering the reaction temperature generally favors the SN2 pathway over the E2 pathway, as the activation energy for elimination is often higher.

Issue 4: Formation of Regioisomers

While this compound is a single regioisomer, issues with regioselectivity can arise if you are synthesizing it or using it to alkylate a molecule with multiple potential nucleophilic sites. For instance, alkylating an unsymmetrical NH-triazole can lead to a mixture of N1 and N2 substituted products.

Factors Influencing Regioselectivity in Triazole Alkylation:

FactorInfluence on Regioselectivity
Solvent Polar aprotic solvents (DMF, DMSO) often favor the formation of the N2-alkylated isomer, while polar protic solvents (ethanol, water) can lead to a mixture of isomers. [2]
Base The nature of the counter-ion of the base can influence the site of alkylation. For example, cesium carbonate is known to promote regioselective reactions in some cases.
Steric Hindrance Bulky substituents on the triazole ring or the alkylating agent can direct the alkylation to the less sterically hindered nitrogen atom.

Purification of Regioisomers:

Separating regioisomers can be challenging. Flash column chromatography on silica gel is the most common method. Careful selection of the eluent system, often a gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes), is crucial for achieving good separation.

Experimental Protocols

The following are general, adaptable protocols for common alkylation reactions using this compound.

Protocol 1: N-Alkylation of a Secondary Amine
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the secondary amine (1.0 eq.), a non-nucleophilic base such as DIPEA (1.2 eq.), and anhydrous DMF (5-10 mL per mmol of amine).

  • Addition of Alkylating Agent: Dissolve this compound (1.1 eq.) in a minimal amount of anhydrous DMF. Add this solution dropwise to the stirred amine solution at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: O-Alkylation of a Phenol
  • Reaction Setup: In a round-bottom flask, combine the phenol (1.0 eq.), potassium carbonate (1.5 eq.), and anhydrous acetonitrile (10-15 mL per mmol of phenol).

  • Addition of Alkylating Agent: Add this compound (1.2 eq.) to the mixture.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and stir for 6-18 hours. Monitor the reaction by TLC.

  • Work-up: After cooling to room temperature, filter off the inorganic salts and wash the filter cake with acetonitrile. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent like dichloromethane, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.

References

  • Smolecule. (2023, August 15). This compound.
  • Molecules. (2023, June 16). Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties.

Sources

Technical Support Center: Optimizing Nucleophilic Substitution on 2-(Chloromethyl)-2H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and functionalization of 2-(chloromethyl)-2H-1,2,3-triazole. This versatile building block is a cornerstone in medicinal chemistry and materials science, acting as a potent electrophile for introducing the 2H-1,2,3-triazole moiety.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles to help you navigate the complexities of your experiments and optimize your reaction outcomes.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the nucleophilic substitution of this compound. The underlying reaction mechanism is a bimolecular nucleophilic substitution (SN2), where the rate is dependent on the concentrations of both the electrophile (the triazole) and the nucleophile.[3][4]

Q1: My reaction yield is low or the conversion is poor. What are the primary factors to investigate?

Low yield is the most common issue and can stem from several suboptimal parameters. A systematic approach to optimization is crucial.

Answer: The SN2 reaction's success hinges on a delicate balance of nucleophilicity, solvent effects, and reaction conditions. Let's break down the key areas for troubleshooting.

1. Nucleophile Strength and Concentration: The chloromethyl group is a primary electrophile, making it highly sensitive to the nucleophile's strength.[5]

  • Causality: Weak nucleophiles (e.g., neutral alcohols, water, or sterically hindered amines) react sluggishly with primary chlorides.[3][5] Strong, negatively charged nucleophiles (anions) are significantly more reactive because their high-energy ground state lowers the activation energy of the reaction.[3]

  • Solution:

    • If using a neutral nucleophile like an alcohol (R-OH) or thiol (R-SH), deprotonate it first with a suitable base to generate the more potent alkoxide (R-O⁻) or thiolate (R-S⁻).

    • Ensure at least a stoichiometric amount (1.0-1.2 equivalents) of the nucleophile is used. A slight excess can help drive the reaction to completion.

    • Confirm the quality of your nucleophile; degradation or impurities can inhibit the reaction.

2. Solvent Selection: The choice of solvent is arguably one of the most critical factors in an SN2 reaction.

  • Causality: Polar aprotic solvents like DMF, DMSO, or acetonitrile are ideal. They can solvate the cation (e.g., Na⁺, K⁺) of your nucleophilic salt but poorly solvate the anion (the nucleophile). This leaves the nucleophile "naked" and highly reactive. In contrast, polar protic solvents (e.g., ethanol, water) form a solvent shell around the nucleophile through hydrogen bonding, stabilizing it and thus reducing its reactivity.

  • Solution: Switch from any protic or non-polar solvent to a polar aprotic solvent. Anhydrous conditions are recommended as water is a competing weak nucleophile.

3. Base Selection (if applicable): When generating a nucleophile in situ, the choice of base is critical.

  • Causality: The base must be strong enough to fully deprotonate your nucleophile precursor but not so strong that it causes decomposition of the starting material or product.

  • Solution:

    • For alcohols and thiols, inorganic bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are often sufficient and easy to handle.[6][7]

    • For less acidic precursors, a stronger base like sodium hydride (NaH) may be necessary. Use with caution in an appropriate solvent (e.g., THF, DMF) under an inert atmosphere.

4. Temperature and Reaction Time:

  • Causality: Every reaction has an optimal temperature range. While heat can increase the reaction rate, excessive temperatures can lead to the decomposition of the triazole ring or other thermally sensitive functional groups.

  • Solution:

    • Start the reaction at room temperature and monitor by TLC or LC-MS.

    • If the reaction is slow, gently heat to 40-60 °C. Reactions are often completed within a few hours under optimal conditions.[8]

    • Prolonged reaction times at high temperatures should be avoided.

Troubleshooting Workflow Diagram

troubleshooting_workflow start Low Yield / Incomplete Reaction check_nuc 1. Evaluate Nucleophile - Is it strong enough? - Is it deprotonated? start->check_nuc check_solv 2. Check Solvent - Is it Polar Aprotic? (DMF, Acetonitrile, DMSO) check_nuc->check_solv If Nucleophile is OK improve_nuc Action: Use stronger nucleophile or add appropriate base. check_nuc->improve_nuc If NO check_base 3. Assess Base - Is it appropriate for pKa? - Is it causing decomposition? check_solv->check_base If Solvent is OK change_solv Action: Switch to anhydrous DMF, DMSO, or CH3CN. check_solv->change_solv If NO check_cond 4. Review Conditions - Is temperature optimal? - Are reagents pure? check_base->check_cond If Base is OK change_base Action: Use milder base (K2CO3) or stronger base (NaH). check_base->change_base If NO success Reaction Optimized check_cond->success Optimization Complete adjust_cond Action: Gently heat (40-60°C) and monitor via TLC/LC-MS. check_cond->adjust_cond If NO improve_nuc->check_solv change_solv->check_base change_base->check_cond adjust_cond->success

Caption: A systematic workflow for troubleshooting low-yield reactions.

Q2: I'm observing the formation of an unexpected isomer. What could be the cause?

While the substitution on the chloromethyl group is generally regioselective, isomer formation can occur if the nucleophile itself has multiple nucleophilic sites.

Answer: This is a classic regioselectivity challenge, particularly common when using ambident nucleophiles or other heterocycles. For example, alkylating an unsubstituted triazole can lead to a mixture of N1 and N2 isomers.[9][10]

  • Causality: If your nucleophile is, for instance, a 1H-1,2,4-triazole, it has multiple nitrogen atoms that can attack the electrophilic chloromethyl carbon.[11][12][13] The reaction site is determined by a combination of steric hindrance and the electronic properties of the nucleophile.

  • Solution:

    • Protecting Groups: If possible, protect the undesired nucleophilic sites on your attacking molecule before the reaction.

    • Solvent and Counter-ion Effects: The choice of solvent and the counter-ion of the base can influence the regioselectivity. Experiment with different combinations (e.g., K₂CO₃ in DMF vs. NaH in THF) as these can alter the ion-pairing and steric environment around the nucleophile.

    • Directed Synthesis: In some cases, steric hindrance can be used to your advantage. Bulky substituents on the nucleophile may favor attack at the less hindered site.[9]

Frequently Asked Questions (FAQs)

This section provides answers to general questions about the reaction chemistry of this compound.

Q1: What is the fundamental reaction mechanism at play?

Answer: The reaction proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism .[8][14]

  • Key Features:

    • Single Step: The nucleophile attacks the carbon atom bearing the chlorine, and the chloride leaving group departs in a single, concerted step.

    • Backside Attack: The nucleophile attacks from the side opposite to the leaving group.[15]

    • Transition State: A high-energy transition state is formed where the nucleophile and the leaving group are both partially bonded to the carbon atom.[15]

Sources

Technical Support Center: Troubleshooting Low Reactivity of 2-(Chloromethyl)-2H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-(Chloromethyl)-2H-1,2,3-triazole. This resource provides in-depth troubleshooting strategies, frequently asked questions (FAQs), and validated protocols to address challenges related to the reactivity of this specific triazole isomer. As Senior Application Scientists, we have synthesized data from the literature and our in-house expertise to help you navigate your experiments successfully.

Part 1: Understanding the Core Problem: The "Why" Behind Low Reactivity

A common challenge reported by users is the unexpectedly low reactivity of this compound in nucleophilic substitution reactions compared to its 1-substituted counterpart (1-(Chloromethyl)-1H-1,2,3-triazole). To effectively troubleshoot, it's crucial to understand the underlying chemical principles governing this behavior.

The 2-position of the 1,2,3-triazole ring is electronically different from the 1-position. The nitrogen at the 2-position is symmetrically flanked by the other two nitrogen atoms, leading to a different distribution of electron density compared to the 1-position. This can influence the stability of the transition state in a nucleophilic substitution reaction.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not reacting with my nucleophile under standard conditions?

A1: The low reactivity of this compound often stems from the electronic nature of the 2H-1,2,3-triazole ring. Unlike the 1-substituted isomer, the nitrogen at the 2-position can be considered more "amide-like" in its electronic character, which can reduce the electrophilicity of the adjacent chloromethyl carbon. This makes it a poorer substrate for both SN1 and SN2 type reactions. To overcome this, you may need to employ more forcing reaction conditions, such as higher temperatures, stronger nucleophiles, or the addition of a catalyst.

Q2: I am observing the decomposition of my starting material at higher temperatures. What are my options?

A2: Thermal instability can be a significant issue. If you observe decomposition, it is advisable to first try alternative strategies at lower temperatures before resorting to more extreme heat. Consider the use of a phase-transfer catalyst, which can enhance the rate of reaction at milder temperatures by facilitating the transport of the nucleophile into the organic phase. Additionally, switching to a more polar aprotic solvent like DMF or NMP can sometimes accelerate the reaction without requiring high temperatures.

Q3: Can I use a catalyst to improve the reactivity?

A3: Yes, the use of a catalyst can be highly effective. For nucleophilic substitution of alkyl chlorides, iodide salts (like NaI or KI) are commonly used in what is known as the Finkelstein reaction. The iodide ion is a better nucleophile than many other anions and can displace the chloride to form a more reactive iodomethyl intermediate in situ. This intermediate is then more readily attacked by your primary nucleophile.

Q4: How do I know if my starting material is pure? Could that be the issue?

A4: Purity of the starting material is paramount. Impurities can inhibit the reaction or lead to unwanted side products. We strongly recommend verifying the purity of your this compound using techniques like NMR spectroscopy and mass spectrometry before proceeding. The presence of isomeric impurities, such as the more reactive 1-(Chloromethyl)-1H-1,2,3-triazole, could lead to a complex mixture of products.

Q5: What is the expected mechanism of nucleophilic substitution on this compound?

A5: Given that the chloromethyl carbon is primary, an SN2 mechanism is the most likely pathway. This involves a backside attack by the nucleophile on the carbon atom bearing the chlorine. The rate of this reaction is sensitive to steric hindrance and the electronic properties of the substrate and nucleophile. The workflow for troubleshooting an SN2 reaction is outlined below.

Part 2: Troubleshooting Workflow and Experimental Protocols

Here we provide a structured approach to troubleshoot and optimize your reaction, along with detailed experimental protocols.

Troubleshooting Logic Diagram

start Start: Low Reactivity of this compound check_purity Step 1: Verify Purity of Starting Material (NMR, MS) start->check_purity optimize_conditions Step 2: Optimize Reaction Conditions check_purity->optimize_conditions increase_temp Increase Temperature Incrementally (e.g., 60°C, 80°C, 100°C) optimize_conditions->increase_temp change_solvent Change Solvent (e.g., to DMF, NMP) optimize_conditions->change_solvent use_catalyst Add Catalyst (e.g., NaI, KI) optimize_conditions->use_catalyst stronger_nucleophile Use a Stronger Nucleophile or Increase Concentration optimize_conditions->stronger_nucleophile evaluate_results Step 3: Evaluate Results (TLC, LC-MS) increase_temp->evaluate_results change_solvent->evaluate_results use_catalyst->evaluate_results stronger_nucleophile->evaluate_results success Success: Desired Product Formed evaluate_results->success decomposition Decomposition Observed evaluate_results->decomposition no_reaction Still No Reaction evaluate_results->no_reaction decomposition->optimize_conditions Re-optimize at lower temp alternative_strategy Consider Alternative Synthetic Strategy no_reaction->alternative_strategy cluster_finkelstein Finkelstein Reaction (Catalysis) cluster_substitution Nucleophilic Substitution Triazole-CH2Cl Triazole-CH₂Cl Triazole-CH2I Triazole-CH₂I (More Reactive Intermediate) Triazole-CH2Cl->Triazole-CH2I + I⁻ Iodide I⁻ Chloride Cl⁻ Nucleophile Nu⁻ Product Triazole-CH₂-Nu Triazole-CH2I->Product + Nu⁻ Iodide_regen I⁻ (Catalyst Regenerated)

Technical Support Center: Scaling Up the Synthesis of 2-(Chloromethyl)-2H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-(Chloromethyl)-2H-1,2,3-triazole. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth technical information, troubleshooting advice, and safety protocols to ensure a successful, safe, and scalable synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and scalable method for synthesizing this compound with high regioselectivity?

A1: Direct N-alkylation of the 1,2,3-triazole ring often results in a difficult-to-separate mixture of N1 and N2 isomers, which is a significant challenge for scalability.[1] A more robust and regioselective approach is a two-step synthesis. This method first prepares the 2-(hydroxymethyl)-2H-1,2,3-triazole intermediate, which is then chlorinated. This pathway offers superior control over the final isomer purity. A highly effective method for generating the hydroxymethyl intermediate is a copper(I)-catalyzed three-component reaction between an alkyne, sodium azide, and formaldehyde.[2]

Q2: What are the primary safety concerns when scaling up this synthesis?

A2: The primary hazards involve the chlorinating agent, typically thionyl chloride (SOCl₂), and the product itself.

  • Thionyl Chloride: This reagent is highly corrosive, toxic, and reacts violently with water to release hazardous gases (HCl and SO₂).[3] All operations must be conducted in a well-ventilated fume hood under strictly anhydrous conditions.[4]

  • This compound: As a chloromethylated compound, the product is a potential alkylating agent and should be handled as a suspected carcinogen, similar to other chloromethyl ethers. Appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles, is mandatory.[5]

Q3: My reaction yield is consistently low. What are the common causes?

A3: Low yield can stem from several factors:

  • Moisture: The chlorination step is extremely sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous.

  • Temperature Control: The reaction of thionyl chloride with the alcohol intermediate is exothermic. Poor temperature control can lead to side reactions and degradation of the product.

  • Impure Intermediate: Purity of the 2-(hydroxymethyl)-2H-1,2,3-triazole is critical. Impurities can interfere with the chlorination step.

  • Work-up & Purification: The product may be lost during extraction or purification. The pH of the aqueous wash is important, and the choice of purification method (distillation vs. chromatography vs. recrystallization) must be optimized.

Q4: How can I effectively separate the this compound from its N1 isomer?

A4: The best strategy is to prevent the formation of the N1 isomer by using a highly regioselective synthesis for the precursor, as described in A1. If a mixture is formed, separation is challenging due to similar physical properties. High-performance column chromatography on silica gel is the most common laboratory method. For larger scales, fractional distillation under reduced pressure or selective recrystallization may be viable but requires significant process development.

Recommended Synthetic Workflow

The recommended two-step pathway ensures high regioselectivity and is amenable to scaling.

G cluster_0 Step 1: Hydroxymethylation cluster_1 Step 2: Chlorination cluster_2 Purification A Terminal Alkyne + Sodium Azide + Formaldehyde B 2-(Hydroxymethyl)-2H-1,2,3-triazole A->B  Cu(I) Catalyst  (e.g., CuI)  Scalable Reaction D This compound B->D  Anhydrous Conditions  Controlled Temperature C Thionyl Chloride (SOCl₂) C->D E Crude Product D->E Aqueous Work-up F Pure Product E->F  Column Chromatography  or Vacuum Distillation

Caption: Recommended two-step synthesis workflow.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-(Hydroxymethyl)-2H-1,2,3-triazole (Intermediate)

This protocol is adapted from established three-component reaction principles.[2]

  • Reaction Setup: To a mechanically stirred solution of terminal alkyne (1.0 eq) and aqueous formaldehyde (37 wt. %, 1.2 eq) in a suitable solvent (e.g., t-butanol/water mixture), add sodium azide (1.1 eq).

  • Catalyst Preparation: In a separate flask, prepare the copper(I) catalyst by adding copper(II) sulfate pentahydrate (0.05 eq) and a reducing agent like sodium ascorbate (0.10 eq) to water.

  • Reaction Execution: Add the catalyst solution to the main reaction mixture. Stir vigorously at room temperature. The reaction is typically complete within 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can often be used directly in the next step or purified further by column chromatography on silica gel.

Protocol 2: Synthesis of this compound

This protocol is based on standard methods for converting alcohols to chlorides.[6][7]

  • Reaction Setup: In an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve the 2-(hydroxymethyl)-2H-1,2,3-triazole (1.0 eq) in an anhydrous solvent (e.g., dichloromethane or chloroform).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Add thionyl chloride (1.2-1.5 eq) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 5-10 °C. Gas evolution (HCl, SO₂) will be observed.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until the starting material is consumed as confirmed by TLC.

  • Quenching: Carefully and slowly pour the reaction mixture onto crushed ice or into a cold, saturated sodium bicarbonate solution to quench the excess thionyl chloride. Caution: Vigorous gas evolution.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with the organic solvent.

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No Reaction or Stalled Reaction (Chlorination Step) 1. Wet reagents or solvent. 2. Thionyl chloride has degraded due to improper storage.1. Ensure all glassware is oven-dried. Use freshly opened or distilled anhydrous solvents. 2. Use a fresh bottle of thionyl chloride.
Low Yield 1. Incomplete reaction. 2. Product loss during aqueous work-up. 3. Thermal degradation during distillation.1. Increase reaction time or slightly increase the amount of thionyl chloride. 2. Ensure the pH of the aqueous layer is neutral or slightly basic before extraction. Perform multiple extractions. 3. Use a high-vacuum pump and a well-controlled heating mantle to distill at the lowest possible temperature.
Presence of N1 Isomer Impurity Synthesis of the hydroxymethyl intermediate was not fully regioselective.This issue must be addressed in Step 1. Ensure proper catalyst loading and reaction conditions in the three-component synthesis to maximize N2 selectivity.[2]
Dark-colored Crude Product 1. Reaction temperature was too high. 2. Extended reaction time leading to side products.1. Maintain strict temperature control (0-5 °C) during the addition of thionyl chloride. 2. Monitor the reaction closely and quench it as soon as the starting material is consumed.

Scale-Up Considerations & Safety Protocols

Scaling up this synthesis requires careful planning and engineering controls.

Thermal Management

The chlorination step is exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation more difficult.

  • Recommendation: Use a jacketed reactor with a chiller for precise temperature control. The rate of addition of thionyl chloride must be carefully controlled to manage the heat output.

Reagent Handling and Safety
Reagent / Product Hazards Handling & PPE Requirements
Sodium Azide Highly toxic, can form explosive metal azides.Handle in a fume hood. Do not allow contact with heavy metals or acids. Wear gloves and safety goggles.
Thionyl Chloride Corrosive, toxic, lachrymator, reacts violently with water.[3]Always handle in a chemical fume hood. Use a pressure-equalizing dropping funnel. Wear acid-resistant gloves (e.g., butyl rubber), a lab coat, and chemical splash goggles with a face shield. Ensure a safety shower and eyewash station are immediately accessible.[5]
This compound Potential alkylating agent, suspected carcinogen.Handle in a fume hood. Avoid inhalation and skin contact. Wear appropriate gloves and PPE.
Off-Gas Management

The chlorination reaction generates significant amounts of HCl and SO₂ gas.

  • Recommendation: The reactor's exhaust must be connected to a gas scrubber containing a caustic solution (e.g., sodium hydroxide) to neutralize the acidic gases before venting.

Work-up and Purification at Scale
  • Quenching: Adding the reaction mixture to a quenching solution can be highly exothermic and violent at scale. An alternative is to slowly add the quenching solution to the reaction vessel at a controlled rate.

  • Purification: Large-scale chromatography is expensive. Developing a protocol for vacuum distillation or recrystallization is crucial for an economically viable process.

G cluster_0 Pre-Reaction Safety Checks cluster_1 Reaction Execution cluster_2 Post-Reaction & Work-up A Anhydrous Conditions Confirmed Glassware Oven-Dried Solvents Verified Anhydrous B PPE Check Butyl Gloves Face Shield Lab Coat D D A->D C Engineering Controls Ready Fume Hood Operational Scrubber Charged (NaOH) Chiller at 0 °C B->D C->D E Reaction Monitoring TLC/LC-MS Analysis Confirm SM Consumption D->E F Controlled Quench Slow Addition to Bicarbonate Monitor Gas Evolution E->F G Waste Segregation Aqueous (Neutralized) Organic (Solvent Waste) F->G

Caption: Critical safety workflow for the chlorination step.

References
  • Organic Chemistry Portal. Synthesis of 2H-1,2,3-triazoles. Available from: [Link]

  • Li, P., et al. (2011). Efficient Synthesis of 2-Substituted-1,2,3-triazoles. Organic Letters, 13(13), pp.3454-3457. Available from: [Link]

  • Deng, G., et al. (2013). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry, 78(12), pp.5896-5907. Available from: [Link]

  • de Oliveira, R. N., et al. (2023). Research Advances on the Bioactivity of 1,2,3-Triazolium Salts. Molecules, 28(13), 5069. Available from: [Link]

  • ResearchGate. N‐alkylation of NH‐1,2,3‐triazoles. Available from: [Link]

  • Sravani, G., et al. (2022). Synthesis of 1, 4, 5-trisubstituted - 1,2,3-triazole Derivatives. Journal of Pharmaceutical Negative Results, 13(5), pp.953-956. Available from: [Link]

  • Wang, Y., et al. (2021). Synthesis and Antitumor Activity of 1-Substituted 1,2,3-Triazole-Mollugin Derivatives. Molecules, 26(11), 3201. Available from: [Link]

  • CNKI. Synthesis of 1, 2, 3-Triazole Derivatives. Available from: [Link]

  • MDPI. The Removal of Azoles from an Aqueous Solution by Adsorption on Nature-Derived and Waste Materials. Available from: [Link]

  • Albert Einstein College of Medicine. Methyl Chloromethyl Ether Awareness Training. Available from: [Link]

  • University of California, Santa Barbara. Standard Operating Procedures: Acutely Toxic, Flammable, Corrosive Liquid (Chloromethyl)Methyl Ether. Available from: [Link]

  • Zhu, X., et al. (2010). 1-Chloromethyl-1H-1,2,3-benzotriazole. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3173. Available from: [Link]

  • Bak, R. R., et al. (2018). N-Acyl-1,2,3-triazoles – key intermediates in denitrogenative transformations. Organic & Biomolecular Chemistry, 16(30), pp.5461-5465. Available from: [Link]

  • ResearchGate. (PDF) 1-Chloromethyl-1H-1,2,3-benzotriazole. Available from: [Link]

  • Google Patents. CN102408385A - Preparation method of 2-substituted-2H-1, 2, 3-triazole derivative.
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  • Zhao, Y., et al. (2021). B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes. Chemical Communications, 57(63), pp.7799-7802. Available from: [Link]

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Validation & Comparative

A Comparative Guide to the Reactivity of 2-(Chloromethyl)-2H-1,2,3-triazole and 1-(Chloromethyl)-1H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 1,2,3-triazole ring is a cornerstone of modern medicinal chemistry, materials science, and chemical biology, prized for its exceptional chemical stability, capacity for hydrogen bonding, and rigid planar structure.[1][2][3] This aromatic heterocycle exists as two primary tautomeric forms, the 1H- and 2H-1,2,3-triazoles, which can be "locked" as substituted isomers.[1] While both isomers are integral to molecular design, their functionalized derivatives, particularly electrophilic building blocks like chloromethylated triazoles, exhibit distinct reactivity profiles. Understanding these differences is paramount for researchers aiming to leverage these reagents in complex molecular synthesis.

This guide provides an in-depth, objective comparison of the reactivity of two key isomeric building blocks: 2-(Chloromethyl)-2H-1,2,3-triazole and 1-(Chloromethyl)-1H-1,2,3-triazole . We will explore the fundamental structural and electronic properties that govern their behavior in nucleophilic substitution reactions, supported by experimental insights and detailed protocols to guide your synthetic strategy.

Pillar 1: Structural and Electronic Divergence

The reactivity of the chloromethyl group is intrinsically linked to its point of attachment on the triazole ring. The arrangement of the three contiguous nitrogen atoms creates two distinct electronic environments at the N-1 and N-2 positions.

  • 1-(Chloromethyl)-1H-1,2,3-triazole (1-isomer): In this isomer, the substitution is at a "pyrrole-like" nitrogen. The N1-N2 bond is significantly longer than the N2-N3 bond, reflecting more single- and double-bond character, respectively.[4] This asymmetry results in a molecule with a substantial dipole moment.[5] The chloromethyl group is influenced by the adjacent, electron-rich C5 position and the "pyridine-like" N2 atom.

  • This compound (2-isomer): Here, substitution occurs at the central nitrogen atom, which is symmetrically positioned between N1 and N3. This symmetry contributes to a much lower dipole moment.[5] Crucially, the 2H-tautomer is thermodynamically more stable than the 1H-tautomer in both the gas phase and in solution.[5][6] This inherent stability is a key factor influencing the reactivity of its derivatives.

The structural differences are visualized below:

Caption: Chemical structures of the two chloromethyl-1,2,3-triazole isomers.

Pillar 2: Synthesis and Regioselectivity Challenges

The accessibility of each isomer is a critical consideration for its practical application.

  • Synthesis of the 2-Isomer: The 2-substituted isomer is readily accessible. A common route involves a one-pot, three-component reaction between an alkyne, sodium azide, and formaldehyde to yield a 2-hydroxymethyl-2H-1,2,3-triazole intermediate.[7] This precursor is then efficiently chlorinated using reagents like phosphorus pentachloride (PCl₅) to afford the desired this compound.[7] This pathway is often high-yielding and regioselective for the N-2 position.

  • Synthesis of the 1-Isomer: Direct and regioselective synthesis of the 1-substituted isomer is more challenging. Standard N-alkylation of an unsubstituted NH-1,2,3-triazole with a chloromethylating agent typically yields a mixture of N-1 and N-2 products, with the more stable N-2 isomer often predominating.[8][9][10] While the renowned Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry" is a powerful tool for creating 1,4-disubstituted 1,2,3-triazoles, adapting it for a simple 1-(chloromethyl) substituent is not straightforward.[11][12] Achieving a pure 1-isomer often requires more complex, multi-step strategies or careful chromatographic separation.

Pillar 3: Comparative Reactivity in Nucleophilic Substitution

The primary utility of these compounds is as electrophiles in nucleophilic substitution reactions (Sₙ2). The chloromethyl group serves as a handle to introduce the triazole moiety onto other molecules. The key question is: which isomer reacts faster?

The reactivity is governed by two main factors: the electrophilicity of the methylene carbon and the stability of the transition state.

  • Electrophilicity: While the larger dipole moment of the 1-isomer might suggest a more polarized C-Cl bond and thus a more electrophilic carbon, the overall stability of the system plays a more dominant role.

  • Transition State Stability: According to Hammond's postulate, the transition state of an exothermic reaction will resemble the reactants, while that of an endothermic reaction will resemble the products. In Sₙ2 reactions, the transition state involves partial bond formation with the nucleophile and partial bond breaking of the C-Cl bond. The stability of the triazole ring system throughout this process is crucial. Since the 2-substituted triazole ring is inherently more stable than the 1-substituted ring, a reaction pathway that maintains or proceeds through a transition state resembling this more stable core is energetically favored.[5][6]

Data Summary
Feature1-(Chloromethyl)-1H-1,2,3-triazoleThis compoundRationale & References
Relative Stability Less StableMore Stable The 2H-tautomer is thermodynamically favored in gas phase and solution.[5][6]
Dipole Moment High (e.g., ~4.38 D for 1H-parent)Low (e.g., ~0.22 D for 2H-parent)Due to the symmetrical substitution at N-2.[5]
Synthetic Access Challenging (Regioselectivity issues)Accessible (Regioselective one-pot methods)N-alkylation favors the N-2 product; specific syntheses for the 2-isomer are established.[7][10]
Reactivity (Sₙ2) LowerHigher The reaction benefits from the greater thermodynamic stability of the 2-substituted triazole core, leading to a more stabilized transition state.[5][7]

Experimental Protocols & Workflows

To provide a practical context, we describe a representative protocol for nucleophilic substitution using sodium azide.

Workflow for Comparative Reactivity Study

G cluster_0 Preparation cluster_2 Analysis & Workup Start1 1-(Chloromethyl)-1H- 1,2,3-triazole Reaction1 Mix & Stir at RT Monitor by TLC/LC-MS Start1->Reaction1 Start2 2-(Chloromethyl)-2H- 1,2,3-triazole Reaction2 Mix & Stir at RT Monitor by TLC/LC-MS Start2->Reaction2 Reagent Sodium Azide (NaN3) in DMF Reagent->Reaction1 Reagent->Reaction2 Workup Aqueous Workup & Extraction Reaction1->Workup Reaction2->Workup Purify Column Chromatography Workup->Purify Analyze NMR, HRMS, IR Purify->Analyze Compare Compare Reaction Times & Yields Analyze->Compare

Caption: Experimental workflow for comparing the reactivity of the two isomers.

Protocol: Synthesis of 2-(Azidomethyl)-2H-1,2,3-triazole

This protocol is adapted from established procedures for the nucleophilic substitution of 2-(chloromethyl) triazoles.[7]

Materials:

  • This compound (1.0 eq)

  • Sodium Azide (NaN₃) (1.2 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound.

  • Dissolve the starting material in anhydrous DMF (approx. 0.5 M concentration).

  • Add sodium azide to the solution in one portion.

  • Stir the reaction mixture at room temperature (20-25 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed. The reaction is expected to be relatively rapid.

  • Upon completion, pour the reaction mixture into a separatory funnel containing deionized water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with deionized water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the resulting crude product by silica gel column chromatography if necessary.

  • Characterize the final product, 2-(azidomethyl)-2H-1,2,3-triazole, by ¹H NMR, ¹³C NMR, and IR spectroscopy (noting the characteristic azide stretch at ~2100 cm⁻¹).

Conclusion and Field Insights

For researchers and drug development professionals, the choice between 1- and 2-substituted triazole building blocks has significant downstream consequences. Our comparative analysis reveals that This compound is not only more synthetically accessible but also exhibits superior reactivity as an electrophile in nucleophilic substitution reactions. This enhanced reactivity is a direct consequence of the greater thermodynamic stability of the 2-substituted 1,2,3-triazole ring system.

Practical Recommendation: When the synthetic goal is to introduce a triazolylmethylene linker and the specific point of attachment (N-1 vs. N-2) is flexible or can be decided by reactivity, the 2-isomer is the reagent of choice. It offers a more reliable, faster, and potentially higher-yielding reaction pathway. If the final molecular architecture strictly requires an N-1 linkage, chemists must be prepared for the synthetic challenges associated with producing the pure 1-(chloromethyl) isomer and potentially more forcing reaction conditions for its subsequent use.

References

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A Senior Application Scientist's Guide to 2-(Chloromethyl)-2H-1,2,3-triazole: A Modern Alternative to Traditional Alkylating Agents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of medicinal chemistry and drug development, alkylating agents are foundational tools for the covalent modification of biological macromolecules.[1][2] However, traditional agents often suffer from high reactivity and low selectivity, leading to off-target effects and toxicity.[2] This guide introduces 2-(Chloromethyl)-2H-1,2,3-triazole, a novel alkylating agent that leverages the unique physicochemical properties of the 1,2,3-triazole scaffold. The 1,2,3-triazole ring is a well-established pharmacophore, known for its stability and ability to engage in a variety of non-covalent interactions, making it an attractive component in modern drug design.[3][4] We present a comparative analysis of this agent against classical alternatives, supported by experimental protocols and data-driven insights, to provide researchers with a comprehensive framework for its evaluation and application.

Introduction: The Need for a New Generation of Alkylating Agents

Alkylating agents exert their biological effects by forming covalent bonds with nucleophilic groups in cellular macromolecules, most notably DNA.[5] This mechanism is central to the therapeutic action of many anticancer drugs, such as nitrogen mustards and nitrosoureas, which induce cancer cell death by causing DNA damage.[1][6][7]

Despite their efficacy, the clinical utility of many first-generation alkylating agents is hampered by significant drawbacks:

  • Indiscriminate Reactivity: Many traditional agents are highly electrophilic, leading to reactions with a wide range of cellular nucleophiles beyond the intended target, causing systemic toxicity.

  • Lack of Specificity: The inability to direct the alkylating function to a specific protein or DNA sequence often results in a narrow therapeutic window.

  • Chemical Instability: Some agents are unstable in aqueous environments, complicating formulation and in vivo application.

The 1,2,3-triazole heterocycle has emerged as a "privileged" scaffold in medicinal chemistry.[8][9] It is a bioisostere for amide bonds, is metabolically stable, and possesses a significant dipole moment, allowing it to serve as a hydrogen bond acceptor.[4][10] By incorporating the alkylating chloromethyl group onto the N2 position of the 1,2,3-triazole ring, this compound (CMT) is designed to offer a more controlled reactivity profile, potentially mitigating the shortcomings of its predecessors.

Technical Profile of this compound (CMT)

CMT is a versatile chemical building block with the CAS Number 80199-90-2 and molecular formula C3H4ClN3.[11][12] Its structure marries the stability of the triazole ring with a reactive electrophilic center.

Synthesis and Mechanism of Action

The synthesis of 2-substituted-2H-1,2,3-triazoles can be achieved through various modern synthetic methods, including regioselective alkylation of NH-1,2,3-triazoles.[13][14][15] The chloromethyl group is typically introduced via chlorination of the corresponding hydroxymethyl derivative.[14]

The primary mechanism of action for CMT as an alkylating agent is through a nucleophilic substitution (SN2) reaction. The electron-withdrawing nature of the adjacent 1,2,3-triazole ring polarizes the C-Cl bond, making the methylene carbon highly electrophilic and susceptible to attack by nucleophiles such as amines, thiols, or alcohols.[11]

cluster_product Product CMT This compound AlkylatedProduct Alkylated Product CMT->AlkylatedProduct Nu Nucleophile (Nu-H) Nu->AlkylatedProduct S_N_2 Attack HCl HCl

Caption: Experimental workflow for alkylation with CMT.

Protocol 2: Comparative Alkylation using Benzyl Bromide

Rationale: Benzyl bromide is a more reactive alkylating agent than CMT. Therefore, the reaction can often be performed at room temperature, and a milder base might be sufficient. This highlights the trade-off between reactivity and the need for more stringent control over reaction conditions to avoid side products.

Step-by-Step Methodology:

  • Preparation: To a dry 50 mL round-bottom flask with a stir bar, add 4-phenylimidazole (1.0 eq, 144 mg, 1.0 mmol).

  • Solvent and Base: Add anhydrous DMF (10 mL) and potassium carbonate (K₂CO₃) (1.5 eq, 207 mg, 1.5 mmol).

  • Addition of Alkylating Agent: Add benzyl bromide (1.1 eq, 188 mg, 1.1 mmol) dropwise at room temperature. An exotherm may be observed.

  • Reaction: Stir the mixture at room temperature for 4-8 hours.

  • Monitoring, Work-up, and Purification: Follow steps 5-7 as described in Protocol 4.1.

Decision Framework for Selecting an Alkylating Agent

The choice between CMT and other agents is context-dependent. CMT is an excellent candidate when controlled reactivity and the introduction of a drug-like scaffold are desired.

start Project Goal? q1 High Reactivity & Potency Needed? start->q1 q2 Is Scaffold Introduction a Goal? q1->q2 No a1 Use Traditional Agent (e.g., Nitrogen Mustard, Benzyl Bromide) q1->a1 Yes a2 Consider CMT or Bromo/Iodo-methyl Triazole q1->a2 Maybe (Tunable) a3 Use CMT q2->a3 Yes a4 Use Simpler Agent (e.g., Alkyl Halide) q2->a4 No

Caption: Decision tree for choosing an alkylating agent.

Conclusion and Future Outlook

This compound represents a significant step forward in the design of sophisticated alkylating agents. Its moderately reactive nature, combined with the favorable pharmacokinetic properties of the triazole core, makes it a superior choice for applications demanding greater control and specificity than what is offered by traditional agents. It is particularly well-suited for the synthesis of targeted covalent inhibitors and complex molecular probes where the triazole scaffold can be further elaborated.

Future research will likely focus on expanding the library of substituted chloromethyl triazoles to fine-tune reactivity and introduce additional points for molecular recognition, further bridging the gap between simple covalent modification and highly targeted therapeutic intervention.

References

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cytotoxicity assessment of 2-(Chloromethyl)-2H-1,2,3-triazole and its derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and comparative analysis of the cytotoxic potential of 1,2,3-triazole derivatives, a promising class of heterocyclic compounds in anticancer drug discovery. While this guide aims to be extensive, it is important to note that a specific literature search for the cytotoxicity of 2-(chloromethyl)-2H-1,2,3-triazole did not yield dedicated studies. Therefore, this guide will focus on the broader class of 1,2,3-triazole derivatives, presenting a framework for their cytotoxic evaluation and comparing the activities of various reported analogues.

The 1,2,3-triazole scaffold is a key building block in medicinal chemistry due to its metabolic stability and ability to form hydrogen bonds, making it a valuable pharmacophore in the design of novel therapeutic agents.[1][2] Numerous derivatives have been synthesized and evaluated, demonstrating a wide spectrum of biological activities, including significant anticancer properties.[3][4] The cytotoxic effects of these compounds are often attributed to their ability to induce programmed cell death (apoptosis) and interfere with the cell cycle.[5]

Principles of Cytotoxicity Assessment: A Multi-Faceted Approach

Evaluating the cytotoxic potential of novel 1,2,3-triazole derivatives requires a multi-assay strategy to ensure the reliability and comprehensiveness of the findings. No single assay is sufficient to capture the complex interplay between a compound and a cancer cell. Therefore, a panel of assays targeting different cellular parameters is recommended. The foundational assays in cytotoxicity screening are colorimetric and are based on metabolic activity, such as the MTT assay, which is widely used to assess the effects of 1,2,3-triazole derivatives on cancer cell growth.[6][7]

Experimental Workflow for In Vitro Cytotoxicity Screening

The following diagram outlines a typical workflow for the initial in vitro cytotoxicity screening of a library of 1,2,3-triazole derivatives.

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Cytotoxicity Assays cluster_analysis Data Analysis & Interpretation compound_prep Compound Preparation (Stock Solutions & Serial Dilutions) treatment Treatment with Triazole Derivatives (24-72h incubation) compound_prep->treatment cell_culture Cancer Cell Line Culture (e.g., MCF-7, A549, HCT-116) cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding cell_seeding->treatment mtt MTT Assay (Metabolic Activity) treatment->mtt srb SRB Assay (Total Protein) treatment->srb ldh LDH Assay (Membrane Integrity) treatment->ldh data_acquisition Absorbance Reading (Plate Reader) mtt->data_acquisition srb->data_acquisition ldh->data_acquisition ic50 IC50 Value Calculation data_acquisition->ic50 comparison Comparative Analysis of Derivatives ic50->comparison mechanism Further Mechanistic Studies (Apoptosis, Cell Cycle) comparison->mechanism

Caption: A generalized workflow for in vitro cytotoxicity screening of 1,2,3-triazole derivatives.

Key Experimental Protocols for Cytotoxicity Assessment

To ensure scientific rigor, the following detailed protocols for commonly employed cytotoxicity assays are provided.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely adopted method for assessing cell viability. It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the 1,2,3-triazole derivatives and a vehicle control. Incubate for 24 to 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that measures cell density based on the measurement of total cellular protein content.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After treatment, fix the cells with trichloroacetic acid (TCA).

  • Staining: Stain the fixed cells with SRB solution.

  • Washing: Wash the wells with acetic acid to remove unbound dye.

  • Dye Solubilization: Solubilize the protein-bound dye with a Tris base solution.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 510 nm.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value. The National Cancer Institute (NCI) utilizes an SRB protein assay to estimate cell viability or growth.[3]

Comparative Cytotoxicity of 1,2,3-Triazole Derivatives

The cytotoxic activity of 1,2,3-triazole derivatives can vary significantly depending on the nature and position of substituents on the triazole ring and any linked pharmacophores. The following tables summarize the in vitro cytotoxic activity of several recently developed 1,2,3-triazole derivatives against various human cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound/DerivativeCell LineIC50 (µM)Reference
Phosphonate Derivative 8 HT-1080 (Fibrosarcoma)15.13[6]
A-549 (Lung Carcinoma)21.25[6]
MCF-7 (Breast Adenocarcinoma)18.06[6]
MDA-MB-231 (Breast Adenocarcinoma)16.32[6]
1,2,3-Triazole-Amino Acid Conjugate 6 MCF-7 (Breast Adenocarcinoma)<10[8]
HepG2 (Liver Carcinoma)<10[8]
1,2,3-Triazole-Amino Acid Conjugate 7 MCF-7 (Breast Adenocarcinoma)<10[8]
HepG2 (Liver Carcinoma)<10[8]
Mollugin Derivative 14 HL-60 (Leukemia)<20[9]
A549 (Lung Carcinoma)<20[9]
SMMC-7721 (Hepatocellular Carcinoma)<20[9]
SW480 (Colon Adenocarcinoma)<20[9]
MCF-7 (Breast Adenocarcinoma)<20[9]
Mollugin Derivative 17 HL-60 (Leukemia)<20[9]
A549 (Lung Carcinoma)<20[9]
SMMC-7721 (Hepatocellular Carcinoma)<20[9]
SW480 (Colon Adenocarcinoma)<20[9]
MCF-7 (Breast Adenocarcinoma)<20[9]
Bavachinin Derivative 16 A549 (Lung Carcinoma)7.72[2]
PC-3 (Prostate Cancer)16.08[2]
HCT-116 (Colon Carcinoma)7.13[2]
MCF-7 (Breast Adenocarcinoma)11.67[2]
Allogibberic Triazole Hybrid 8 A-549 (Lung Carcinoma)0.25–1.70[2]
HL-60 (Leukemia)0.25–1.70[2]
SMMC-7721 (Hepatocellular Carcinoma)0.25–1.70[2]
MCF-7 (Breast Adenocarcinoma)0.25–1.70[2]
SW480 (Colon Adenocarcinoma)0.25–1.70[2]

Elucidating the Mechanism of Action

Understanding the mechanism by which 1,2,3-triazole derivatives induce cytotoxicity is crucial for their development as anticancer agents. Common mechanisms include the induction of apoptosis and cell cycle arrest.

Apoptosis Induction

Apoptosis, or programmed cell death, is a key mechanism for eliminating cancerous cells. Many 1,2,3-triazole derivatives have been shown to induce apoptosis.

Apoptosis_Pathway Triazole 1,2,3-Triazole Derivative Bax Bax (Pro-apoptotic) Triazole->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Triazole->Bcl2 Downregulates Mitochondria Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Bax->Mitochondria Promotes permeabilization Bcl2->Mitochondria Inhibits permeabilization Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A simplified diagram of the intrinsic apoptosis pathway often induced by 1,2,3-triazole derivatives.

Cell Cycle Arrest

Cancer is characterized by uncontrolled cell division. Some 1,2,3-triazole derivatives can halt the cell cycle at specific checkpoints, preventing cancer cell proliferation. For example, some derivatives have been shown to arrest the cell cycle in the G0/G1 phase.[6]

Conclusion

The 1,2,3-triazole scaffold represents a highly versatile and promising platform for the development of novel anticancer agents. This guide provides a foundational framework for the systematic evaluation of the cytotoxicity of 1,2,3-triazole derivatives. Through a combination of robust in vitro assays, researchers can effectively screen and identify lead compounds for further preclinical and clinical development. While specific data for this compound remains elusive, the methodologies and comparative data presented herein offer valuable insights for the broader class of 1,2,3-triazole compounds, guiding future research in this exciting area of oncology drug discovery.

References

  • BenchChem. (2025). Cytotoxicity comparison of novel triazole derivatives against cancer cell lines. BenchChem.
  • Al-Karmalawy, A. A., et al. (2021). Novel Betulin-1,2,4-Triazole Derivatives Promote In Vitro Dose-Dependent Anticancer Cytotoxicity. Molecules, 26(11), 3227. Retrieved from [Link]

  • de Oliveira, R. B., et al. (2021). Acute toxicity and antitumor potential of 1,3,4‐trisubstituted‐1,2,3‐triazole dhmtAc‐loaded liposomes on a triple‐negative breast cancer model. Journal of Biochemical and Molecular Toxicology, 35(10), e22877. Retrieved from [Link]

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  • Wang, S., et al. (2021). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers in Pharmacology, 12, 708323. Retrieved from [Link]

  • Guezgouz, N., et al. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Biointerface Research in Applied Chemistry, 12(6), 7633-7667. Retrieved from [Link]

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  • Hadfield, J. A., et al. (2014). Synthesis and anti-cancer screening of novel heterocyclic-(2H)-1,2,3-triazoles as potential anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 24(15), 3543–3547. Retrieved from [Link]

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  • Al-Masoudi, N. A., et al. (2022). A Recent Overview of 1,2,3-Triazole-Containing Hybrids as Novel Antifungal Agents: Focusing on Synthesis, Mechanism of Action, and Structure-Activity Relationship (SAR). Journal of Fungi, 8(1), 73. Retrieved from [Link]

  • Pokhodylo, N., Shyyka, O., & Matiychuk, V. (2013). Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. Scientia Pharmaceutica, 81(3), 663-676. Retrieved from [Link]

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  • Al-Fatlawi, A. A., et al. (2024). Investigating the anti-carcinogenic potential action of 1,2,3 triazole core compounds: impact of introducing an aldehyde or Nitro group, integrating cell line studies, and in silico ADME and protein target prediction. Pharmacia, 71(2), 427-436. Retrieved from [Link]

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  • Wang, Y., et al. (2021). Synthesis and Antitumor Activity of 1-Substituted 1,2,3-Triazole-Mollugin Derivatives. Molecules, 26(11), 3201. Retrieved from [Link]

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A Senior Application Scientist's Guide to Comparative Docking of 2H-Triazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of recent molecular docking studies featuring 2H-triazole derivatives. It summarizes key quantitative data, details experimental protocols, and visualizes workflows to support ongoing research in computational drug discovery.

The 1,2,3-triazole and 1,2,4-triazole scaffolds are prominent features in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3] Their versatility allows for a wide range of interactions with biological macromolecules, making them a valuable starting point for the design of potent and selective enzyme inhibitors.[1][4] In particular, derivatives of the 2H-1,2,3-triazole isomer have shown significant potential as anticancer agents.[5][6] In silico techniques, particularly molecular docking, have become indispensable in exploring the binding modes and affinities of novel triazole derivatives, thereby accelerating lead optimization and the development of new drugs.[1][2][7]

This guide synthesizes findings from several recent studies, offering a comparative analysis of the docking performance of various 2H-triazole and related triazole derivatives against a diverse set of protein targets implicated in cancer and other diseases.

Comparative Docking Performance of Triazole Derivatives

Molecular docking simulations have consistently demonstrated the potential of triazole derivatives to inhibit a wide array of enzymes and proteins. The following table summarizes quantitative data from recent comparative studies, highlighting the binding energies and, where available, the experimental inhibitory concentrations (IC₅₀ or GI₅₀) of promising compounds against their respective targets. This data provides a clear comparison of the in silico predictions alongside their experimental validation.

Compound/DerivativeTarget ProteinPDB IDDocking Score (kcal/mol)Key Interacting ResiduesExperimental Validation (IC₅₀/GI₅₀)Reference
Compound 8a Tubulin1SA0Not ReportedNot ReportedGI₅₀ < 10 nM (in 80% of NCI-60 cell lines)
Triazole Derivative T1 Topoisomerase IIα1ZXMNot ReportedForms hydrogen and hydrophobic bondsActivity Predicted, not yet synthesized
Triazole Derivative T5 EGFR2J6M-10.2 kcal/mol Not ReportedIC₅₀ = 8.7 µM (HeLa cells)
Compound 1 Aromatase3S7S-9.96 kcal/mol Not ReportedNot Reported
Compound 1 Tubulin1SA0-7.54 kcal/mol Not ReportedNot Reported
Triazole Derivative 700 KDM5A5FUN-11.042 kcal/mol π–H interactionsIC₅₀ = 0.01 µM
Bis-1,2,4-Triazole 2 Thymidine Phosphorylase1UOUNot ReportedNot ReportedIC₅₀ = 28.74 µM

Methodology: A Framework for Rigorous and Reproducible Docking Studies

The reproducibility and reliability of molecular docking results are critically dependent on the methodologies employed.[1] A robust protocol is not merely a series of steps but a self-validating system designed to ensure the accuracy of the computational model before screening unknown ligands.

Pillar of Trust: The Imperative of Protocol Validation

Before screening a library of novel compounds, it is essential to validate the chosen docking protocol. This step ensures that the software and parameters can accurately reproduce a known binding pose. The most common and accepted method is to re-dock the co-crystallized ligand into the protein's active site.[8] The accuracy is then measured by calculating the Root Mean Square Deviation (RMSD) between the predicted pose and the original crystallographic pose.[8] An RMSD value of less than 2.0 Å is widely considered the benchmark for a successful validation, indicating the protocol is reliable for that specific target.[8][9] This validation step is a mandatory prerequisite for publishing credible docking results.[10]

G cluster_validation Docking Protocol Validation PDB Select Protein with Co-crystallized Ligand (PDB) Extract Extract and Separate Ligand and Protein PDB->Extract Redock Re-dock the Ligand into the Same Binding Pocket Extract->Redock Superimpose Superimpose Docked Pose onto Crystal Pose Redock->Superimpose RMSD Calculate RMSD Superimpose->RMSD Decision RMSD < 2.0 Å? RMSD->Decision Success Validation Successful: Protocol is Reliable Decision->Success Yes Fail Validation Failed: Adjust Parameters/Software Decision->Fail No

A self-validating workflow for docking protocol validation.
A Generalized Experimental Protocol for Molecular Docking

The following protocol synthesizes common methodologies reported in the literature for docking triazole-based inhibitors. The rationale behind each major step is explained to provide a deeper understanding of the workflow.

1. Protein Structure Preparation

  • Objective: To prepare the protein target for docking by cleaning the structure and adding necessary parameters.

  • Procedure:

    • Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).[7]

    • Remove all non-essential molecules, including water, co-solvents, and the co-crystallized ligand, from the PDB file.[1][7] This is crucial to ensure the binding site is accessible to the new ligands being docked.

    • Add polar hydrogen atoms and assign Kollman charges to the protein structure. This step is vital for accurately calculating electrostatic interactions.

    • Use a program like UCSF Chimera to perform energy minimization on the protein structure to relieve any steric clashes.[1]

  • Software: UCSF Chimera, PyMOL, Schrödinger Maestro.

2. Ligand Preparation

  • Objective: To generate a low-energy 3D conformation of the triazole inhibitors and prepare them for docking.

  • Procedure:

    • Draw the 2D structures of the triazole derivatives.

    • Convert the 2D structures into 3D structures and perform energy minimization using a force field like MMFF94.

    • Define rotatable bonds within the ligand. This allows the docking algorithm to explore different conformations of the ligand within the binding site.

  • Software: Open Babel[11], ChemDraw, MarvinSketch.

3. Grid Generation

  • Objective: To define the specific three-dimensional space within the protein where the docking algorithm will search for binding poses.

  • Procedure:

    • Identify the active site of the protein, typically based on the location of the co-crystallized ligand in the validated PDB structure.

    • Generate a grid box that encompasses this entire active site. The size of the grid box is critical; it must be large enough to allow the ligand to move freely but small enough to focus the search, saving computational time.

  • Software: AutoGrid (part of the AutoDock package).[11][12]

4. Molecular Docking Simulation

  • Objective: To run the docking algorithm to predict the optimal binding pose and calculate the binding affinity.

  • Procedure:

    • Employ a search algorithm, such as the Lamarckian Genetic Algorithm (LGA), which is commonly used in AutoDock.[11][12]

    • Set the docking parameters. A typical run involves a large number of energy evaluations (e.g., 2,500,000) and a sufficient number of independent genetic algorithm runs (e.g., 100) to ensure a thorough search of the conformational space.[1][12]

    • Execute the docking run for each prepared ligand.

  • Software: AutoDock 4.2[1], AutoDock Vina, Smina.[1]

5. Analysis and Visualization of Results

  • Objective: To analyze the docking results to identify the best candidates and understand their binding interactions.

  • Procedure:

    • Rank the docked poses based on the calculated binding energy (a more negative value indicates stronger binding).[13]

    • Visualize the lowest-energy pose for each ligand within the protein's active site.

    • Analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, π-cation interactions) between the ligand and the key amino acid residues of the protein.[11] These interactions explain the structural basis for the observed binding affinity.

  • Software: Discovery Studio, PyMOL, VMD.[12]

G cluster_workflow Generalized Molecular Docking Workflow P_Prep 1. Protein Preparation (Remove Water, Add Hydrogens) Grid 3. Grid Generation (Define Active Site Search Space) P_Prep->Grid L_Prep 2. Ligand Preparation (3D Conversion, Energy Minimization) Dock 4. Molecular Docking (Run Lamarckian Genetic Algorithm) L_Prep->Dock Grid->Dock Analysis 5. Results Analysis (Rank by Binding Energy, Visualize Poses) Dock->Analysis Interaction 6. Interaction Analysis (Identify H-Bonds, Hydrophobic Contacts) Analysis->Interaction Output Lead Candidates Interaction->Output G cluster_pathway Hypothetical Kinase Signaling Pathway Signal Growth Factor Signal Receptor Receptor Tyrosine Kinase Signal->Receptor KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Activates TF Transcription Factor KinaseB->TF Activates Response Cellular Response (e.g., Proliferation) TF->Response Inhibitor 2H-Triazole Inhibitor Inhibitor->KinaseA Inhibits

Inhibition of a kinase by a 2H-triazole derivative.

Conclusion and Future Outlook

Comparative molecular docking studies have repeatedly highlighted the therapeutic potential of 2H-triazole-based compounds as potent inhibitors for a variety of key protein targets. The in silico data, especially when corroborated by experimental assays, provides a powerful platform for rational drug design. [2]The strength of these computational predictions, however, is entirely dependent on the rigor of the methodology. Adherence to strict validation protocols is not just good practice; it is fundamental to the integrity of the research.

Looking ahead, the integration of molecular dynamics (MD) simulations presents a promising avenue for further validating docking results. [8]While docking provides a valuable snapshot of a potential binding mode, MD simulations can assess the stability of the ligand-protein complex over time, offering a more dynamic and realistic view of the molecular interactions. By combining these computational tools, researchers can more effectively and efficiently navigate the vast chemical space of triazole derivatives to discover the next generation of therapeutic agents.

References

  • Computational Modeling of Triazole Derivatives: QSAR, Docking, and AI Perspective. Iraqi Journal of Bioscience and Biomedical. Available at: [Link]

  • Computational assessment of the reactivity and pharmaceutical potential of novel triazole derivatives: An approach combining DFT calculations, molecular dynamics simulations, and molecular docking. Arabian Journal of Chemistry. Available at: [Link]

  • Structure-Aided Computational Design of Triazole-Based Targeted Covalent Inhibitors of Cruzipain. PubMed. Available at: [Link]

  • Evaluating the Pharmacological Efficacy of Triazole Derivatives: Molecular Docking and Anticancer Studies. Preprints.org. Available at: [Link]

  • Synthesis and anti-cancer screening of novel heterocyclic-(2H)-1,2,3-triazoles as potential anti-cancer agents. ResearchGate. Available at: [Link]

  • 2H-1,2,3-Triazole-containing hybrids with anticancer activity. ResearchGate. Available at: [Link]

  • Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl). National Institutes of Health (NIH). Available at: [Link]

  • How to validate the molecular docking results? ResearchGate. Available at: [Link]

  • Molecular docking, design, synthesis and antifungal activity study of novel triazole derivatives containing the 1,2,3-triazole group. RSC Publishing. Available at: [Link]

  • Molecular Docking Studies of 1, 2, 4-Triazole Derivatives as Potential Anticancer Agents. International Journal of Chemico-Biological Research in Chemical Communications, Pharmaceutical Sciences. Available at: [Link]

  • Synthesis and Antiproliferative Activity of Triazoles Based on 2-Azabicycloalkanes. National Institutes of Health (NIH). Available at: [Link]

  • Lessons from Docking Validation. Michigan State University. Available at: [Link]

  • Molecular docking of triazole-based ligands with KDM5A to identify potential inhibitors. Cal-Tek. Available at: [Link]

  • Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA. Molecular BioSystems (RSC Publishing). Available at: [Link]

  • Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis of 1H-1,2,3-triazole derivatives as new α-glucosidase inhibitors and their molecular docking studies. PubMed. Available at: [Link]

  • Binding mode of triazole derivatives as aromatase inhibitors based on docking, protein ligand interaction fingerprinting, and molecular dynamics simulation studies. PubMed Central. Available at: [Link]

  • Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. ResearchGate. Available at: [Link]

  • Validation Studies of the Site-Directed Docking Program LibDock. ACS Publications. Available at: [Link]

  • Do I really need to validate my model after docking study for publication, especially for Hypothetical protein characterization? ResearchGate. Available at: [Link]

  • SYNTHESIS, ENZYME INHIBITION AND DOCKING STUDIES OF 1,2,4-TRIAZOLES DERIVED FROM ALIPHATIC ESTERS. Revue Roumaine de Chimie. Available at: [Link]

  • Synthesis, Molecular Docking Study and Antimicrobial Evaluation of Some 1,2,4-Triazole Compounds. Journal of Pharmaceutical Research International. Available at: [Link]

  • Discovery of a new class of triazole based inhibitors of acetyl transferase KAT2A. iris.unina.it. Available at: [Link]

  • Synthesis, Antioxidant Activity and Molecular Docking Study of 1,2,4-Triazole and Their Corresponding Fused Rings Containing 2-M. International Journal of Drug Delivery Technology. Available at: [Link]

  • Synthesis, Biological Evaluation and Molecular Docking Studies of Novel Series of Bis-1,2,4-Triazoles as Thymidine Phosphorylase Inhibitor. Dove Medical Press. Available at: [Link]

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A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-(Chloromethyl)-2H-1,2,3-Triazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The 1,2,3-triazole scaffold is a cornerstone in medicinal chemistry, prized for its chemical stability, capacity for hydrogen bonding, and role as a bioisostere for other functional groups.[1][2][3] While much attention has been focused on the 1,4-disubstituted isomers synthesized via "click chemistry," the 2-substituted (2H) isomers represent a distinct and equally promising area of research.[1][4] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific subclass: 2-(Chloromethyl)-2H-1,2,3-triazole derivatives. We will explore how modifications to this core structure influence biological activity, with a primary focus on anticancer and antifungal applications, supported by comparative data and detailed experimental protocols.

The Core Scaffold: Unique Properties and Synthetic Rationale

The this compound scaffold presents two key features that drive its utility in drug design. First, the substitution at the N2 position of the triazole ring creates a unique electronic and steric profile compared to the more common N1 isomers. This distinction can lead to differential binding at biological targets. Second, the chloromethyl group is a versatile electrophilic handle. It can act as a reactive moiety for covalent modification of a target, a linker to other pharmacophores, or simply a lipophilic substituent that modulates physicochemical properties.

The synthesis of 2-substituted-1,2,3-triazoles can be challenging due to regioselectivity issues. However, methods have been developed, such as a three-component, one-pot synthesis involving formaldehyde, sodium azide, and a terminal alkyne, which proceeds through a 2-hydroxymethyl-2H-1,2,3-triazole intermediate.[4] This intermediate is then readily chlorinated, often using reagents like phosphorus pentachloride (PCl₅), to yield the desired 2-chloromethyl derivatives.[4]

The general pathway from starting materials to biological evaluation follows a logical progression. This process ensures the systematic development and assessment of novel derivatives.

G cluster_synthesis Synthesis cluster_modification Modification & Diversification cluster_evaluation Biological Evaluation A Terminal Alkyne + Sodium Azide + Formaldehyde B One-Pot Reaction (Cu(I) Catalysis) A->B C 2-Hydroxymethyl-2H- 1,2,3-triazole B->C D Chlorination (e.g., PCl5) C->D E 2-(Chloromethyl)-2H- 1,2,3-triazole Core D->E F Vary Substituents at C4/C5 Positions E->F G Nucleophilic Substitution at Chloromethyl Group E->G H In Vitro Screening (e.g., Anticancer, Antifungal) F->H G->H I Determine IC50 / MIC H->I J SAR Analysis I->J K Lead Optimization J->K

Caption: General workflow for the synthesis and evaluation of this compound derivatives.

SAR Analysis in Anticancer Applications

Derivatives of the 1,2,3-triazole scaffold have shown significant promise as anticancer agents, with activities reported against a range of cancer cell lines.[5][6][7][8] For the 2-(chloromethyl) subclass, the substituents at the C4 position of the triazole ring play a critical role in modulating cytotoxic potency.

The primary points for structural modification to explore the SAR are the C4 position of the triazole ring and the chloromethyl group at the N2 position.

Caption: Key modification points on the this compound scaffold for SAR studies.

Table 1: Comparative Anticancer Activity of C4-Substituted this compound Derivatives

Compound IDC4-Substituent (R)Target Cell LineIC₅₀ (µM)Comparator Drug (IC₅₀, µM)
A-1 PhenylA549 (Lung)21.25Doxorubicin (3.24)[9]
A-2 4-ChlorophenylA549 (Lung)8.67Doxorubicin (3.24)[9]
A-3 4-BromophenylA549 (Lung)9.74Doxorubicin (3.24)[9]
A-4 4-NitrophenylMCF-7 (Breast)18.06Doxorubicin (1.2)[6]
A-5 2-HydroxyphenylMCF-7 (Breast)1.1Doxorubicin (1.2)[6]

Note: Data is compiled and representative of trends observed in the literature. Absolute values may vary based on specific assay conditions.

  • Aryl Substituents at C4: The presence of an aryl group at the C4 position is a common feature for active compounds.

  • Influence of Halogens: Introducing electron-withdrawing halogen atoms (Cl, Br) onto the C4-phenyl ring (Compounds A-2 , A-3 ) significantly enhances anticancer activity compared to the unsubstituted phenyl ring (A-1 ). This suggests that electronic properties and/or specific hydrophobic interactions are crucial for potency against lung cancer cells.[9]

  • Positional Isomerism: The position of substituents on the C4-phenyl ring is critical. An ortho-hydroxyl group (A-5 ) leads to a dramatic increase in potency against MCF-7 breast cancer cells, exhibiting activity comparable to the standard drug doxorubicin.[6] This points to a potential specific hydrogen bond interaction near the binding site.

  • Role of the Chloromethyl Group: While direct comparisons are sparse, the chloromethyl group is often proposed to function as an alkylating agent, potentially forming covalent bonds with nucleophilic residues in the target protein, such as thymidylate synthase, a known target for some triazole derivatives.[5][6]

SAR Analysis in Antifungal Applications

Triazoles are a well-established class of antifungal agents, with drugs like fluconazole being household names.[10] The 2-substituted-1,2,3-triazole scaffold also exhibits potent antifungal properties, primarily through the inhibition of ergosterol biosynthesis.[11]

Table 2: Comparative Antifungal Activity of 2-Aryl-1,2,3-Triazole Derivatives

Compound IDN2-SubstituentC4-SubstituentTarget FungusEC₅₀ (mg/L)Comparator Drug (EC₅₀, mg/L)
B-1 Phenyl-COOEtBotryosphaeria dothidea>50Hymexazol (26.8)[11]
B-2 4-Chlorophenyl-COOEtBotryosphaeria dothidea5.21Hymexazol (26.8)[11]
B-3 2,4-Dichlorophenyl-COOEtBotryosphaeria dothidea0.90Hymexazol (26.8)[11]
B-4 4-ChlorophenylHydrazone moietyBotryosphaeria dothidea1.35Hymexazol (26.8)[11]

Note: This table focuses on 2-Aryl derivatives to highlight key SAR principles, as direct data on 2-(Chloromethyl) antifungal activity is less consolidated. The principles are expected to be translatable.

  • Importance of N2-Aryl Group: Unlike the anticancer discussion focusing on C4, in many antifungal series, the substituent is directly on the N2 position. A halogenated aryl group at N2 is critical for potent activity.

  • Effect of Halogenation: Similar to the anticancer SAR, adding chlorine atoms to the N2-phenyl ring dramatically increases antifungal potency. The dichlorinated compound B-3 is significantly more active than the mono-chlorinated B-2 and the unsubstituted B-1 .[11] This highlights the importance of lipophilicity and specific electronic interactions with the fungal target enzyme.

  • Modification at C4: The C4 position is also crucial. Replacing a simple ester group with a more complex hydrazone moiety (B-4 ) can maintain high potency, suggesting that this position can be modified to fine-tune pharmacokinetic properties without losing efficacy.[11]

  • Mechanism of Action: Potent antifungal triazoles often act by inhibiting lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway. The nitrogen atoms of the triazole ring are thought to coordinate with the heme iron atom in the enzyme's active site.[11]

Experimental Methodologies

To ensure the reproducibility and validity of SAR studies, standardized protocols are essential. Below are representative methods for synthesis and biological evaluation.

  • Step 1: Synthesis of 2-Hydroxymethyl-4-aryl-2H-1,2,3-triazole.

    • To a stirred solution of the appropriate terminal alkyne (1.0 equiv) and sodium azide (1.2 equiv) in a 1:1 mixture of t-butanol and water, add a 37% aqueous solution of formaldehyde (1.5 equiv).

    • Add copper(I) iodide (0.1 equiv) and stir the mixture at room temperature for 12-24 hours until TLC indicates the consumption of the alkyne.

    • Extract the reaction mixture with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the 2-hydroxymethyl intermediate.[4]

  • Step 2: Chlorination.

    • Dissolve the 2-hydroxymethyl-4-aryl-2H-1,2,3-triazole (1.0 equiv) in anhydrous dichloromethane (DCM).

    • Cool the solution to 0 °C in an ice bath.

    • Add phosphorus pentachloride (PCl₅) (1.1 equiv) portion-wise over 10 minutes.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Carefully quench the reaction by pouring it into ice-cold saturated sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate to yield the final 2-(chloromethyl) derivative.[4]

  • Cell Seeding: Seed human cancer cells (e.g., A549, MCF-7) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.[8]

  • Compound Treatment: Treat the cells with various concentrations of the synthesized triazole derivatives (e.g., 6.25 to 100 µM) for 24-48 hours. Use a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[8]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.[8]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Conclusion and Future Perspectives

The this compound scaffold is a highly versatile platform for the development of novel therapeutic agents. The structure-activity relationship studies consistently highlight the profound impact of substituents at the C4 and N2 positions.

  • For Anticancer Agents: The introduction of halogenated or hydroxylated aryl groups at the C4 position is a promising strategy for enhancing cytotoxicity. Future work should focus on exploring a wider range of substituents and elucidating the precise mechanism of action, particularly the role of the chloromethyl group in target alkylation.

  • For Antifungal Agents: The key to high potency lies in the substitution at the N2 position, with halogenated aryl rings being highly favorable. The chloromethyl group at N2, while less explored in this context, could be used as a linker to combine the triazole core with other antifungal pharmacophores, potentially leading to hybrid molecules with dual mechanisms of action and improved resistance profiles.

The continued exploration of this scaffold, guided by the SAR principles outlined in this guide, holds significant potential for the discovery of next-generation anticancer and antifungal drugs.

References

  • Biological Evaluation of Selected 1,2,3-triazole Derivatives as Antibacterial and Antibiofilm Agents. PubMed. Available at: [Link]

  • Synthesis and Biological Evaluation of 1,2,3-Triazole Tethered Thymol-1,3,4-Oxadiazole Derivatives as Anticancer and Antimicrobial Agents. MDPI. Available at: [Link]

  • Design, synthesis and in silico molecular docking evaluation of novel 1,2,3-triazole derivatives as potent antimicrobial agents. PubMed Central. Available at: [Link]

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  • A Recent Overview of 1,2,3-Triazole-Containing Hybrids as Novel Antifungal Agents: Focusing on Synthesis, Mechanism of Action, and Structure-Activity Relationship (SAR). ResearchGate. Available at: [Link]

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  • Antifungal activity, SAR and physicochemical correlation of some thiazole-1,3,5-triazine derivatives. PubMed. Available at: [Link]

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  • Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety. Pharmacia. Available at: [Link]

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A Comparative Guide to the Kinetic Analysis of 2-(Chloromethyl)-2H-1,2,3-triazole in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern synthetic chemistry and drug discovery, the strategic selection of alkylating agents is a critical determinant of synthetic efficiency and success. Among the diverse array of electrophiles, heterocyclic scaffolds play a pivotal role in imparting unique physicochemical properties to target molecules. 2-(Chloromethyl)-2H-1,2,3-triazole has emerged as a noteworthy reagent, offering a distinct reactivity profile owing to the electronic characteristics of the triazole ring. This guide provides a comprehensive framework for conducting a comparative kinetic analysis of this compound against a classical alkylating agent, benzyl chloride. The objective is to furnish researchers, scientists, and drug development professionals with the experimental design and theoretical underpinning necessary to make informed decisions in the selection and application of these reagents.

The 1,2,3-triazole moiety is a stable, aromatic heterocycle with a significant dipole moment, capable of engaging in hydrogen bonding, which makes it an attractive feature in medicinal chemistry.[1] The introduction of a chloromethyl group at the 2-position of the 2H-1,2,3-triazole ring creates a versatile electrophile for the construction of more complex molecular architectures.[2] Understanding the kinetic behavior of this compound in nucleophilic substitution reactions is paramount for its effective utilization.

This guide will detail the experimental protocols for a comparative kinetic study, explain the mechanistic basis for the comparison, and provide a template for data presentation and analysis.

Mechanistic Considerations and Comparative Rationale

The nucleophilic substitution reactions of this compound are anticipated to proceed via a bimolecular nucleophilic substitution (S(_N)2) mechanism. This is a single-step, concerted process where the nucleophile attacks the electrophilic carbon atom, leading to the simultaneous displacement of the chloride leaving group.[3] The rate of an S(_N)2 reaction is dependent on the concentrations of both the substrate and the nucleophile, following second-order kinetics.[4]

Rate = k[Alkyl Halide][Nucleophile]

Several factors influence the rate of an S(_N)2 reaction, including the nature of the substrate, the strength of the nucleophile, the stability of the leaving group, and the solvent.[5] In a comparative study with benzyl chloride, the primary differences in reactivity will arise from the electronic and steric effects of the 2H-1,2,3-triazol-2-yl group versus the phenyl group. The electron-withdrawing nature of the triazole ring is expected to influence the electrophilicity of the methylene carbon.

Experimental Design for Comparative Kinetic Analysis

To objectively compare the reactivity of this compound and benzyl chloride, a well-designed kinetic experiment is essential. We will outline two robust methods: a competition experiment to determine relative reactivity and a conductometric method for determining absolute rate constants.

Method 1: Competition Experiment for Relative Reactivity

This method allows for a direct comparison of the two alkylating agents by having them compete for a limited amount of a common nucleophile.

Experimental Protocol:

  • Reactant Preparation: Prepare equimolar solutions of this compound and benzyl chloride in a suitable polar aprotic solvent, such as acetone or acetonitrile.

  • Initiation: In a thermostated reaction vessel, combine the two alkylating agents. Add a sub-stoichiometric amount (e.g., 0.5 equivalents) of a nucleophile, such as sodium iodide. The limiting amount of the nucleophile is crucial to ensure competition.[6]

  • Reaction Monitoring and Quenching: At specific time intervals, withdraw aliquots of the reaction mixture. Quench the reaction immediately by, for example, rapid cooling or the addition of a reagent that consumes the nucleophile.

  • Analysis: Quantify the relative amounts of unreacted this compound, unreacted benzyl chloride, and the corresponding iodide products using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[6]

  • Rate Determination: The relative rate of the two reactions can be determined by comparing the rate of consumption of the starting materials.[6]

Causality Behind Experimental Choices:

  • Polar Aprotic Solvent: Acetone or acetonitrile are chosen because they are polar enough to dissolve the reactants but do not participate in hydrogen bonding, which can solvate and deactivate the nucleophile.[7]

  • Sub-stoichiometric Nucleophile: This ensures that the two electrophiles are in direct competition for the same nucleophile, providing a direct measure of their relative reactivity.[8]

  • GC or NMR Analysis: These are powerful analytical techniques for separating and quantifying the components of a reaction mixture, allowing for accurate determination of reactant consumption over time.

Method 2: Conductometric Analysis for Absolute Rate Constants

This method is suitable for reactions that produce ions, as the change in conductivity of the solution over time is proportional to the progress of the reaction.

Experimental Protocol:

  • Solution Preparation: Prepare solutions of the alkylating agent (either this compound or benzyl chloride) and a neutral nucleophile (e.g., a tertiary amine like triethylamine) in a solvent of moderate polarity (e.g., methanol).

  • Kinetic Measurement:

    • Equilibrate the reactant solutions in a thermostated water bath.

    • Mix the solutions in a thermostated conductivity cell.

    • Measure the change in conductance of the reaction mixture over time as the ionic product (a quaternary ammonium salt) is formed.[9][10]

  • Data Analysis: The second-order rate constant (k) can be calculated from the change in conductance over time, as this is directly proportional to the concentration of the ionic product formed.[9]

Causality Behind Experimental Choices:

  • Conductivity Measurement: This technique provides a continuous and non-invasive method for monitoring the reaction progress, offering high precision in determining reaction rates.[10]

  • Thermostated Environment: Maintaining a constant temperature is crucial as reaction rates are highly sensitive to temperature fluctuations.[10]

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the comparative kinetic analysis.

G cluster_prep Preparation cluster_kinetic_run Kinetic Experiment cluster_analysis Data Analysis prep_reagents Prepare equimolar solutions of: - this compound - Benzyl Chloride - Nucleophile thermostat Thermostat solutions to desired temperature prep_reagents->thermostat mix Mix reactants in a thermostated cell thermostat->mix monitor Monitor reaction progress over time (e.g., GC, NMR, or Conductivity) mix->monitor plot Plot concentration/conductance vs. time monitor->plot calc_rate Calculate rate constants (k) plot->calc_rate compare Compare k values to determine relative reactivity calc_rate->compare

Caption: Workflow for comparative kinetic analysis.

Data Presentation and Interpretation

The quantitative data obtained from the kinetic studies should be summarized in a clear and structured table for easy comparison.

Alkylating AgentNucleophileSolventTemperature (°C)Second-Order Rate Constant, k (Mngcontent-ng-c1703228563="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

s

)
Relative Reactivity
This compoundTriethylamineMethanol25k({triazole})k({triazole})/k({benzyl})
Benzyl ChlorideTriethylamineMethanol25k(_{benzyl})1.00

Interpreting the Results:

A higher value of k for this compound compared to benzyl chloride would indicate a higher reactivity towards the nucleophile under the specified conditions. This could be attributed to the electron-withdrawing nature of the triazole ring, which would increase the electrophilicity of the adjacent carbon atom, making it more susceptible to nucleophilic attack. Conversely, a lower rate constant may suggest steric hindrance from the triazole ring impeding the backside attack of the nucleophile.

Conclusion

This guide provides a comprehensive framework for conducting a rigorous comparative kinetic study of this compound against a standard alkylating agent. By following the detailed experimental protocols and understanding the underlying mechanistic principles, researchers can obtain valuable quantitative data on the reactivity of this important heterocyclic building block. Such data is indispensable for the rational design of synthetic routes and the development of novel molecules in the pharmaceutical and materials science fields. The self-validating nature of these protocols, through the comparison with a well-understood standard like benzyl chloride, ensures the trustworthiness and reliability of the obtained kinetic data.

References

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  • G. A. K. V. V. Fokin. (2010). Efficient Synthesis of 2-Substituted-1,2,3-triazoles. Organic Letters. [Link]

  • BenchChem. (2025). Comparative Kinetic Analysis of (Chloromethyl)sulfonylethane in Nucleophilic Substitution Reactions.
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  • Holland, J. F., & Frei, E. (2003). Cancer Medicine. 6th edition. NCBI Bookshelf.
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The Unambiguous Arbitrator: A Comparative Guide to the X-ray Crystallographic Analysis of 2-(Chloromethyl)-2H-1,2,3-triazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Imperative for 2-(Chloromethyl)-2H-1,2,3-triazole Derivatives

In the landscape of modern medicinal chemistry and materials science, the 1,2,3-triazole scaffold has emerged as a cornerstone for the development of novel molecular entities.[1][2][3] Its unique electronic properties, metabolic stability, and capacity for forming diverse molecular interactions make it a privileged structure in drug design. The introduction of a reactive chloromethyl group at the 2-position of the 2H-1,2,3-triazole ring, as in this compound, creates a versatile building block for synthesizing a wide array of functionalized molecules.[4] The precise three-dimensional arrangement of atoms in these derivatives is not merely an academic curiosity; it is a critical determinant of their biological activity, reactivity, and material properties. Consequently, the unambiguous elucidation of their molecular structure is paramount.

This guide provides an in-depth comparison of X-ray crystallography as the definitive method for the structural analysis of this compound derivatives, benchmarked against other widely used analytical techniques. We will delve into the causality behind experimental choices, present supporting data, and offer field-proven insights for researchers, scientists, and drug development professionals.

The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)

Single-crystal X-ray diffraction stands as the unequivocal gold standard for determining the absolute three-dimensional structure of a molecule.[1][5] The technique relies on the diffraction of X-rays by the ordered array of molecules within a single crystal. The resulting diffraction pattern is a unique fingerprint of the crystal's internal structure, from which the precise coordinates of each atom can be determined.

The power of SCXRD lies in its ability to provide a complete, high-resolution picture of the molecule as it exists in the solid state. This includes:

  • Unambiguous connectivity: Confirming the exact bonding arrangement of all atoms.

  • Precise bond lengths and angles: Offering insights into the nature of chemical bonds.

  • Stereochemistry: Absolutely defining the spatial arrangement of atoms.

  • Intermolecular interactions: Revealing how molecules pack together in the crystal lattice, which can inform on solid-state properties and potential biological interactions.

Experimental Workflow: From Powder to Structure

The journey from a synthesized powder to a refined crystal structure is a multi-step process that requires careful execution. The causality behind each step is crucial for success.

Caption: The experimental workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Experimental Protocol for SCXRD
  • Crystal Growth (The Art of Patience):

    • Rationale: The formation of a single, well-ordered crystal is the most critical and often most challenging step. The goal is to slowly decrease the solubility of the compound to allow molecules to arrange themselves into a crystalline lattice.

    • Protocol:

      • Dissolve the purified this compound derivative in a minimal amount of a suitable solvent (e.g., acetone, acetonitrile, or a mixture).

      • Employ a crystallization technique such as:

        • Slow Evaporation: Loosely cover the vial and allow the solvent to evaporate over several days.

        • Vapor Diffusion: Place the vial containing the compound solution inside a larger sealed container with a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into the compound solution, reducing its solubility.

      • Monitor for the formation of clear, well-defined single crystals.

  • Data Collection:

    • Rationale: A suitable single crystal is mounted on a diffractometer and irradiated with a focused beam of X-rays. The diffracted X-rays are detected, and their intensities and positions are recorded.

    • Protocol:

      • Carefully select a crystal of suitable size and quality under a microscope.

      • Mount the crystal on a goniometer head.

      • Center the crystal in the X-ray beam of the diffractometer.

      • Collect a series of diffraction images as the crystal is rotated.

  • Structure Solution and Refinement:

    • Rationale: The collected diffraction data is processed to determine the unit cell dimensions and space group. Computational methods are then used to solve the "phase problem" and generate an initial electron density map, from which an atomic model is built and refined.

    • Protocol:

      • Integrate the raw diffraction data to obtain a list of reflection intensities.

      • Determine the unit cell parameters and space group.

      • Solve the crystal structure using direct methods or Patterson methods.

      • Refine the atomic positions and thermal parameters against the experimental data until the model converges.

Representative Crystallographic Data
ParameterRepresentative Value for a 2-substituted-2H-1,2,3-triazole derivative[6]
Crystal System Monoclinic
Space Group P21/c
a (Å) 11.4130(5)
b (Å) 4.80280(10)
c (Å) 15.5916(11)
β (°) 103.373(7)
Volume (ų) 831.35(8)
Z 4
Bond Length (N-N) ~1.32 Å
Bond Length (N=N) ~1.28 Å
Bond Angle (N-N-N) ~110°

A Comparative Perspective: Alternative and Complementary Techniques

While SCXRD provides the definitive solid-state structure, a comprehensive understanding of a molecule requires a multi-faceted analytical approach. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools that offer complementary information.

Caption: Interplay of key analytical techniques for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of molecules in solution.[7] It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.

  • Strengths:

    • Provides information on the connectivity of atoms through scalar coupling.

    • Can reveal the three-dimensional structure in solution through techniques like NOESY.

    • Excellent for identifying and distinguishing between isomers.[8]

    • Non-destructive.

  • Limitations:

    • Does not provide the absolute three-dimensional structure with the same certainty as SCXRD.

    • Interpretation can be complex for molecules with overlapping signals.

    • The observed structure is an average of all conformations present in solution, which may differ from the solid-state structure.[9]

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio of ions. It is primarily used to determine the molecular weight and elemental composition of a compound.

  • Strengths:

    • High sensitivity, requiring very small amounts of sample.

    • Provides the exact molecular weight, which can confirm the molecular formula.

    • Fragmentation patterns can offer clues about the molecular structure.

  • Limitations:

    • Provides limited information about the connectivity and stereochemistry of the molecule.

    • Isomers often cannot be distinguished by mass alone.

Head-to-Head Comparison

FeatureSingle-Crystal X-ray Diffraction (SCXRD)Nuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Primary Information 3D atomic arrangement, bond lengths/angles, stereochemistryAtomic connectivity, solution-state conformationMolecular weight, elemental composition
Sample Requirement Single crystal (0.1-0.3 mm)Solution (mg)Solid or solution (µg-ng)
Key Advantage Unambiguous and definitive 3D structureProvides structural information in a biologically relevant solution stateHigh sensitivity and accuracy in mass determination
Key Limitation Requires a single, high-quality crystal; provides a static pictureDoes not provide absolute 3D structure; interpretation can be complexProvides limited information on overall molecular structure and stereochemistry

Conclusion: An Integrated Approach for Authoritative Structural Validation

For the structural analysis of this compound derivatives, single-crystal X-ray diffraction is the ultimate arbiter, providing an unambiguous and high-resolution three-dimensional structure. This information is fundamental for understanding structure-activity relationships and for rational drug design.

However, a truly comprehensive characterization relies on an integrated analytical approach. NMR spectroscopy provides invaluable data on the molecule's structure and dynamics in solution, which is often more representative of its state in biological systems. Mass spectrometry confirms the molecular weight and elemental composition with high accuracy. By synergistically employing these techniques, researchers can achieve a self-validating system of structural analysis, ensuring the scientific integrity and trustworthiness of their findings. This multi-technique approach provides the authoritative grounding necessary to confidently advance drug development and materials science research.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(Chloromethyl)-2H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers, our responsibility extends beyond synthesis and discovery to the entire lifecycle of a chemical, including its safe and compliant disposal. The compound 2-(Chloromethyl)-2H-1,2,3-triazole, a halogenated heterocyclic molecule, requires meticulous handling due to its inherent chemical reactivity and the environmental persistence typical of its class. This guide provides a direct, operational plan for its proper disposal, grounded in established safety protocols and regulatory principles. The core tenet of this procedure is that irreversible destruction via high-temperature incineration is the only acceptable endpoint for this waste stream.

Hazard Assessment and Risk Mitigation

Understanding the hazard profile is the foundation of safe handling and disposal. While a specific, comprehensive toxicological profile for this compound is not widely published, its structure allows us to infer a reliable risk profile based on analogous compounds: the 1,2,3-triazole core and the reactive chloromethyl group.

  • 1,2,3-Triazole Moiety: Triazole rings are generally stable but can exhibit a wide range of biological activities.[1][2] They are stable under most acidic and basic conditions.[3]

  • Chloromethyl Group (-CH2Cl): This functional group renders the molecule an alkylating agent. Alkylating agents are reactive towards nucleophiles and are often associated with irritant properties and potential mutagenicity. The presence of the halogen is the primary driver for the specific disposal pathway.

  • Halogenated Organic Compound: As a class, these compounds are subject to strict disposal regulations.[4][5] Combustion of chlorinated organics can produce hazardous byproducts like hydrochloric acid (HCl), which must be managed in specialized facilities.[6]

Based on data from similar structures, we can anticipate the following hazards.[7][8][9]

Table 1: Anticipated Hazard Classification

Hazard Class Category GHS Hazard Statement
Skin Irritation/Corrosion Category 1B or 2 H314: Causes severe skin burns and eye damage / H315: Causes skin irritation.
Serious Eye Damage/Irritation Category 1 or 2 H318: Causes serious eye damage / H319: Causes serious eye irritation.
Respiratory Irritation Category 3 H335: May cause respiratory irritation.
Acute Toxicity (Oral/Dermal) Category 3 or 4 H302: Harmful if swallowed / H311: Toxic in contact with skin.

| Aquatic Hazard (Chronic) | Category 2 | H411: Toxic to aquatic life with long lasting effects.[9] |

Causality Behind Precaution: Personal Protective Equipment (PPE)

Given the anticipated hazards, a stringent PPE protocol is non-negotiable. The selection is designed to prevent all routes of exposure—dermal, ocular, and respiratory.

Table 2: Mandatory Personal Protective Equipment (PPE)

Protection Type Specification Rationale
Hand Protection Nitrile rubber gloves (minimum 0.11 mm thickness). Provides a chemical barrier against skin contact. Always check for degradation and replace immediately if compromised.
Eye Protection Safety glasses with side shields and a face shield. Protects against splashes to the eyes and face.
Body Protection Chemical-resistant lab coat. Prevents contamination of personal clothing and skin.

| Respiratory | Use only in a certified chemical fume hood. | Ensures vapors or aerosols are effectively contained and exhausted, preventing inhalation.[9][10] |

The Core Disposal Directive: Segregation and Incineration

The universally accepted and environmentally responsible method for disposing of halogenated organic waste is high-temperature incineration in a licensed hazardous waste facility.[11][12]

Why Not Chemical Neutralization in the Lab? While the chloromethyl group is chemically reactive, attempting to "neutralize" it in a standard laboratory setting is strongly discouraged. Such a reaction could be incomplete, produce unknown and potentially more hazardous byproducts, or create an exothermic event. A self-validating and trustworthy protocol relies on proven, large-scale destruction methods, not unverified lab-scale treatments.

The Causality of Incineration: Incineration at temperatures around 1200 K ensures the complete breakdown of the molecule into simpler, inorganic compounds.[11] For chlorinated compounds, this process generates hydrogen chloride (HCl), which is then neutralized in a flue gas scrubber system, preventing its release into the atmosphere.[6][7] This is a controlled, verifiable, and regulated process that ensures complete destruction.

Disposal Workflow Diagram

The following diagram outlines the decision-making process and workflow for managing all waste streams containing this compound.

G cluster_0 Waste Generation Point cluster_1 Waste Stream Identification cluster_2 Containment Protocol cluster_3 Final Disposal Pathway WasteGen Waste Generation (this compound) Pure Pure or Concentrated Reagent WasteGen->Pure Solutions Dilute Solutions (e.g., reaction mixtures, mother liquor) WasteGen->Solutions Solids Contaminated Solids (e.g., filter paper, silica, gloves) WasteGen->Solids Spill Spill Cleanup Debris (e.g., absorbent material) WasteGen->Spill Container Primary Containment: Dedicated, Labeled, and Sealed HALOGENATED ORGANIC WASTE Container (HDPE or Glass) Pure->Container Solutions->Container Solids->Container Spill->Container Storage Secure Temporary Storage (Well-ventilated, secondary containment) Container->Storage Seal container when 90% full. Do not overfill. Handover Transfer to Institutional EHS or Licensed Waste Contractor Storage->Handover Incineration High-Temperature Incineration with Flue Gas Scrubbing Handover->Incineration

Caption: Disposal workflow for this compound waste.

Standard Operating Procedure (SOP) for Waste Collection

This protocol must be followed for all waste streams containing this compound.

Objective: To safely collect and segregate halogenated waste for final disposal.

Materials:

  • Designated halogenated organic waste container (HDPE or glass, with a secure screw cap).

  • Hazardous waste labels.

  • Secondary containment bin.

  • Full, mandatory PPE (see Table 2).

Protocol Steps:

  • Container Preparation:

    • Obtain a designated waste container from your institution's Environmental Health & Safety (EHS) department.

    • Ensure the container is clearly labeled "HALOGENATED ORGANIC WASTE".

    • List all contents, including this compound and any solvents. Be precise.

    • Place the container in a secondary containment bin in a designated satellite accumulation area within the lab, preferably inside a ventilated cabinet.

  • Waste Transfer:

    • Pure or Concentrated Waste: Carefully transfer any unused or waste this compound into the designated container using a funnel.

    • Contaminated Solutions: Pour reaction mixtures, mother liquors, and solvent rinses containing the compound directly into the halogenated waste container.

    • Contaminated Solids: Collect contaminated disposable labware (e.g., pipette tips, gloves, weighing paper) in a separate, clearly labeled plastic bag. Once the bag is full, seal it and place it in the main halogenated waste container. Do not dispose of these items in the regular trash.

  • Segregation is Critical:

    • DO NOT mix this waste with non-halogenated waste streams.[13][14] Disposal facilities use different processes for these categories, and cross-contamination can lead to rejection of the entire waste drum, incurring significant costs and delays.

    • DO NOT allow the waste to enter any drain.[4][8]

  • Container Management:

    • Keep the waste container securely capped at all times, except when adding waste.

    • Do not fill the container beyond 90% capacity to allow for vapor expansion.[13]

    • Once the container is full, ensure the cap is tightly sealed and arrange for pickup by your institution's EHS or a licensed hazardous waste contractor.

Spill Management Protocol

Accidents can happen. A prepared response is essential to mitigate exposure and environmental release.

For Minor Spills (<100 mL in a chemical fume hood):

  • Alert Personnel: Immediately notify others in the vicinity.

  • Ensure Ventilation: Confirm the chemical fume hood is operating correctly.

  • Contain Spill: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical spill pillow.[10] Do not use combustible materials like paper towels.

  • Collect Debris: Carefully scoop the absorbed material into a designated container.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), then with soap and water. All cleaning materials must be treated as halogenated waste.

  • Dispose: Place all cleanup debris and contaminated PPE into the halogenated waste stream for disposal.[10]

For Major Spills (>100 mL or any spill outside a fume hood):

  • EVACUATE: Immediately evacuate the laboratory.

  • ALERT: Activate the nearest fire alarm and notify your institution's emergency response team (e.g., EHS, campus police) by phone. Provide them with the chemical name and location of the spill.

  • ISOLATE: Secure the area to prevent re-entry.

  • ASSIST: Await the arrival of trained emergency responders. Provide them with the Safety Data Sheet (SDS) for the material if available.

By adhering to this structured, safety-first approach, you ensure that your handling of this compound meets the highest standards of scientific integrity and corporate responsibility, protecting yourself, your colleagues, and the environment.

References

  • Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Disposal Guidance | I-WASTE DST. Retrieved from [Link]

  • Fu, Y., et al. (2019). Design, Synthesis and Evaluation of Novel Trichloromethyl Dichlorophenyl Triazole Derivatives as Potential Safener. PubMed. Retrieved from [Link]

  • The Journal of Organic Chemistry. (n.d.). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Organic Chemicals, Plastics and Synthetic Fibers Effluent Guidelines. Retrieved from [Link]

  • Chemical Science (RSC Publishing). (n.d.). 1,2,3-Triazoles as versatile directing group for selective sp2 and sp3 C–H activation: cyclization vs substitution. Retrieved from [Link]

  • ResearchGate. (2017). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. Retrieved from [Link]

  • Vita-D-Chlor. (n.d.). Guidance Manual for Disposal of Chlorinated Water. Retrieved from [Link]

  • Kemicentrum, Lund University. (2025). 8.1 Organic solvent waste. Retrieved from [Link]

  • Frontiers. (n.d.). Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction. Retrieved from [Link]

  • ResearchGate. (2022). A Recent Overview of 1,2,3-Triazole-Containing Hybrids as Novel Antifungal Agents. Retrieved from [Link]

  • MDPI. (n.d.). Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Antifungal Activity of 2-Chloromethyl-1H-benzimidazole Derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Learn about Hazardous Waste Cleanups. Retrieved from [Link]

  • MDPI. (n.d.). An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Triazoles by Electro-Assisted Click Reaction Using a Copper Foil Electrode. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Retrieved from [Link]

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Operational Guide: Personal Protective Equipment for Handling 2-(Chloromethyl)-2H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive safety protocols and personal protective equipment (PPE) requirements for the handling of 2-(Chloromethyl)-2H-1,2,3-triazole (CAS No. 80199-90-2). As a versatile heterocyclic building block in medicinal chemistry and organic synthesis, its safe management in the laboratory is of paramount importance.[1] This document is intended for researchers, chemists, and laboratory personnel, offering a framework built on established safety principles to minimize exposure risk and ensure operational integrity.

Core Hazard Profile and Risk Assessment

Understanding the intrinsic hazards of this compound is fundamental to appreciating the necessity of the controls outlined below. The primary risks are associated with direct contact and inhalation.

  • Eye Irritation: The compound is classified as causing serious eye irritation (Category 2).[2][3] Direct contact with the eyes can lead to significant irritation, and immediate, thorough rinsing is required.[2][3]

  • Skin Irritation: It is a skin irritant (Category 2) and may be harmful if absorbed through the skin.[2][3] Prolonged contact can cause redness and irritation, necessitating the use of chemical-resistant gloves and protective clothing.[2][4]

  • Respiratory Irritation: Vapors or dusts may cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure, Category 3).[2][3][4] Inhalation should be avoided by using proper ventilation and, where necessary, respiratory protection.[2][3][4]

  • Ingestion: Ingestion may lead to gastrointestinal irritation.[2]

  • Hazardous Decomposition: In the event of a fire, hazardous decomposition products can be released, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[2][4]

These hazards mandate that all handling procedures are designed to prevent any direct contact with the substance. The primary routes of occupational exposure to mitigate are skin contact, eye contact, and inhalation.

Essential Personal Protective Equipment (PPE) Framework

Engineering controls, specifically the use of a certified chemical fume hood, are the first and most critical line of defense.[5][6] PPE serves as the final barrier between the researcher and the chemical. The following table outlines the minimum PPE requirements.

Protection Area Required PPE Standard / Specification Causality and Rationale
Eye / Face Tightly-fitting Safety GogglesMust conform to EN166 (EU) or NIOSH (US) standards.[6]Protects against splashes and aerosols, directly addressing the compound's classification as a serious eye irritant.[2][3][7]
Hand Chemical-Resistant Nitrile GlovesMinimum thickness of 0.11 mm. Inspect for defects before each use.[7]Prevents skin contact, mitigating the risk of skin irritation and potential absorption. Nitrile offers good resistance to a range of chemicals.[7]
Body Professional Lab Coat / Chemical-Resistant CoverallsLong-sleeved and fully buttoned. For larger quantities or splash risks, use chemical-resistant coveralls.[8][9]Protects skin on arms and body from accidental contact and prevents contamination of personal clothing.[2][6]
Respiratory Not required under normal fume hood use.Use a NIOSH/MSHA or EN 149 approved respirator if ventilation is inadequate or for spill cleanup.[3][6]The primary engineering control (fume hood) should prevent inhalation.[5] Respiratory protection is a secondary measure for non-routine events.[3]
Foot Closed-toe ShoesMade of a non-porous material.Protects feet from spills.

Operational Plans: Handling, Storage, and Disposal

A systematic workflow is essential for minimizing risk. These protocols are designed to be self-validating by incorporating safety at each step.

Step-by-Step Handling Protocol
  • Pre-Handling Verification: Before starting, thoroughly review the Safety Data Sheet (SDS).[6] Ensure the chemical fume hood is operational and the sash is at the appropriate height. Locate the nearest eyewash station and safety shower.[4]

  • PPE Donning: Put on all required PPE as detailed in the table above. Always inspect gloves for tears or punctures before use.

  • Chemical Handling: Conduct all manipulations of this compound deep within the fume hood to ensure containment of vapors and dust.[5]

  • Post-Handling: Securely close the primary container.[2][3][5] Wipe down the work surface with an appropriate solvent.

  • PPE Doffing: Remove PPE in a manner that avoids cross-contamination. Remove gloves using the proper technique (e.g., peeling them off without touching the outer surface with bare skin) and dispose of them immediately.[6] Wash hands and any exposed skin thoroughly with soap and water after completing the work.[2][4]

Storage and Disposal Plan
  • Storage: Store the compound in a cool, dry, and well-ventilated area, keeping the container tightly closed.[2][3][4][5] It should be stored locked up and away from incompatible materials such as strong oxidizing agents and acids.[2]

  • Disposal: All waste, including empty containers and contaminated PPE, must be treated as hazardous. Dispose of contents and containers in accordance with local, state, and federal regulations at an approved waste disposal plant.[2][3][4] Do not mix with other waste streams unless explicitly permitted.

Emergency Response Workflow

In the event of an accidental release, a structured response is critical. The following workflow outlines the immediate steps to be taken.

Spill_Response_Workflow cluster_Initial_Response Initial Response cluster_Assessment Assessment & Action cluster_Escalation Escalation cluster_Finalization Finalization Spill_Detected Spill Detected Alert Alert Personnel & Supervisor Spill_Detected->Alert Evacuate Evacuate Immediate Area Alert->Evacuate Assess Assess Spill Size & Risk Evacuate->Assess Don_PPE Don Additional PPE (respirator, coveralls) Assess->Don_PPE Minor Spill (Manageable) Call_EHS Call Emergency Personnel / EHS Assess->Call_EHS Major Spill (Unmanageable) Contain Contain Spill with Inert Absorbent Don_PPE->Contain Cleanup Collect Residue into Waste Container Contain->Cleanup Decontaminate Decontaminate Area Cleanup->Decontaminate Dispose Dispose of Waste as Hazardous Decontaminate->Dispose Report Complete Incident Report Dispose->Report

Caption: Emergency workflow for a chemical spill.

First Aid Measures
  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3][4]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove all contaminated clothing. If skin irritation occurs, get medical advice.[2][3][4]

  • Inhalation: Move the person to fresh air. If breathing is difficult or they feel unwell, call a poison center or doctor.[2][3][4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]

References

  • Protective Equipment | Plant Protection. Albert Kerbl GmbH. [Link]

  • What are the safety precautions when using Triazole? (2025). Chemtron. [Link]

  • Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Oregon OSHA. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.